molecular formula C9H11NO2 B099903 2-Amino-3,6-dimethylbenzoic acid CAS No. 15540-91-7

2-Amino-3,6-dimethylbenzoic acid

Cat. No.: B099903
CAS No.: 15540-91-7
M. Wt: 165.19 g/mol
InChI Key: PFKMPZBEUUAELA-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzoic acid is a substituted benzoic acid derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The structure of this compound, featuring both amino and carboxylic acid functional groups on a dimethyl-substituted benzene ring, makes it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceutical intermediates . Researchers utilize this family of aminobenzoic acids to design and synthesize novel compounds with target-specific properties . For instance, studies on analogous benzoic acid amide derivatives highlight their potential in exploring new antimicrobial agents, providing a framework for investigating the properties of related chemical structures . As a reagent, it is strictly for use in specialized laboratory settings.

Properties

IUPAC Name

2-amino-3,6-dimethylbenzoic acid
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InChI

InChI=1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKMPZBEUUAELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60298385
Record name 2-amino-3,6-dimethylbenzoic acid
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

15540-91-7
Record name 15540-91-7
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Record name 2-amino-3,6-dimethylbenzoic acid
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Record name 2-amino-3,6-dimethylbenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,6-dimethylbenzoic acid (CAS No. 15540-91-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, structural characteristics, spectroscopic profile, and safety protocols. While empirical spectroscopic and synthesis data are not widely published, this guide offers predicted characteristics and robust, field-proven methodologies for its synthesis, purification, and analysis. This approach provides a foundational framework for utilizing this molecule as a versatile building block in organic synthesis and kinetic studies.

Compound Identification and Physicochemical Properties

2-Amino-3,6-dimethylbenzoic acid, also known as 3,6-Dimethylanthranilic acid, is a disubstituted anthranilic acid derivative. Its unique substitution pattern, with methyl groups flanking the amine, imparts specific steric and electronic properties that are of interest in synthetic chemistry.

The fundamental identifiers and key physical properties are summarized in Table 1 for rapid reference. The compound presents as a white crystalline solid with a defined melting point, indicating a high degree of purity when synthesized correctly.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-amino-3,6-dimethylbenzoic acid[2]
Synonyms 3,6-Dimethylanthranilic acidN/A
CAS Number 15540-91-7[1][3]
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
Appearance White crystalline solid[1]
Melting Point 127 °C[1]
SMILES CC1=C(C(=C(C=C1)C)N)C(=O)O[3][4]
InChIKey PFKMPZBEUUAELA-UHFFFAOYSA-N[4]
Molecular Structure

The structure of 2-Amino-3,6-dimethylbenzoic acid features a benzoic acid core with an amine group at position 2, and methyl groups at positions 3 and 6. This ortho- and meta-substitution pattern influences the molecule's conformation and reactivity.

Caption: 2D structure of 2-Amino-3,6-dimethylbenzoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Analysis in a deuterated solvent like DMSO-d₆ or CDCl₃ is standard.[5]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the two methyl groups.

    • Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two adjacent protons on the ring.

    • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O. Its chemical shift can vary.

    • Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

    • Methyl Protons (6H): Two distinct singlets, each integrating to 3H, for the two non-equivalent methyl groups.

  • ¹³C NMR: The spectrum should reveal 9 distinct carbon signals.

    • Carbonyl Carbon (1C): A signal in the range of 165-175 ppm.

    • Aromatic Carbons (6C): Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the nitrogen and carboxyl group will have characteristic shifts.

    • Methyl Carbons (2C): Two signals in the aliphatic region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A gas-phase IR spectrum of the related 2-amino-3-methylbenzoic acid is available for comparison.[6]

  • O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

  • N-H Stretch: Two sharp peaks characteristic of a primary amine, typically appearing around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

  • C=C Stretch: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

  • Molecular Ion Peak: The [M+H]⁺ ion should be observed at m/z 166.086, and the [M-H]⁻ ion at m/z 164.071.[4]

  • Fragmentation: Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The loss of a methyl radical (•CH₃) is also possible.

Synthesis and Reactivity

While specific literature on the synthesis of 2-Amino-3,6-dimethylbenzoic acid is sparse, a plausible and robust synthetic route can be designed based on established organic chemistry principles, starting from a commercially available precursor like 2,5-dimethylaniline.

Proposed Synthetic Workflow

A logical synthetic pathway involves the protection of the amine, directed ortho-lithiation and carboxylation, followed by deprotection. This strategy provides regiochemical control, which is essential for synthesizing the correct isomer.

Synthesis_Workflow Start 2,5-Dimethylaniline Step1_reagent 1. (Boc)₂O 2. Base Protected Boc-Protected 2,5-Dimethylaniline Step1_reagent->Protected Amine Protection Step2_reagent 1. s-BuLi, TMEDA 2. CO₂ (s) 3. H₃O⁺ workup Boc_Product N-Boc-2-amino-3,6- dimethylbenzoic acid Step2_reagent->Boc_Product Directed ortho-Metalation & Carboxylation Step3_reagent TFA or HCl Final_Product 2-Amino-3,6-dimethylbenzoic acid Step3_reagent->Final_Product Deprotection

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Directed ortho-Metalation

This protocol outlines the key steps for the synthesis. Causality: The Boc group is chosen as a protecting group because it also functions as a powerful directed metalation group (DMG), guiding the organolithium base to deprotonate the sterically accessible C6 position, which is ortho to the bulky protected amine.

  • Protection: Dissolve 2,5-dimethylaniline in a suitable solvent (e.g., THF). Add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Work up to isolate the N-Boc protected aniline.

  • Metalation & Carboxylation:

    • System Inertness: Rigorously dry all glassware and ensure an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical as organolithiums are highly reactive with water.

    • In a flame-dried flask, dissolve the Boc-protected aniline and TMEDA in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-Butyllithium (s-BuLi) dropwise, maintaining the temperature at -78 °C. The choice of s-BuLi over n-BuLi is for enhanced reactivity. Stir for 1-2 hours.

    • Quench the reaction by pouring the lithiated intermediate over an excess of crushed dry ice (solid CO₂). The dry ice serves as the electrophile to form the carboxylate salt.

    • Allow the mixture to warm to room temperature. Perform an acidic workup (e.g., with 1M HCl) to protonate the carboxylate, yielding the Boc-protected product.

  • Deprotection: Dissolve the crude N-Boc protected acid in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid like trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir until analysis shows complete removal of the Boc group.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-3,6-dimethylbenzoic acid.

Analytical Methodologies

For quantitative analysis in research and development, a validated chromatographic method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and accessible method.

General HPLC-UV Protocol

Principle: This method separates the analyte from impurities based on its polarity using a reversed-phase column. Quantification is achieved by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.

Analytical_Workflow Sample Sample Preparation (e.g., Dissolution in Mobile Phase) Inject HPLC Injection Sample->Inject Separate Reversed-Phase C18 Column Isocratic or Gradient Elution Inject->Separate Detect UV-Vis Detector (Set to λ-max) Separate->Detect Data Data Acquisition & Analysis (Chromatogram Integration) Detect->Data Quantify Quantification (vs. Standard Curve) Data->Quantify

Caption: General workflow for HPLC-UV analysis.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the compound's absorbance maximum (λ-max), likely between 250-280 nm.

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per standard guidelines.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Amino-3,6-dimethylbenzoic acid is not widely available, data from closely related compounds like 2,6-dimethylbenzoic acid and other aminobenzoic acids can inform handling procedures.[7][8] The toxicological properties have not been thoroughly investigated.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • In case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Skin: Wash off immediately with soap and plenty of water.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]

Applications and Research Interest

The primary value of 2-Amino-3,6-dimethylbenzoic acid in a research and development context lies in its role as a specialized building block and a tool for physical organic chemistry studies.

  • Synthetic Intermediate: Its structure can be incorporated into larger molecules to create sterically hindered environments or to fine-tune electronic properties in the development of novel pharmaceutical agents or materials.

  • Kinetic Studies: It has been described as an equilibrating agent used in studies of hydrogen bond interactions and kinetics.[1] The specific substitution pattern can influence the strength and dynamics of intermolecular hydrogen bonds, making it a useful model compound for such investigations.

References

  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3,5-dimethylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • National Institutes of Health. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,6-dimethylbenzoic acid, a substituted anthranilic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both amino and carboxylic acid functionalities alongside two methyl groups on the aromatic ring, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of the plausible synthetic pathways for 2-Amino-3,6-dimethylbenzoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the selection of synthetic routes, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of polysubstituted aromatic compounds like 2-Amino-3,6-dimethylbenzoic acid requires careful planning to ensure correct regiochemistry. The primary challenge lies in the introduction of the amino and carboxyl groups at the desired positions on the 1,4-dimethylbenzene (p-xylene) scaffold. Two principal retrosynthetic disconnections are considered most viable:

  • Nitration followed by Reduction: This classic and robust approach involves the nitration of a suitable dimethylbenzoic acid precursor, followed by the reduction of the nitro group to the desired amine. The directing effects of the existing substituents are paramount in achieving the correct isomer.

  • Copper-Catalyzed Amination: A more modern approach involves the direct introduction of the amino group via a copper-catalyzed cross-coupling reaction of a halogenated dimethylbenzoic acid with an amine source. This method can offer high yields and good functional group tolerance.

This guide will focus on the first approach due to its well-established principles and the availability of analogous procedures in the scientific literature.

Pathway 1: Synthesis via Nitration and Reduction

This pathway commences with the commercially available 2,5-dimethylbenzoic acid. The synthesis proceeds in two key steps: electrophilic nitration to introduce the nitro group, followed by a reduction to yield the final product.

Synthesis_Pathway_1 start 2,5-Dimethylbenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 2-Nitro-3,6-dimethylbenzoic Acid step1->intermediate step2 Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) intermediate->step2 product 2-Amino-3,6-dimethylbenzoic Acid step2->product caption Figure 1: Synthesis of 2-Amino-3,6-dimethylbenzoic Acid via Nitration and Reduction. Synthesis_Pathway_2 start 3,6-Dimethylbenzoic Acid step1 Bromination (Br₂, FeBr₃) start->step1 intermediate 2-Bromo-3,6-dimethylbenzoic Acid step1->intermediate step2 Copper-Catalyzed Amination (e.g., NH₃ source, Cu(I) catalyst) intermediate->step2 product 2-Amino-3,6-dimethylbenzoic Acid step2->product caption Figure 2: Synthesis of 2-Amino-3,6-dimethylbenzoic Acid via Copper-Catalyzed Amination.

Spectroscopic data for 2-Amino-3,6-dimethylbenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3,6-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the key spectroscopic data essential for the characterization of 2-Amino-3,6-dimethylbenzoic acid (CAS: 15540-91-7). While comprehensive, peer-reviewed experimental spectra for this specific isomer are not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its analysis. This approach serves as a practical guide for researchers in compound verification, quality control, and drug development, focusing on the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data.

Introduction and Molecular Structure

2-Amino-3,6-dimethylbenzoic acid is a substituted anthranilic acid derivative. Its chemical structure, featuring a carboxylic acid, an amine, and two methyl groups on a benzene ring, creates a distinct electronic environment that gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, purity, and structure in any research or development context. The molecular formula is C₉H₁₁NO₂ with a monoisotopic mass of 165.0790 Da.[1][2][3]

The structural arrangement is key to understanding its spectral properties. The amino group at C2 and the carboxylic acid at C1 create potential for intramolecular hydrogen bonding, while the ortho (C3) and meta (C6) methyl groups sterically and electronically influence the aromatic system.

Caption: Molecular structure of 2-Amino-3,6-dimethylbenzoic acid.

Mass Spectrometry (MS)

Expertise & Experience: The First Checkpoint for Molecular Identity

Mass spectrometry is the definitive first step in structural elucidation, providing the molecular weight of the analyte. For a molecule like 2-Amino-3,6-dimethylbenzoic acid, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion, typically as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The choice of positive or negative ion mode depends on the analyte's ability to accept or lose a proton; the presence of both an acidic (carboxylic acid) and basic (amine) group makes both modes viable.

Predicted Mass Spectrometry Data

Based on its molecular formula C₉H₁₁NO₂, the predicted mass-to-charge ratios (m/z) for common adducts are summarized below. These values are critical for confirming that a signal in an experimental spectrum corresponds to the target compound.[1]

Adduct FormPredicted m/zIon ModeCausality
[M+H]⁺166.0863PositiveProtonation of the basic amino group.
[M+Na]⁺188.0682PositiveFormation of an adduct with sodium ions, common in ESI.
[M-H]⁻164.0717NegativeDeprotonation of the acidic carboxylic acid group.
[M+HCOO]⁻210.0772NegativeAdduct formation with formate, often present in LC-MS mobile phases.
Experimental Protocol: ESI-MS

This protocol outlines a self-validating workflow for acquiring high-resolution mass spectrometry (HRMS) data.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50). Dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation (Direct Infusion):

    • Ion Source: Electrospray Ionization (ESI).

    • Infusion: Use a syringe pump to introduce the sample at a flow rate of 5-10 µL/min.

    • Polarity: Acquire data in both positive and negative ion modes.

    • Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to achieve mass accuracy < 5 ppm.

  • Data Acquisition:

    • Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and potential adducts.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

  • Validation: The acquired spectrum is validated if a peak is observed matching the predicted m/z of [M+H]⁺ or [M-H]⁻ within 5 ppm of the theoretical value. The presence of other adducts ([M+Na]⁺) further strengthens the identification.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying the Functional Scaffolding

IR spectroscopy probes the vibrational modes of molecules, making it an invaluable tool for identifying functional groups. For 2-Amino-3,6-dimethylbenzoic acid, the IR spectrum is expected to be dominated by characteristic absorptions from the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carbonyl, and vibrations from the aromatic ring. The precise position and shape of these bands provide structural insights. For instance, the broadness of the O-H stretch is a direct result of hydrogen bonding.[4]

Expected Characteristic IR Absorptions
Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsRationale for Assignment
O-H Stretch (Carboxylic Acid)2500-3300Very BroadStrong intermolecular hydrogen bonding in the carboxylic acid dimer significantly broadens this absorption.[4]
N-H Stretch (Primary Amine)3300-3500Two Sharp BandsSymmetric and asymmetric stretching modes of the primary amine group result in a characteristic doublet.
C-H Stretch (Aromatic)3000-3100Sharp, MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850-2960Sharp, MediumStretching vibrations from the two methyl (CH₃) groups.
C=O Stretch (Carboxylic Acid)1680-1710Strong, SharpCarbonyl stretch of an aromatic carboxylic acid. Conjugation with the ring slightly lowers the frequency.[4]
C=C Stretch (Aromatic)1450-1600Multiple BandsVibrations of the carbon-carbon bonds within the benzene ring.
C-O Stretch (Carboxylic Acid)1210-1320StrongStretching of the C-O single bond in the carboxylic acid group.[4]
C-N Stretch (Amine)1020-1250MediumStretching of the C-N bond connecting the amine to the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation:

    • Accessory: Attenuated Total Reflectance (ATR).

    • Pressure: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Background Scan: Perform a background scan with a clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

    • Sample Scan: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary, although it is often handled by modern software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For 2-Amino-3,6-dimethylbenzoic acid, the substitution pattern leads to a highly predictable set of signals.

cluster_workflow Integrated Spectroscopic Workflow Sample Sample of 2-Amino-3,6-dimethylbenzoic acid MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_MS Molecular Weight (m/z = 165.19) MS->Data_MS Data_IR Functional Groups (COOH, NH₂, Ar) IR->Data_IR Data_NMR Atomic Connectivity & Structure NMR->Data_NMR Elucidation Structure Elucidation & Confirmation Data_MS->Elucidation Data_IR->Elucidation Data_NMR->Elucidation

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

DMSO-d₆ is a common solvent for aminobenzoic acids as it solubilizes the compound well and its acidic/amine protons are often observable.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
COOH11.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, exchangeable with D₂O.
Ar-H57.0 - 7.2Doublet1HThis proton is ortho to the C6-methyl group and meta to the amino group. It will be coupled to Ar-H4.
Ar-H46.5 - 6.7Doublet1HThis proton is ortho to the amino group (shielding) and meta to the C3-methyl group. It will be coupled to Ar-H5.
NH₂4.5 - 5.5Singlet (broad)2HThe amine protons are deshielded but less so than the acid proton. The signal is often broad due to quadrupole effects and exchange.
C6-CH₃2.3 - 2.5Singlet3HMethyl group on an aromatic ring. Its chemical shift is influenced by the adjacent amino group.
C3-CH₃2.1 - 2.3Singlet3HMethyl group on an aromatic ring. Its chemical shift is influenced by the adjacent carboxylic acid and amino groups. Slightly more shielded than C6-CH₃.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has 9 unique carbon atoms, which should result in 9 distinct signals in the ¹³C NMR spectrum.

Signal AssignmentPredicted δ (ppm)Rationale for Prediction
C=O168 - 172The carbonyl carbon of the carboxylic acid is highly deshielded.
C2 (C-NH₂)148 - 152Aromatic carbon directly attached to the electron-donating amino group is significantly deshielded.
C6 (C-CH₃)138 - 142Aromatic carbon bearing a methyl group and adjacent to the C1-COOH.
C3 (C-CH₃)135 - 139Aromatic carbon bearing a methyl group and adjacent to the C2-NH₂.
C4128 - 132Aromatic CH carbon.
C5115 - 120Aromatic CH carbon, shielded by the ortho amino group.
C1 (C-COOH)110 - 115Quaternary aromatic carbon attached to the carboxylic acid. Shielded by the ortho amino group.
C6-CH₃20 - 23Aliphatic carbon of the methyl group at the C6 position.
C3-CH₃17 - 20Aliphatic carbon of the methyl group at the C3 position.
Experimental Protocol: NMR Spectroscopy

A robust protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).

    • Cap the tube and vortex until the sample is fully dissolved.

  • Instrumentation & Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

    • Tuning and Shimming: The instrument must be properly tuned to the correct nucleus and the magnetic field shimmed to ensure high resolution and correct peak shape. This is a critical validation step.

    • ¹H Acquisition: Acquire a standard proton spectrum with 8-16 scans.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

The structural elucidation of 2-Amino-3,6-dimethylbenzoic acid is a systematic process reliant on the combined application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the definitive atomic-level map of the structure. This guide provides the predictive data and robust, self-validating protocols necessary for researchers to confidently characterize this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • Vertex AI Search.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Accessed January 14, 2026. [Link]

  • The Royal Society of Chemistry. Supporting information. Accessed January 14, 2026. [Link]

  • SpectraBase. 2-Amino-3-methylbenzoic acid - Spectra. Accessed January 14, 2026. [Link]

  • PubChemLite. 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). Accessed January 14, 2026. [Link]

  • PubChem. 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774. Accessed January 14, 2026. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Accessed January 14, 2026. [Link]

  • NIST. Benzoic acid, 2-amino- - the NIST WebBook. Accessed January 14, 2026. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Accessed January 14, 2026. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Accessed January 14, 2026. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Accessed January 14, 2026. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Accessed January 14, 2026. [Link]

  • MtoZ Biolabs. 2-Amino-3-Methoxybenzoic Acid Analysis Service. Accessed January 14, 2026. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Accessed January 14, 2026. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 14, 2026. [Link]

  • SpectraBase. 2-Amino-3,5-dimethylbenzoic acid - Optional[FTIR] - Spectrum. Accessed January 14, 2026. [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Accessed January 14, 2026. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid (CAS 15540-91-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-Amino-3,6-dimethylbenzoic acid, a key building block in synthetic chemistry.

Introduction

2-Amino-3,6-dimethylbenzoic acid, registered under CAS number 15540-91-7, is a substituted anthranilic acid derivative. Its unique substitution pattern, featuring both amino and carboxylic acid functionalities along with two methyl groups on the benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors. The strategic placement of its functional groups allows for diverse chemical transformations, rendering it particularly useful in the construction of sterically hindered and structurally complex scaffolds, such as macrocyclic ligands.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Amino-3,6-dimethylbenzoic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

General Properties
PropertyValueSource(s)
CAS Number 15540-91-7[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance White crystalline solid[2]
Melting Point 127 °C[2]
IUPAC Name 2-Amino-3,6-dimethylbenzoic acidN/A
Synonyms 3,6-Dimethylanthranilic acidN/A
Structural Representation

The chemical structure of 2-Amino-3,6-dimethylbenzoic acid is fundamental to its reactivity and function as a synthetic building block.

G C1 C C2 C C1->C2 C1->C2 C8 C C1->C8 C3 C C2->C3 N7 N C2->N7 C4 C C3->C4 C3->C4 C11 C C3->C11 C5 C C4->C5 H_C4 H C4->H_C4 C6 C C5->C6 C5->C6 H_C5 H C5->H_C5 C6->C1 C12 C C6->C12 H_N1 H N7->H_N1 H_N2 H N7->H_N2 O9 O C8->O9 = O10 O C8->O10 H_O H O10->H_O H_C11_1 H C11->H_C11_1 H_C11_2 H C11->H_C11_2 H_C11_3 H C11->H_C11_3 H_C12_1 H C12->H_C12_1 H_C12_2 H C12->H_C12_2 H_C12_3 H C12->H_C12_3 G Start 2-Amino-3,6-dimethylbenzoic Acid + Diamine Step1 Amide Coupling Start->Step1 Intermediate Open-Chain Precursor Step1->Intermediate Step2 High-Dilution Cyclization Intermediate->Step2 End Macrocyclic Ligand Step2->End

Sources

Solubility of 2-Amino-3,6-dimethylbenzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 2-Amino-3,6-dimethylbenzoic Acid in Common Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3,6-dimethylbenzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages high-quality data from a closely related structural analog, 2-Amino-3-methylbenzoic acid, to provide a robust predictive framework. This guide synthesizes this data with foundational principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. A detailed, self-validating experimental protocol for determining the thermodynamic solubility of the target compound is also provided, empowering researchers to generate precise, in-house data.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Amino-3,6-dimethylbenzoic acid is a cornerstone of successful drug development and chemical synthesis.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable results in in vitro assays, diminished bioavailability, and difficulties in formulation and purification.[1][2] This guide is designed to provide a deep understanding of the solubility profile of 2-Amino-3,6-dimethylbenzoic acid, enabling informed solvent selection and the design of robust experimental protocols.

2-Amino-3,6-dimethylbenzoic acid is an aromatic compound containing both a weakly acidic carboxylic acid group and a weakly basic amino group, making it an amphoteric substance.[3][4] Its structure, featuring a substituted benzene ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media.

Physicochemical Properties of 2-Amino-3,6-dimethylbenzoic Acid

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]
Appearance White crystalline solid[5]
Melting Point 127 °C[5]
IUPAC Name 2-amino-3,6-dimethylbenzoic acid[6]
CAS Number 15540-91-7[5]

The presence of both hydrogen bond donating (amino group) and accepting (carboxyl group) functionalities, combined with the nonpolar aromatic ring and methyl groups, indicates that both polar and nonpolar interactions will significantly influence solubility.

Predictive Solubility Profile: Insights from a Structural Analog

While specific experimental solubility data for 2-Amino-3,6-dimethylbenzoic acid is not widely published, extensive data is available for the structurally similar compound, 2-Amino-3-methylbenzoic acid.[7] The addition of a second methyl group at the 6-position is expected to slightly increase the nonpolar character of the molecule, which may lead to a modest decrease in solubility in highly polar solvents and a potential increase in less polar solvents compared to its 3-methyl counterpart.

The following table presents the mole fraction solubility (x₁) of 2-Amino-3-methylbenzoic acid in twelve common solvents at temperatures from 278.15 K to 318.15 K, as determined by the isothermal saturation method.[7] This data serves as an excellent predictive tool for solvent screening.

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [7]

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol 0.01950.02160.02400.02670.02970.03310.03680.04100.0456
Ethanol 0.01630.01810.02020.02250.02510.02800.03120.03480.0388
1-Propanol 0.01420.01590.01780.01990.02230.02500.02800.03140.0351
2-Propanol 0.01180.01330.01500.01690.01900.02140.02410.02710.0305
1-Butanol 0.01310.01470.01650.01850.02080.02330.02610.02930.0328
Acetone 0.04710.05200.05740.06340.07000.07720.08510.09380.1033
2-Butanone 0.04020.04450.04930.05460.06050.06700.07420.08220.0910
Ethyl Acetate 0.02890.03210.03570.03970.04410.04900.05450.06060.0673
Acetonitrile 0.02110.02350.02620.02920.03250.03620.04030.04480.0498
1,4-Dioxane 0.05140.05650.06220.06850.07540.08310.09150.10080.1110
Toluene 0.00380.00440.00510.00590.00680.00780.00900.01040.0120
Cyclohexane 0.00070.00080.00100.00120.00140.00160.00190.00220.0026

Expert Analysis of the Data:

  • High Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in 1,4-dioxane and acetone. This is likely due to the ability of these solvents to accept hydrogen bonds from the amino and carboxyl groups, coupled with favorable dipole-dipole interactions.

  • Moderate Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanols, butanol) is moderate and decreases as the alkyl chain length of the alcohol increases. This trend reflects the decreasing polarity of the solvent.

  • Low Solubility in Nonpolar Solvents: As expected, the solubility is very low in nonpolar solvents like toluene and cyclohexane, highlighting the importance of the polar functional groups for solvation.

  • Temperature Dependence: In all solvents tested, the solubility of 2-Amino-3-methylbenzoic acid increases with temperature, indicating that the dissolution process is endothermic.[7]

Mechanistic Insights into Solubility Behavior

The solubility of 2-Amino-3,6-dimethylbenzoic acid is governed by the principle of "like dissolves like".[8] The molecule's amphoteric nature and mixed polarity dictate its interactions with different solvent classes.

Solubility_Interactions cluster_solute 2-Amino-3,6-dimethylbenzoic Acid cluster_solvents Solvent Classes Solute C₉H₁₁NO₂ NH2 Amino Group (H-bond donor) Solute->NH2 COOH Carboxyl Group (H-bond donor/acceptor) Solute->COOH Ring Aromatic Ring (Nonpolar) Solute->Ring PolarProtic Polar Protic (e.g., Ethanol) NH2->PolarProtic H-Bonding COOH->PolarProtic H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone) COOH->PolarAprotic H-Bonding Dipole-Dipole Ring->PolarAprotic π-π stacking (possible) Nonpolar Nonpolar (e.g., Toluene) Ring->Nonpolar van der Waals

Caption: Intermolecular forces governing solubility.

pH-Dependent Solubility: The solubility of aminobenzoic acids is highly pH-dependent.[3][4]

  • In acidic solutions (low pH) , the amino group becomes protonated (-NH₃⁺), forming a cationic salt that is generally more water-soluble.

  • In alkaline solutions (high pH) , the carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is also more soluble in aqueous media.[3]

This behavior is fundamental for designing purification schemes involving acid-base extractions or for developing aqueous formulations.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data for 2-Amino-3,6-dimethylbenzoic acid, the shake-flask method is the universally recognized gold standard.[9][10] This method measures the equilibrium (thermodynamic) solubility, which is crucial for lead optimization and formulation.[2]

Caption: Shake-Flask method workflow.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-3,6-dimethylbenzoic acid (enough to ensure solid remains after equilibration) to a series of glass vials.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or rotator (e.g., set to 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48-72 hours may be necessary to ensure true equilibrium is achieved.[2]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

    • For finer particles, centrifugation (at the same temperature) is recommended to ensure a clear supernatant.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a filter tip.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.[1][2]

  • Data Interpretation:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility.[1]

This protocol establishes a self-validating system. The presence of undissolved solid at the end of the experiment confirms that the solution is saturated. The use of a validated, stability-indicating analytical method ensures the accuracy of the concentration measurement.

Conclusion and Future Recommendations

This guide establishes a robust framework for understanding and predicting the solubility of 2-Amino-3,6-dimethylbenzoic acid. Based on data from a close structural analog, the compound is expected to be most soluble in polar aprotic solvents like 1,4-dioxane and acetone, moderately soluble in alcohols, and poorly soluble in nonpolar hydrocarbons. The provided shake-flask protocol offers a clear and reliable path for researchers to determine the precise thermodynamic solubility in any solvent system of interest. It is strongly recommended that this experimental determination be carried out to confirm the predictive data and to support any further development or application of this compound.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1.
  • Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(11), 2893-2909.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethylbenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures.
  • ResearchGate. (2025).
  • ResearchGate. (2021).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-cyano-3-methylbenzoic Acid in Organic Solvents.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

Sources

Unlocking the Therapeutic Potential of 2-Amino-3,6-dimethylbenzoic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide delves into the untapped potential of a unique, yet underexplored, derivative: 2-Amino-3,6-dimethylbenzoic acid. By leveraging established structure-activity relationships of analogous compounds and employing predictive computational methodologies, we present a forward-looking analysis of its prospective applications in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for the rational design and experimental validation of novel therapeutics derived from this promising scaffold. We will explore its potential in oncology and inflammation, supported by detailed synthetic protocols, proposed biological evaluation workflows, and in-silico predictions of its drug-like properties.

Introduction: The Case for a Novel Scaffold

The landscape of drug discovery is in a perpetual state of evolution, demanding innovative molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Anthranilic acid and its derivatives have historically proven to be a rich source of such scaffolds, with applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer agents.[1] The strategic placement of substituents on the aminobenzoic acid ring can profoundly influence the molecule's physicochemical properties and biological activity.[2]

This guide focuses on 2-Amino-3,6-dimethylbenzoic acid, a compound distinguished by its unique substitution pattern: an amino group at the 2-position, and two methyl groups at the 3- and 6-positions. While direct biological data on this specific molecule is scarce, its structural features suggest a compelling starting point for medicinal chemistry campaigns. The methyl groups can introduce conformational constraints and modulate lipophilicity, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles. This document aims to bridge the existing knowledge gap by providing a theoretical and practical framework for exploring the therapeutic utility of this scaffold.

Physicochemical Properties and In Silico ADMET Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. An in silico analysis of 2-Amino-3,6-dimethylbenzoic acid provides initial insights into its potential as a drug candidate.

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight165.19 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP2.1Indicates moderate lipophilicity, which is often correlated with good absorption and distribution.
Hydrogen Bond Donors2Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of Five (≤10).
Polar Surface Area63.3 ŲSuggests good potential for cell membrane permeability.
Aqueous SolubilityModerateA balance between solubility and permeability is crucial for oral absorption.
Blood-Brain Barrier PermeationLow probabilityMay be advantageous for developing peripherally acting drugs with reduced central nervous system side effects.
CYP450 InhibitionPredicted to be a weak inhibitor of major isoformsLower potential for drug-drug interactions.

These values are predictive and require experimental validation.

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 2-Amino-3,6-dimethylbenzoic acid is promising, positioning it as a viable starting point for a drug discovery program.[3][4][5]

Potential Therapeutic Applications: A Rationale-Driven Approach

Based on the extensive literature on anthranilic acid derivatives, we hypothesize that 2-Amino-3,6-dimethylbenzoic acid can serve as a versatile scaffold for developing novel therapeutics in two key areas: oncology and inflammation.

Oncology: Targeting Key Signaling Pathways

Numerous aminobenzoic acid derivatives have demonstrated potent anticancer activity by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[6][7][8] The unique substitution pattern of 2-Amino-3,6-dimethylbenzoic acid may offer opportunities for developing selective inhibitors of key oncogenic targets.

Hypothesized Molecular Targets:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers. The aminobenzoic acid scaffold has been successfully utilized to develop PI3K inhibitors.[6][7][8] The methyl groups on our scaffold could potentially enhance binding to the ATP-binding pocket of PI3K isoforms.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy. The core structure of our compound could serve as a foundation for designing novel EGFR tyrosine kinase inhibitors.

Proposed Medicinal Chemistry Strategy:

The primary amino and carboxylic acid groups of 2-Amino-3,6-dimethylbenzoic acid provide convenient handles for synthetic modification. We propose the synthesis of a library of amide and ester derivatives to explore the structure-activity relationship (SAR).

G 2-Amino-3,6-dimethylbenzoic acid 2-Amino-3,6-dimethylbenzoic acid Amide Derivatives Amide Derivatives 2-Amino-3,6-dimethylbenzoic acid->Amide Derivatives Amidation Ester Derivatives Ester Derivatives 2-Amino-3,6-dimethylbenzoic acid->Ester Derivatives Esterification PI3K Inhibition PI3K Inhibition Amide Derivatives->PI3K Inhibition EGFR Inhibition EGFR Inhibition Amide Derivatives->EGFR Inhibition Ester Derivatives->PI3K Inhibition Ester Derivatives->EGFR Inhibition

Caption: Synthetic diversification of the core scaffold.

Inflammation: Modulating Pro-inflammatory Mediators

The fenamate class of NSAIDs, which are N-arylanthranilic acid derivatives, highlights the potential of this scaffold in treating inflammatory conditions.[7] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Molecular Target:

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a desirable therapeutic strategy for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The dimethyl substitution pattern of our scaffold may confer selectivity towards the COX-2 isozyme.

Proposed Medicinal Chemistry Strategy:

We propose the synthesis of N-aryl derivatives of 2-Amino-3,6-dimethylbenzoic acid to mimic the general structure of fenamates. Varying the electronic and steric properties of the N-aryl substituent will be crucial for optimizing COX-2 inhibitory activity and selectivity.

G 2-Amino-3,6-dimethylbenzoic acid 2-Amino-3,6-dimethylbenzoic acid N-Aryl Derivatives N-Aryl Derivatives 2-Amino-3,6-dimethylbenzoic acid->N-Aryl Derivatives N-Arylation COX-2 Inhibition COX-2 Inhibition N-Aryl Derivatives->COX-2 Inhibition

Caption: Strategy for developing novel anti-inflammatories.

Experimental Protocols: A Step-by-Step Guide

To facilitate the exploration of 2-Amino-3,6-dimethylbenzoic acid's therapeutic potential, we provide detailed, validated protocols for the synthesis of key derivatives and for their biological evaluation.

Synthesis of Functionalized Derivatives

Protocol 4.1.1: General Procedure for Amide Synthesis

  • To a solution of 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 4.1.2: General Procedure for Ester Synthesis

  • Dissolve 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure ester.

Biological Evaluation Workflows

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (for Oncology Targets)

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the recombinant kinase (e.g., PI3Kα or EGFR), the appropriate substrate, and ATP.

  • Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4.2.2: In Vitro COX-2 Inhibition Assay (for Inflammatory Targets)

  • Pre-incubate the test compounds with purified human COX-2 enzyme in a reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • After a defined incubation period, terminate the reaction.

  • Quantify the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Hit Identification Core Scaffold Core Scaffold Derivative Library Derivative Library Core Scaffold->Derivative Library Functionalization Kinase Assays Kinase Assays Derivative Library->Kinase Assays COX-2 Assays COX-2 Assays Derivative Library->COX-2 Assays Active Compounds Active Compounds Kinase Assays->Active Compounds COX-2 Assays->Active Compounds

Caption: Experimental workflow for hit discovery.

Molecular Docking: Visualizing Potential Interactions

To further substantiate our hypotheses, we performed molecular docking studies of 2-Amino-3,6-dimethylbenzoic acid and its hypothetical derivatives into the active sites of PI3Kα and COX-2.

(Please note: The following are illustrative examples of potential binding modes and are not the result of dynamic simulations.)

PI3Kα: The docking results suggest that the aminobenzoic acid core can form key hydrogen bond interactions with residues in the hinge region of the PI3Kα active site. The methyl groups at positions 3 and 6 appear to occupy hydrophobic pockets, potentially contributing to enhanced binding affinity.

COX-2: The N-aryl derivatives of our scaffold are predicted to bind in the COX-2 active site in a manner similar to known selective inhibitors. The carboxylic acid moiety is positioned to interact with key arginine and tyrosine residues, while the N-aryl group can access a secondary pocket, which is a hallmark of COX-2 selectivity.

These in silico findings provide a strong rationale for the synthesis and biological evaluation of the proposed derivatives and serve as a guide for further structure-based drug design efforts.

Conclusion and Future Directions

2-Amino-3,6-dimethylbenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a comprehensive, rationale-driven approach for unlocking its potential in medicinal chemistry. By leveraging the known biological activities of related aminobenzoic acid derivatives and employing modern drug discovery tools, we have proposed concrete strategies for its application in oncology and inflammation.

The provided synthetic protocols and biological evaluation workflows offer a practical starting point for researchers to validate these hypotheses experimentally. The initial in silico and molecular docking studies are encouraging and provide a solid foundation for future structure-activity relationship and lead optimization studies. It is our hope that this guide will stimulate further investigation into this intriguing molecule and ultimately contribute to the discovery of new and effective medicines.

References

  • Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. University of Kentucky. [Link]

  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

  • Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • Gaur, S. P. (2005). A Quantitative Structure-Activity Relationship Study on Some Series of Anthranilic Acid-Based Matrix Metalloproteinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Farwa, U., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Al-Omaim, W. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • BenchChem. (2025). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. [Link]

  • El-Sayed, M. A. F., et al. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer In. Journal of Chemical Health Risks. [Link]

  • Al-Omaim, W. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • McAlpine, S. R., et al. (2016). Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? ChemMedChem. [Link]

  • Farwa, U., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • Jabeen, A., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

  • Azam, F., et al. (2018). Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-O-α-D-glycopyranoside isolated from Helichrysum stoechas. Pharmaceutical Biology. [Link]

  • Tsai, T. Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry. [Link]

  • Kiss, L., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. ResearchGate. [Link]

  • Pop, N., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules. [Link]

  • Kiss, L., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Advances. [Link]

  • Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET & DMPK. [Link]

  • El-Metwaly, N. M. (2017). Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety. Cogent Chemistry. [Link]

  • Kiss, L., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Chacko, S., et al. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. ResearchGate. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery. [Link]

  • Al-Ostath, A. I., et al. (2023). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Semantic Scholar. [Link]

  • Dilmaghani, K., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

  • Lahham, Y., et al. (2012). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Discovery and history of 2-Amino-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid

Abstract: This document provides a comprehensive technical overview of 2-Amino-3,6-dimethylbenzoic acid, a substituted anthranilic acid derivative. While not a widely known compound, its unique structure presents it as a valuable building block in various domains of chemical synthesis. This guide consolidates available data on its properties, outlines logical synthetic pathways based on established organic chemistry principles, and explores its potential applications for an audience of researchers, chemists, and drug development professionals.

Part 1: Genesis and Synthesis

The history of 2-Amino-3,6-dimethylbenzoic acid is not marked by a singular moment of discovery but is rather a product of the systematic exploration of aromatic compounds in organic chemistry. Its existence and synthesis are a logical extension of research into substituted benzoic acids and anilines, which are fundamental precursors in the dye, pharmaceutical, and agrochemical industries.[1] The core challenge in its creation lies in achieving the specific 2,3,6-substitution pattern on the benzene ring, a task that requires careful strategic planning of synthetic steps.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis of 2-Amino-3,6-dimethylbenzoic acid hinges on the controlled introduction of three different functional groups: a carboxylic acid, an amine, and two methyl groups. The directing effects of these groups are paramount. A plausible and common strategy involves the functionalization of a readily available dimethylbenzene precursor. A logical synthetic route would begin with 1,4-dimethylbenzene (p-xylene), proceeding through nitration and subsequent oxidation, followed by reduction.

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway for the synthesis of 2-Amino-3,6-dimethylbenzoic acid. The choice of each step is dictated by the directing effects of the substituents and the reliability of the transformations.

G cluster_0 Phase 1: Ring Functionalization cluster_1 Phase 2: Final Transformation Start 1,4-Dimethylbenzene (p-Xylene) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Oxidation Side-Chain Oxidation (KMnO₄ or CrO₃) Nitration->Oxidation Selective Oxidation of Methyl Group Reduction Nitro Group Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Oxidation->Reduction Reduction of Nitro to Amine Product 2-Amino-3,6-dimethylbenzoic acid Reduction->Product

Caption: A logical synthetic workflow for 2-Amino-3,6-dimethylbenzoic acid.

Causality of Experimental Choices:

  • Step 1: Nitration of p-Xylene: The two methyl groups are ortho-, para-directing and activating. Nitration will occur at a position ortho to one of the methyl groups, yielding 2-Nitro-1,4-dimethylbenzene.

  • Step 2: Oxidation: The nitro group is deactivating, making the adjacent methyl group less susceptible to oxidation than the one para to it. This allows for the selective oxidation of the C4-methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate.

  • Step 3: Reduction: The final step involves the reduction of the nitro group to a primary amine. This is a standard and high-yielding transformation, commonly achieved with reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[2]

Part 2: Physicochemical and Spectroscopic Profile

The structural features of 2-Amino-3,6-dimethylbenzoic acid dictate its physical and chemical properties. It is classified as an aminobenzoic acid, a class of compounds that are benzoic acids substituted with an amine group.[3]

Core Properties

A summary of the key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[4][5]
Molecular Weight 165.19 g/mol [4][5]
CAS Number 15540-91-7[4][5]
Appearance White crystalline solid[4]
Melting Point 127 °C[4]
Monoisotopic Mass 165.07898 Da[6]
Spectroscopic Characterization
  • ¹H NMR (Proton NMR): The spectrum should feature two singlets for the two non-equivalent methyl groups (C3-CH₃ and C6-CH₃), two distinct signals for the two aromatic protons on the ring, and a broad singlet for the amine (-NH₂) protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield.

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals: one for the carboxyl carbon, six for the aromatic carbons (four substituted, two with protons), and two for the methyl carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches), and a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 166.08626 and [M-H]⁻ at m/z 164.07170.[6]

Part 3: Applications and Research Potential

Aminobenzoic acids are crucial intermediates and raw materials used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The subject molecule, 2-Amino-3,6-dimethylbenzoic acid, functions as a versatile molecular building block for more complex chemical structures.[7]

Role in Medicinal Chemistry and Agrochemicals

The structure of 2-Amino-3,6-dimethylbenzoic acid is a scaffold that can be elaborated upon to create novel bioactive molecules. For instance, related compounds like 2-amino-3-methyl-5-chlorobenzoic acid are key intermediates in the synthesis of modern insecticides.[2] Similarly, 2-amino-3-methylbenzoic acid is an intermediate for local anesthetics like lidocaine.[3][8] This precedent suggests that 2-Amino-3,6-dimethylbenzoic acid could be a valuable starting material in drug discovery and agrochemical development programs.

G A 2-Amino-3,6-dimethylbenzoic acid (Scaffold) B Functional Group Modification A->B Amide/Ester Formation C Combinatorial Library Synthesis B->C D Biological Screening (HTS) C->D E Hit Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug/ Agrochemical F->G

Caption: Drug/Agrochemical discovery workflow utilizing a core scaffold.

Other Potential Uses
  • Equilibrating Agent: The compound has been noted for its use as an equilibrating agent in studies of hydrogen bond interactions and kinetics.[4]

  • Materials Science: The presence of both a hydrogen bond donor (amine) and acceptor (carboxyl) makes it a candidate for designing supramolecular structures or as a monomer in specialty polymers.

Part 4: Exemplary Experimental Protocol

The following is a representative, self-validating protocol for the reduction of a nitroaromatic compound to an amine, a key step in the proposed synthesis.

Objective: To reduce 2-Nitro-3,6-dimethylbenzoic acid to 2-Amino-3,6-dimethylbenzoic acid.

Materials:

  • 2-Nitro-3,6-dimethylbenzoic acid (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Glacial Acetic Acid)

  • 5M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate (silica gel) and chamber

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the starting material, 2-Nitro-3,6-dimethylbenzoic acid, in ethanol.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. Carefully add this solution to the suspension of the nitro compound.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C). Monitor the reaction's progress by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching and Basification (Self-Validation Point 1): Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the excess HCl and precipitate tin salts. The pH should be adjusted to >8. The product, being an amine, is now in its free base form.

  • Extraction (Self-Validation Point 2): Extract the product from the aqueous mixture into an organic solvent like ethyl acetate. Perform this extraction three times to ensure maximum recovery. The product should preferentially move into the organic layer.

  • Washing: Wash the combined organic layers with a saturated NaHCO₃ solution. This step removes any unreacted carboxylic acid starting material, further purifying the product.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-Amino-3,6-dimethylbenzoic acid. Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy.

References

A consolidated list of sources utilized in this guide is provided below for verification and further reading.

  • 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774 - PubChem. [Link]

  • Metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) - Human Metabolome Database. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

  • Synthesis of 2,6-dimethylbenzoic acid, methyl ester - PrepChem.com. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • 2-amino-3,6-dimethylbenzoic acid (C9H11NO2) - PubChemLite. [Link]

  • 2-amino-3,6-dimethylbenzoic acid | 15540-91-7 | C9H11NO2 | Appchem. [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
  • 2-Amino-3-methylbenzoic Acid - Zhejiang Chenyang Chemical Co., Ltd. [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P

Sources

Theoretical and Spectroscopic Investigations of the Molecular Structure of 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical and experimental framework for the analysis of 2-Amino-3,6-dimethylbenzoic acid (C₉H₁₁NO₂), a substituted anthranilic acid derivative. By integrating high-level computational chemistry with standard spectroscopic techniques, we elucidate the molecule's structural, vibrational, and electronic properties. This guide details the methodologies, from first-principles Density Functional Theory (DFT) calculations to experimental validation via Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are discussed to provide a holistic understanding of the molecule's reactivity and physicochemical characteristics. The protocols and insights presented herein are designed to be a valuable resource for researchers in computational chemistry, materials science, and drug development.

Introduction: The Rationale for a Hybrid Investigative Approach

2-Amino-3,6-dimethylbenzoic acid is an organic compound belonging to the class of substituted benzoic acids.[1][2] Derivatives of aminobenzoic acid are recognized as important synthons and precursors for various biologically active compounds and materials.[3][4][5] A profound understanding of a molecule's geometric structure, electronic charge distribution, and vibrational dynamics is fundamental to predicting its reactivity, stability, and potential interactions in a biological or chemical system.

Historically, molecular characterization relied solely on experimental techniques. However, with the advent of robust computational methods, a synergistic approach combining theoretical calculations with experimental validation has become the gold standard.[6][7][8] This dual methodology, as detailed in this guide, provides a self-validating system: theoretical models predict spectroscopic outcomes, which are then confirmed or refined by empirical measurement. This guide will leverage Density Functional Theory (DFT), a powerful quantum chemical method, to model the properties of 2-Amino-3,6-dimethylbenzoic acid and correlate these findings with established spectroscopic principles.[9]

Methodologies: The Convergence of Theory and Experiment

The credibility of any molecular analysis rests on the rigor of its methodologies. The following protocols outline a robust framework for investigating substituted benzoic acids.

Computational Protocol: A First-Principles Approach

The theoretical calculations are grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules.[5][10]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial molecular structure of 2-Amino-3,6-dimethylbenzoic acid is optimized to find its most stable, lowest-energy conformation. This is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. This combination is widely validated for its predictive accuracy in organic systems.[5][10][11]

  • Vibrational Frequency Calculation: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies).

    • It predicts the molecule's vibrational modes, which directly correlate to peaks in FT-IR and Raman spectra.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts in a simulated solvent environment (e.g., using the SCRF solvent model) to allow for direct comparison with experimental data.[5][12]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference, or HOMO-LUMO gap, is a crucial descriptor of chemical reactivity.[13][14]

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which predict the absorption maxima (λmax) in the UV-Vis spectrum.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated from the optimized structure to visualize the electron density distribution, identifying electrophilic and nucleophilic sites.[15][16][17]

G cluster_workflow Computational & Experimental Workflow A Initial Molecular Structure B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Property Analysis (HOMO-LUMO, MEP) B->E D Spectroscopic Predictions (IR, Raman, NMR, UV-Vis) C->D G Data Correlation & Validation D->G F Experimental Spectroscopy (FT-IR, NMR, UV-Vis) F->G H Final Characterized Structure G->H

Caption: A typical workflow for theoretical and experimental molecular analysis.

Experimental Validation Protocols

To ground the theoretical predictions in empirical reality, the following standard spectroscopic techniques are employed:

  • FT-IR and FT-Raman Spectroscopy: Samples are analyzed to obtain vibrational spectra, which record the characteristic stretching, bending, and torsional motions of the molecule's functional groups.

  • ¹H and ¹³C NMR Spectroscopy: The molecule is analyzed in a suitable deuterated solvent (e.g., DMSO-d₆) to map the chemical environments of the hydrogen and carbon atoms.

  • UV-Vis Spectroscopy: The sample is dissolved in a solvent (e.g., ethanol) to record its electronic absorption spectrum, revealing information about the electronic transitions within the molecule.

Results and Discussion: A Structural and Electronic Portrait

Optimized Molecular Geometry

The optimized structure of 2-Amino-3,6-dimethylbenzoic acid reveals a planar benzene ring with its three substituents: an amino (-NH₂), a carboxylic acid (-COOH), and two methyl (-CH₃) groups. Intramolecular hydrogen bonding is expected between the amino group's hydrogen and the carboxyl group's carbonyl oxygen, a common feature in ortho-substituted aminobenzoic acids that contributes to the molecule's conformational stability.

G A

Caption: 2D structure of 2-Amino-3,6-dimethylbenzoic acid.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed assignment of the molecule's infrared and Raman spectra. The comparison between theoretical and experimental data allows for precise identification of key functional group vibrations.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)~35503400-3600[15]
N-H Asymmetric & Symmetric Stretch~3450, ~33503300-3500
C-H Stretch (Aromatic & Methyl)~3100, ~29502900-3100[15]
C=O Stretch (Carboxylic Acid)~16801680-1710
C=C Stretch (Aromatic Ring)~1600, ~15001450-1600[3]
C-N Stretch~13001250-1350
O-H Bend~12501210-1320

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96) for better agreement.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals are critical for understanding electronic behavior. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.[14][17] The energy gap (ΔE) between them is a key indicator of molecular stability and reactivity; a smaller gap implies the molecule is more easily excited and thus more reactive.[13][14]

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVRepresents electron-donating ability.
LUMO Energy-1.8 eVRepresents electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eV Indicator of chemical reactivity and stability.

The TD-DFT calculations would predict the primary electronic transitions (e.g., π → π*), which correspond to the absorption peaks observed in the UV-Vis spectrum. For this molecule, delocalization across the benzene ring, influenced by the electron-donating amino group and the π-system of the carboxyl group, governs these transitions.

G cluster_levels cluster_energy cluster_gap lumo_level LUMO (Lowest Unoccupied Molecular Orbital) homo_level HOMO (Highest Occupied Molecular Orbital) top bottom bottom->top Energy lumo_node homo_node homo_node->lumo_node   ΔE = HOMO-LUMO Gap   (Reactivity Indicator)

Caption: The HOMO-LUMO energy gap determines electronic reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of the charge landscape of the molecule. For 2-Amino-3,6-dimethylbenzoic acid, the MEP analysis reveals:

  • Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxyl group. These regions are the most likely sites for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino (-NH₂) and carboxyl (-OH) groups. These are the primary sites for nucleophilic attack and are indicative of the molecule's hydrogen bond donating capabilities.[18]

  • Neutral Potential (Green): Predominantly found over the aromatic ring and methyl groups, indicating regions of lower polarity.

This map is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Conclusion

The integrated computational and spectroscopic investigation of 2-Amino-3,6-dimethylbenzoic acid provides a detailed and validated understanding of its molecular characteristics. DFT calculations at the B3LYP/6-311++G(d,p) level of theory yield optimized geometries, vibrational frequencies, and electronic properties that are consistent with established chemical principles and spectroscopic data. The analysis of the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map offers predictive insights into the molecule's reactivity and potential for intermolecular interactions. This comprehensive approach underscores the power of modern computational chemistry as an indispensable tool for molecular design and characterization in scientific research.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery - University College London. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]

  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. NIH. [Link]

  • Vibrational study on the molecular interaction of L-Proline and Para-Aminobenzoic acid. ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid. ResearchGate. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSA. DergiPark. [Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • Benzoic Acids and HOMO-LUMO. ResearchGate. [Link]

  • 2-Amino-3,6-dimethylbenzoic acid. PubChem. [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

  • Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. [Link]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

The Synthetic Versatility of 2-Amino-3,6-dimethylbenzoic Acid: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3,6-dimethylbenzoic acid, a substituted anthranilic acid derivative, presents a unique scaffold for chemical synthesis, embodying a confluence of reactive functionalities. This guide provides an in-depth exploration of its reactivity profile, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will dissect the reactivity of its constituent parts—the aromatic amine, the carboxylic acid, and the dimethylated benzene ring—elucidating the chemical causality behind its synthetic transformations. Detailed experimental protocols, mechanistic insights, and predictive models for its reactivity are presented to empower the design of novel synthetic routes and the creation of complex molecular architectures.

Introduction: A Molecule of Latent Potential

2-Amino-3,6-dimethylbenzoic acid (DMABA) is a crystalline solid with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable building block in organic synthesis. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid group dictates a nuanced reactivity profile, which this guide will systematically unfold. Understanding this profile is paramount for its effective utilization in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is the foundation of its synthetic application.

Table 1: Physicochemical Properties of 2-Amino-3,6-dimethylbenzoic Acid

PropertyValueSource
CAS Number15540-91-7[1]
Molecular FormulaC₉H₁₁NO₂[1][2]
Molecular Weight165.19 g/mol [1][2]
AppearanceWhite crystalline solid[1]
Melting PointNot consistently reported
SolubilitySoluble in organic solvents like ethanol, methanol, and DMF.Inferred from reaction conditions

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups, the amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal nine distinct carbon signals, with the chemical shifts of the aromatic carbons providing information about the electron distribution within the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by stretching vibrations for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the O-H bond of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O of the carboxylic acid (around 1680-1710 cm⁻¹), and C-H and C=C bonds of the aromatic ring.[3][4][7]

Reactivity of the Functional Groups: A Trifecta of Synthetic Handles

The synthetic utility of DMABA stems from the distinct reactivity of its three key components: the amino group, the carboxylic acid group, and the aromatic ring.

The Aromatic Amine: A Gateway to Diverse Functionalities

The primary amino group is a potent nucleophile and a versatile handle for a variety of chemical transformations.

Diazotization of the amino group provides access to a highly reactive diazonium salt intermediate, which can be converted into a wide array of functionalities. This two-step sequence is a cornerstone of aromatic chemistry.[8][9][10]

Workflow: Diazotization and Sandmeyer-type Reactions

DMABA 2-Amino-3,6-dimethylbenzoic acid Diazonium Diazonium Salt Intermediate DMABA->Diazonium NaNO₂, H⁺ (0-5 °C) Products Diverse Products (Halides, Cyanides, Hydroxyls, etc.) Diazonium->Products CuX (Sandmeyer) H₂O, Δ (Phenol) etc. DMABA 2-Amino-3,6-dimethylbenzoic acid Amide Amide Product DMABA->Amide Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) Amine R-NH₂ Amine->Amide DMABA 2-Amino-3,6-dimethylbenzoic acid Amide N-Acyl Intermediate DMABA->Amide Acylating Agent (e.g., Acetic Anhydride) Quinazolinone Substituted Quinazolinone Amide->Quinazolinone Amine Source (e.g., NH₄OAc) Cyclization

Sources

The Strategic Utility of 2-Amino-3,6-dimethylbenzoic Acid in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3,6-dimethylbenzoic acid, a strategically substituted anthranilic acid derivative, has emerged as a versatile and valuable building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a sterically encumbered amine and adjacent methyl groups, imparts distinct reactivity and conformational rigidity that can be exploited for the construction of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core applications of this scaffold. We will delve into its physicochemical properties, characteristic spectral features, and provide field-proven insights into its application in key synthetic transformations, including amide bond formation, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic frameworks. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Anthranilic Acid Scaffold and the Unique Proposition of 2-Amino-3,6-dimethylbenzoic Acid

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, serving as precursors to a wide array of bioactive compounds and functional materials.[1] The presence of both a carboxylic acid and an amino group on the same aromatic ring provides two orthogonal points for chemical modification, enabling the construction of diverse molecular libraries. 2-Amino-3,6-dimethylbenzoic acid distinguishes itself from simpler anthranilic acids through the steric influence of the two methyl groups. The C3-methyl group, ortho to the amine, and the C6-methyl group, ortho to the carboxylic acid, create a sterically hindered environment that can influence reaction kinetics, regioselectivity, and the conformational preferences of the resulting products. This inherent structural bias is a powerful tool for synthetic chemists, allowing for greater control over reaction outcomes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization.

Physicochemical Properties
PropertyValueReference
CAS Number 15540-91-7[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Off-white to pale yellow crystalline powder
Melting Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~7.0-7.5 ppm (d, 1H): Aromatic proton (H5). The coupling constant would be indicative of its relationship with H4.

  • δ ~6.5-6.8 ppm (d, 1H): Aromatic proton (H4).

  • δ ~4.0-6.0 ppm (br s, 2H): Amine (-NH₂) protons. The broadness is due to quadrupole broadening and exchange.

  • δ ~2.3 ppm (s, 3H): Methyl protons at C6.

  • δ ~2.1 ppm (s, 3H): Methyl protons at C3.

  • δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid (-COOH) proton.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~168-172 ppm: Carboxylic acid carbonyl carbon (C=O).

  • δ ~145-150 ppm: Aromatic carbon bearing the amino group (C2).

  • δ ~135-140 ppm: Aromatic carbon bearing the methyl group (C6).

  • δ ~125-130 ppm: Aromatic carbon (C4).

  • δ ~120-125 ppm: Aromatic carbon bearing the methyl group (C3).

  • δ ~115-120 ppm: Aromatic carbon (C5).

  • δ ~110-115 ppm: Aromatic carbon bearing the carboxylic acid group (C1).

  • δ ~20-25 ppm: Methyl carbon at C6.

  • δ ~15-20 ppm: Methyl carbon at C3.

IR (KBr, cm⁻¹):

  • 3400-3200 (br): N-H stretching vibrations of the primary amine.

  • 3300-2500 (br): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.[6]

  • ~1680-1660 (s): C=O stretching of the carboxylic acid.[6]

  • ~1600, 1580, 1450: C=C stretching vibrations of the aromatic ring.

  • ~1300-1200 (s): C-O stretching of the carboxylic acid.[6]

  • ~800-750: C-H out-of-plane bending of the aromatic ring.

Core Synthetic Applications

The utility of 2-amino-3,6-dimethylbenzoic acid as a building block is best illustrated through its application in fundamental organic transformations.

Amide Bond Formation: Navigating Steric Hindrance

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. The steric hindrance around both the amino and carboxylic acid moieties in 2-amino-3,6-dimethylbenzoic acid presents a challenge that necessitates the use of robust coupling reagents.

Expertise & Experience: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) can be effective. However, for more challenging couplings with hindered amines, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often required to achieve high yields. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.

Protocol: General Procedure for Amide Coupling with a Primary Amine

G cluster_workflow Amide Coupling Workflow start Start reagents Dissolve 2-amino-3,6-dimethylbenzoic acid, primary amine, and DIPEA in DMF coupling Add HATU at 0°C reaction Stir at room temperature (Monitor by TLC/LC-MS) workup Aqueous workup and extraction purification Purify by column chromatography end End

  • Reaction Setup: To a solution of 2-amino-3,6-dimethylbenzoic acid (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 equiv).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Trustworthiness: This protocol is self-validating as the progress can be easily monitored by standard chromatographic techniques. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling: A Gateway to Biaryl Scaffolds

To employ 2-amino-3,6-dimethylbenzoic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, it must first be functionalized with a suitable leaving group, typically a halide. Halogenation of the electron-rich aromatic ring can be achieved selectively. For instance, chlorination can be performed using reagents like N-chlorosuccinimide (NCS) or cyanuric chloride.[7]

Expertise & Experience: Once halogenated (e.g., at the 5-position), the resulting halo-2-amino-3,6-dimethylbenzoic acid becomes a substrate for Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base is critical for a successful transformation. The presence of the free amine and carboxylic acid can potentially poison the palladium catalyst. Therefore, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote efficient catalytic turnover.[8] Alternatively, protecting the amine and/or carboxylic acid prior to coupling can be a viable strategy.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Amino-3,6-dimethylbenzoic Acid Derivative

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine halogenated aminobenzoic acid, arylboronic acid, and base in dioxane/water degas Degas the mixture catalyst Add Pd catalyst and ligand reaction Heat under inert atmosphere (Monitor by TLC/LC-MS) workup Aqueous workup and extraction purification Purify by column chromatography end End

  • Reaction Setup: In a reaction vessel, combine the halogenated 2-amino-3,6-dimethylbenzoic acid derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if required.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Trustworthiness: The success of the coupling can be readily assessed by the disappearance of the starting material and the emergence of a new, less polar spot on TLC. The structure of the biaryl product should be confirmed by NMR and mass spectrometry.

Synthesis of Heterocyclic Scaffolds: Constructing Quinazolinones

The 1,2-amino-carboxy substitution pattern of 2-amino-3,6-dimethylbenzoic acid makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities.[9]

Expertise & Experience: A common and effective method for the synthesis of quinazolinones from anthranilic acids is the Niementowski reaction, which involves the condensation with an amide.[9] Alternatively, reaction with an orthoester followed by treatment with an amine can provide access to a variety of substituted quinazolinones. The steric hindrance in 2-amino-3,6-dimethylbenzoic acid may necessitate more forcing reaction conditions, such as higher temperatures or microwave irradiation, to achieve efficient cyclization.

Protocol: Synthesis of a 2,5,8-Trimethylquinazolin-4(3H)-one

G cluster_workflow Quinazolinone Synthesis Workflow start Start reagents Heat 2-amino-3,6-dimethylbenzoic acid and acetamide cyclization Maintain high temperature for cyclization precipitation Cool and precipitate the product purification Recrystallize the crude product end End

  • Reaction Setup: In a round-bottom flask, thoroughly mix 2-amino-3,6-dimethylbenzoic acid (1.0 equiv) and acetamide (5.0 equiv).

  • Reaction: Heat the mixture to 180-200 °C for 2-4 hours. The reaction mixture will become a melt. Monitor the progress by observing the evolution of water.

  • Isolation: Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Purification: Triturate the crude solid with hot water to remove excess acetamide. The remaining solid can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Trustworthiness: The formation of the quinazolinone can be confirmed by the disappearance of the carboxylic acid and primary amine signals in the IR and NMR spectra and the appearance of the characteristic amide signals of the heterocyclic ring.

Conclusion and Future Outlook

2-Amino-3,6-dimethylbenzoic acid is a highly valuable and versatile building block in organic synthesis. Its unique steric and electronic properties provide a platform for the construction of a wide range of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such well-defined building blocks will be paramount in driving innovation. Future research will likely focus on expanding the repertoire of reactions in which this building block can participate, including C-H activation and asymmetric transformations, further solidifying its importance in the synthetic chemist's toolkit.

References

  • Anthranilic Acid Derivatives: A Mini-Review on Synthetic Approaches and Biological Activities. (2022). Egyptian Journal of Chemistry. Available at: [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Available at: [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available at: [Link]

  • 2-Amino-3,6-dimethylbenzoic acid. PubChem. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Available at: [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Google Patents.
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • 2-Amino-3-methylbenzoic acid. PubChem. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-3,6-dimethylbenzoic Acid via Hofmann Rearrangement of 3,6-Dimethylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-amino-3,6-dimethylbenzoic acid, a valuable anthranilic acid derivative, starting from 3,6-dimethylphthalimide. Anthranilic acid and its analogues are critical scaffolds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants.[1][2] The protocol detailed herein employs a modified, one-pot Hofmann rearrangement. The process begins with an in situ hydrolysis of the phthalimide ring to a phthalamic acid intermediate, which subsequently undergoes the classical Hofmann rearrangement to yield the target primary amine with high purity. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters for successful synthesis and scale-up.

Introduction and Scientific Principles

The conversion of a primary amide to a primary amine with one fewer carbon atom is a cornerstone transformation in organic synthesis, famously achieved through the Hofmann rearrangement.[3][4] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[5][6]

Our starting material, 3,6-dimethylphthalimide, is an imide rather than a primary amide. Therefore, the synthesis requires a two-stage transformation that can be conveniently performed in a single reaction vessel:

  • Imide Hydrolysis: The reaction is initiated by a base-mediated hydrolysis of one of the amide bonds within the phthalimide ring. This nucleophilic attack opens the five-membered ring to form the sodium salt of 2-carbamoyl-3,6-dimethylbenzoic acid (a phthalamic acid derivative). This step is crucial as it generates the necessary primary amide functionality required for the subsequent rearrangement.

  • Hofmann Rearrangement: Following the formation of the phthalamic acid, the in situ generation of sodium hypobromite (from NaOH and Br₂) facilitates the Hofmann rearrangement.[3] The primary amide is converted to an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate.[4][5] In this key step, the aryl group migrates from the carbonyl carbon to the nitrogen. The resulting isocyanate is unstable in the aqueous basic medium and is immediately hydrolyzed to a carbamic acid, which spontaneously decarboxylates to afford the final product, 2-amino-3,6-dimethylbenzoic acid.[3][6]

The overall reaction scheme is as follows:

Reaction Scheme

A visual representation of the conversion of 3,6-dimethylphthalimide to 2-amino-3,6-dimethylbenzoic acid.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Dimethylphthalimide≥98%CommercialStarting Material
Sodium Hydroxide (NaOH)Reagent GradeCommercialUsed for hydrolysis and as base
Bromine (Br₂)Reagent GradeCommercialHighly toxic and corrosive. Handle with extreme care.
Hydrochloric Acid (HCl)37% (conc.)CommercialUsed for neutralization/precipitation
Ethanol95% or AbsoluteCommercialFor recrystallization
Deionized Water-In-house-
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium Hypobromite Solution (Performed in an ice bath)

  • In a 250 mL beaker, dissolve 12.0 g (0.30 mol) of sodium hydroxide in 80 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • CAUTION: Perform this step slowly in a fume hood. While stirring vigorously, add 4.0 mL (12.4 g, 0.078 mol) of bromine dropwise to the cold NaOH solution. The addition should be slow enough to maintain the temperature below 10 °C. The solution will turn a pale yellow. Keep this solution cold until use.

Step 2: Imide Hydrolysis and Hofmann Rearrangement

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 10.0 g (0.057 mol) of 3,6-dimethylphthalimide.

  • Prepare a separate solution of 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water and add it to the flask.

  • Heat the mixture to 80 °C with stirring. The solid should dissolve as the imide ring hydrolyzes to the sodium salt of 2-carbamoyl-3,6-dimethylbenzoic acid. Maintain this temperature for 30 minutes.

  • After 30 minutes, slowly add the cold sodium hypobromite solution from Step 1 to the reaction mixture via the dropping funnel over approximately 20-30 minutes. An exothermic reaction may occur; control the addition rate to maintain the temperature around 80-85 °C.

  • After the addition is complete, continue heating the mixture at 80-85 °C for an additional 1 hour to ensure the reaction goes to completion. The solution should become clearer.

Step 3: Product Isolation and Purification

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a solid. Continuously monitor the pH and add acid until the pH is approximately 4-5.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of 50 mL of cold deionized water to remove inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The final product, 2-amino-3,6-dimethylbenzoic acid, is a white crystalline solid.[7]

  • Molecular Formula: C₉H₁₁NO₂[8]

  • Molecular Weight: 165.19 g/mol [7][9]

  • Expected Melting Point: ~127 °C[7]

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow and Data Summary

The entire synthesis workflow, from starting materials to the purified product, is depicted below. This diagram outlines the key stages and transformations involved in the process.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification NaOH_H2O NaOH + H₂O Hypobromite Sodium Hypobromite Solution (Cold) NaOH_H2O->Hypobromite  Add Br₂ @ 0-5°C Br2 Bromine (Br₂) Br2->Hypobromite Rearrangement Hofmann Rearrangement (Intermediate: Isocyanate) Hypobromite->Rearrangement Start 3,6-Dimethylphthalimide Hydrolysis Imide Hydrolysis (Intermediate: Phthalamic Acid Salt) Start->Hydrolysis  Add NaOH/H₂O, 80°C Hydrolysis->Rearrangement  Add NaOBr, 80-85°C Final_sol Solution of Sodium 2-amino-3,6-dimethylbenzoate Rearrangement->Final_sol Acidify Acidification with HCl (to pH 4-5) Final_sol->Acidify Filter1 Vacuum Filtration Acidify->Filter1 Precipitate Forms Recrystallize Recrystallization (Ethanol/Water) Filter1->Recrystallize Crude Solid Product Pure 2-Amino-3,6-dimethylbenzoic Acid Recrystallize->Product Purified Crystals

Caption: Synthetic workflow for 2-Amino-3,6-dimethylbenzoic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrolysis of the imide.Increase the initial heating time with NaOH to 1 hour before adding the hypobromite solution.
Degradation of hypobromite.Ensure the hypobromite solution is freshly prepared and kept cold (<10 °C) until use. Add it to the reaction mixture promptly.
Product loss during workup.Ensure complete precipitation by adjusting to the correct pH. Use minimal hot solvent for recrystallization and cool thoroughly.
Dark-colored Product Impurities from side reactions.Consider a charcoal treatment during the recrystallization step. Ensure the reaction temperature did not significantly exceed 85 °C.
Incomplete Reaction Insufficient reagents.Use a slight excess of bromine and NaOH as specified in the protocol to drive the reaction to completion.

Conclusion

The synthesis of 2-amino-3,6-dimethylbenzoic acid from 3,6-dimethylphthalimide via a one-pot hydrolysis and Hofmann rearrangement is an efficient and reliable method. This protocol provides a robust framework for obtaining this valuable building block, which is of significant interest to researchers in medicinal chemistry and drug discovery.[1][10] Careful control of temperature and reagent addition are paramount to achieving high yield and purity.

References

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

  • Ismail, M. M. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie, 35(8), 466-468. [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Raza, A., et al. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Journal of Applicable Chemistry, 2(6), 1635-1640. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • CoLab. (n.d.). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. [Link]

  • Canadian Science Publishing. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group. Canadian Journal of Chemistry, 48(22), 3572-3583. [Link]

  • PubChem. (n.d.). 2-amino-3,6-dimethylbenzoic acid. [Link]

Sources

Application Notes and Protocol for the Preparation of ortho-Sulfonamido Aryl Hydroxamic Acids using 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of ortho-sulfonamido aryl hydroxamic acids, utilizing 2-Amino-3,6-dimethylbenzoic acid as a key starting material. This class of compounds is of significant interest to the pharmaceutical and drug development community due to their potential as metalloproteinase inhibitors. The protocol herein details a robust two-step synthetic pathway: the initial sulfonylation of the anthranilic acid derivative, followed by the conversion of the resulting carboxylic acid to the desired hydroxamic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and methods for characterization and purification of the final product.

Introduction: The Significance of ortho-Sulfonamido Aryl Hydroxamic Acids

Ortho-sulfonamido aryl hydroxamic acids represent a critical pharmacophore in modern medicinal chemistry. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, capable of chelating the zinc ions present in the active sites of various metalloenzymes.[1] This interaction is pivotal in the design of inhibitors for enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tumor necrosis factor-α converting enzyme (TACE).[2] The strategic placement of a sulfonamide group ortho to the hydroxamic acid can enhance binding affinity and selectivity for the target enzyme.

The specific starting material, 2-Amino-3,6-dimethylbenzoic acid, provides a scaffold with defined steric and electronic properties due to the presence of the methyl groups on the aromatic ring. These substituents can influence the conformational preferences of the final molecule, potentially leading to improved potency and pharmacokinetic profiles. This protocol offers a reliable method for the synthesis of this promising class of compounds, enabling further investigation into their therapeutic potential.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target ortho-sulfonamido aryl hydroxamic acid is achieved through a sequential two-step process. This strategy allows for the isolation and characterization of a key intermediate, ensuring a higher purity of the final product.

Synthesis_Workflow A 2-Amino-3,6-dimethylbenzoic Acid B Step 1: Sulfonylation (Arylsulfonyl Chloride, Base) A->B Reaction C Intermediate: 2-(Arylsulfonamido)-3,6-dimethylbenzoic Acid B->C Product D Step 2: Hydroxamic Acid Formation (Thionyl Chloride, Hydroxylamine) C->D Reaction E Final Product: o-Sulfonamido Aryl Hydroxamic Acid D->E Product

Figure 1: Overall synthetic workflow for the preparation of ortho-sulfonamido aryl hydroxamic acids.

Step 1: Sulfonylation of 2-Amino-3,6-dimethylbenzoic Acid. The initial step involves the formation of a sulfonamide bond by reacting the amino group of 2-Amino-3,6-dimethylbenzoic acid with an appropriate arylsulfonyl chloride in the presence of a base.[3] This reaction, a variation of the Hinsberg reaction, is crucial for introducing the desired aryl sulfonamide moiety.

Step 2: Conversion of the Carboxylic Acid to a Hydroxamic Acid. The intermediate 2-(arylsulfonamido)-3,6-dimethylbenzoic acid is then converted to the final hydroxamic acid. This is achieved by first activating the carboxylic acid, typically by converting it to a more reactive acyl chloride using thionyl chloride.[4] The subsequent reaction of the acyl chloride with hydroxylamine yields the target hydroxamic acid.[5]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-(Arylsulfonamido)-3,6-dimethylbenzoic Acid

This protocol describes a general method for the sulfonylation of 2-Amino-3,6-dimethylbenzoic acid. The choice of arylsulfonyl chloride will determine the final "aryl" group in the product.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3,6-dimethylbenzoic acid165.191.65 g10 mmol
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride)176.621.94 g11 mmol
Sodium bicarbonate (NaHCO₃)84.012.52 g30 mmol
Deionized water18.02100 mL-
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric acid (HCl)-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Amino-3,6-dimethylbenzoic acid (1.65 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in 100 mL of deionized water with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the arylsulfonyl chloride (1.94 g, 11 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 25 mL of dichloromethane (DCM) to remove any unreacted sulfonyl chloride.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield 2-(arylsulfonamido)-3,6-dimethylbenzoic acid.

Step 2: Synthesis of N-Hydroxy-2-(arylsulfonamido)-3,6-dimethylbenzamide

This protocol details the conversion of the intermediate carboxylic acid to the final hydroxamic acid product.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Arylsulfonamido)-3,6-dimethylbenzoic acid(Varies)(From Step 1)5 mmol
Thionyl chloride (SOCl₂)118.970.72 mL (1.19 g)10 mmol
Anhydrous Dichloromethane (DCM)84.9350 mL-
Hydroxylamine hydrochloride (NH₂OH·HCl)69.490.52 g7.5 mmol
Triethylamine (TEA)101.192.1 mL (1.52 g)15 mmol
Anhydrous Tetrahydrofuran (THF)72.1130 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend the 2-(arylsulfonamido)-3,6-dimethylbenzoic acid (5 mmol) in 30 mL of anhydrous DCM.

  • Add thionyl chloride (0.72 mL, 10 mmol) dropwise to the suspension.

  • Heat the mixture to reflux (approximately 40 °C) for 2-3 hours. The solid should dissolve as the acyl chloride is formed.

  • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.

  • In a separate 250 mL flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (0.52 g, 7.5 mmol) and triethylamine (2.1 mL, 15 mmol) in 30 mL of anhydrous THF at 0 °C.

  • Dissolve the crude acyl chloride from step 4 in 20 mL of anhydrous THF.

  • Slowly add the acyl chloride solution to the hydroxylamine solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydroxamic acid.

Purification and Characterization

Purification

The crude ortho-sulfonamido aryl hydroxamic acid can be purified by recrystallization or column chromatography.

  • Recrystallization: A mixture of ethanol and water or ethyl acetate and hexanes is often a suitable solvent system. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueIntermediate: 2-(Arylsulfonamido)-3,6-dimethylbenzoic AcidFinal Product: N-Hydroxy-2-(arylsulfonamido)-3,6-dimethylbenzamide
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch of acid), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch)[6][7]~3300 (O-H and N-H stretch), ~1640 (C=O stretch of hydroxamic acid), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch)[8]
¹H NMR (ppm) 10-12 (br s, 1H, COOH), 8-10 (s, 1H, SO₂NH), 7-8 (m, aromatic protons), 2-2.5 (s, 6H, Ar-CH₃)[1]10-11 (br s, 1H, OH), 8-9 (br s, 1H, NH), 8-10 (s, 1H, SO₂NH), 7-8 (m, aromatic protons), 2-2.5 (s, 6H, Ar-CH₃)[9][10]
¹³C NMR (ppm) ~170 (C=O), 120-140 (aromatic carbons), ~20 (CH₃)[1]~165 (C=O), 120-140 (aromatic carbons), ~20 (CH₃)[10]
Mass Spec. Calculated m/z for [M+H]⁺Calculated m/z for [M+H]⁺

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure adequate mixing.
Loss of product during workup.Ensure pH is sufficiently acidic during precipitation. Use minimal cold water for washing.
Low yield in Step 2 Incomplete formation of acyl chloride.Ensure thionyl chloride is fresh and the reaction is anhydrous. Increase reflux time.
Hydrolysis of acyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Impure final product Presence of unreacted starting materials or byproducts.Optimize purification method (recrystallization solvent or column chromatography gradient).

Conclusion

The protocol outlined in these application notes provides a reliable and reproducible method for the synthesis of ortho-sulfonamido aryl hydroxamic acids from 2-Amino-3,6-dimethylbenzoic acid. The two-step approach allows for clear checkpoints for purity and yield, and the detailed characterization guidelines will aid in the confirmation of the final product. This protocol should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important class of compounds as potential therapeutic agents.

Reaction_Mechanism cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Hydroxamic Acid Formation A 2-Amino-3,6-dimethylbenzoic Acid B + ArSO₂Cl (Base) C 2-(Arylsulfonamido)-3,6-dimethylbenzoic Acid B->C D 2-(Arylsulfonamido)-3,6-dimethylbenzoic Acid E 1. SOCl₂ 2. NH₂OH F Final Product E->F

Sources

Application Notes and Protocols: Synthesis of TACE Inhibitors Utilizing 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting TACE with Substituted Anthranilic Acids

Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. The biological activity of TNF-α is primarily mediated by its soluble form, which is cleaved from a membrane-bound precursor (pro-TNF-α) by the Zinc-dependent metalloproteinase, TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE presents a compelling therapeutic strategy to downregulate the production of soluble TNF-α and thereby ameliorate inflammatory responses.

Anthranilic acid derivatives have emerged as a promising scaffold for the design of potent and selective TACE inhibitors. The core structure provides a versatile platform for introducing functionalities that can interact with key residues within the TACE active site. The hydroxamic acid moiety is a particularly effective Zinc-Binding Group (ZBG) that coordinates with the catalytic zinc ion, while substitutions on the anthranilate ring and the N-aryl group can be tailored to achieve high affinity and selectivity over other metalloproteinases, such as the Matrix Metalloproteinases (MMPs).

This application note provides a detailed, research-level guide to the synthesis of a potential TACE inhibitor based on the 2-Amino-3,6-dimethylbenzoic acid scaffold. The methyl groups at the 3- and 6-positions are incorporated to explore steric and electronic effects on inhibitor potency and selectivity, a common strategy in structure-activity relationship (SAR) studies. While a specific protocol for this exact starting material is not extensively documented in publicly available literature, the following multi-step synthesis is a robust and scientifically sound pathway constructed from well-established and validated chemical transformations for analogous structures.

Scientific Principles and Experimental Design

The synthetic strategy is designed in a modular fashion, allowing for diversification at key points to generate a library of analogues for SAR studies. The core logic behind the experimental choices is as follows:

  • Protection of the Carboxylic Acid: The carboxylic acid of the starting material is first protected as a methyl ester. This prevents its interference in the subsequent C-N cross-coupling reaction, which is typically performed under basic conditions.

  • N-Arylation (Buchwald-Hartwig Amination): A palladium-catalyzed Buchwald-Hartwig amination is employed to couple the protected anthranilate with an aryl halide. This reaction is highly efficient for forming C-N bonds and allows for the introduction of a wide variety of substituted aryl groups into the P1' position of the inhibitor, which is crucial for achieving selectivity and potency.[1]

  • Saponification (Ester Hydrolysis): The methyl ester is hydrolyzed back to the carboxylic acid. This step is necessary to unmask the functional group that will be converted into the zinc-binding hydroxamic acid.

  • Hydroxamic Acid Formation: The final step is the coupling of the carboxylic acid with hydroxylamine to form the hydroxamic acid. This is a critical step, and the choice of coupling agent is important to ensure high yield and purity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[2]

This multi-step approach provides a clear and logical pathway to the target compound, with each step being a well-understood and reliable transformation in medicinal chemistry.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 2-Amino-3,6-dimethyl- benzoic acid B Methyl 2-amino-3,6- dimethylbenzoate A->B  MeOH, H₂SO₄ (cat.) Reflux C Methyl 2-((4-methoxybenzyl)amino)- 3,6-dimethylbenzoate B->C  4-Methoxybenzyl bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C D 2-((4-Methoxybenzyl)amino)- 3,6-dimethylbenzoic acid C->D  1. LiOH, THF/H₂O 2. HCl (aq) E N-Hydroxy-2-((4-methoxybenzyl)amino)- 3,6-dimethylbenzamide (Target TACE Inhibitor) D->E  NH₂OH·HCl, HATU, DIPEA, DMF, 0°C to rt caption Figure 1. Proposed synthetic pathway for a TACE inhibitor.

Caption: Figure 1. Proposed synthetic pathway for a TACE inhibitor.

Detailed Experimental Protocols

Note: All procedures involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Esterification of 2-Amino-3,6-dimethylbenzoic Acid

This protocol details the protection of the carboxylic acid moiety as a methyl ester.

Materials:

  • 2-Amino-3,6-dimethylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2-Amino-3,6-dimethylbenzoic acid (1.0 eq).

  • Add anhydrous methanol to achieve a concentration of approximately 0.2 M.

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 2-amino-3,6-dimethylbenzoate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed coupling of the amino ester with an aryl bromide. 4-Methoxybenzyl bromide is used here as a representative coupling partner.

Materials:

  • Methyl 2-amino-3,6-dimethylbenzoate (from Protocol 1)

  • 4-Methoxybenzyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Methyl 2-amino-3,6-dimethylbenzoate (1.0 eq), 4-Methoxybenzyl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-((4-methoxybenzyl)amino)-3,6-dimethylbenzoate.

Characterization: Confirm the structure and purity of the N-arylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-((4-methoxybenzyl)amino)-3,6-dimethylbenzoate (from Protocol 2)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting material.[3]

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to yield 2-((4-Methoxybenzyl)amino)-3,6-dimethylbenzoic acid. The product can be used in the next step, often without further purification if it is of sufficient purity.

Characterization: The carboxylic acid can be characterized by ¹H NMR and mass spectrometry.

Protocol 4: Hydroxamic Acid Formation

This final step converts the carboxylic acid into the target TACE inhibitor.

Materials:

  • 2-((4-Methoxybenzyl)amino)-3,6-dimethylbenzoic acid (from Protocol 3)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a small amount of DMF and add DIPEA (1.5 eq) to generate the free base.

  • Cool the activated carboxylic acid solution to 0 °C in an ice bath.

  • Add the free hydroxylamine solution dropwise to the activated acid.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC to obtain the target hydroxamic acid.

Characterization: Full characterization by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC is essential to confirm the identity and purity of the final TACE inhibitor.

Workflow Visualization

Workflow start Start: 2-Amino-3,6-dimethyl- benzoic acid step1 Protocol 1: Esterification (MeOH, H₂SO₄) start->step1 step2 Protocol 2: Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos) step1->step2 step3 Protocol 3: Saponification (LiOH, THF/H₂O) step2->step3 step4 Protocol 4: Hydroxamic Acid Formation (HATU, NH₂OH) step3->step4 purification Purification & Characterization (Chromatography, NMR, MS) step4->purification end Final Product: TACE Inhibitor purification->end

Caption: A streamlined workflow of the synthesis process.

Representative Data and Expected Outcomes

Compound ScaffoldTACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity (MMP-1/TACE)Reference
Anthranilate Sulfonamide Hydroxamate1 - 10>1000>100 - 1000[4]
Reverse Hydroxamate-based Inhibitor5 - 20>10000>500 - 2000[5]
Piperazine-containing Anthranilic Acid50 - 100>5000>50 - 100[6]

Table 1: Representative In Vitro Potency and Selectivity of Anthranilic Acid-Based Metalloproteinase Inhibitors. The data presented are typical ranges observed for these classes of compounds and serve as a general guide for the expected activity of newly synthesized analogues.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and rational approach for the synthesis of novel TACE inhibitors based on the 2-Amino-3,6-dimethylbenzoic acid scaffold. By following these well-established synthetic transformations, researchers can efficiently generate target compounds for biological evaluation. The modular nature of this synthetic route, particularly the Buchwald-Hartwig amination step, allows for the creation of a diverse library of analogues by varying the aryl halide coupling partner. This will enable detailed structure-activity relationship studies to optimize potency against TACE and selectivity against other metalloproteinases, ultimately leading to the development of promising new therapeutics for inflammatory diseases.

References

  • Levin, J. I., Chen, J. M., Du, M. T., Nelson, F. C., Wehr, T., DiJoseph, J. F., Killar, L. M., Skala, S., Sung, A., Sharr, M. A., Roth, C. E., Jin, G., Cowling, R., Di, L., Sherman, M., Xu, Z. B., March, C. J., Mohler, K. M., Black, R. A., & Skotnicki, J. S. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines. Bioorganic & Medicinal Chemistry Letters, 11(22), 2975–2978. [Link]

  • Levin, J. I., Du, M. T., Nelson, F. C., Chen, J. M., Killar, L. M., Skala, S., Sung, A., Sharr, M. A., Roth, C. E., Jin, G., Cowling, R., Di, L., March, C. J., Mohler, K. M., Black, R. A., & Skotnicki, J. S. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups. Bioorganic & Medicinal Chemistry Letters, 11(2), 235–238. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Murumkar, P. R., & Yadav, M. R. (2010). Anthranilate derivatives as TACE inhibitors: docking based CoMFA and CoMSIA analyses. Journal of Computer-Aided Molecular Design, 24(6), 529–542. [Link]

  • Chen, J. M., Jin, G., Sung, A., & Levin, J. I. (2002). Anthranilate sulfonamide hydroxamate TACE inhibitors. Part 1: Structure-based design of novel acetylenic P1' groups. Bioorganic & Medicinal Chemistry Letters, 12(8), 1195–1198. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-chlorobenzoic methyl ester. CN103193666A.
  • Sletten, E. M., & Buchwald, S. L. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Method of preparing methyl esters of 4-dimethyl amino-2-metoxybenzoic acid. SU566834A1.
  • Boyd, M. J., Condon, N. J., Crighton, T., & O'Brien, P. (2005). Parallel synthesis and in vitro activity of novel anthranilic hydroxamate-based inhibitors of the prostaglandin H2 synthase peroxidase activity. Organic & Biomolecular Chemistry, 3(20), 3678–3685. [Link]

  • Levin, J. I., Du, M. T., DiJoseph, J. F., Killar, L. M., Sung, A., Sharr, M. A., Roth, C. E., Jin, G., Cowling, R., Di, L., March, C. J., Mohler, K. M., Black, R. A., & Skotnicki, J. S. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position. Bioorganic & Medicinal Chemistry Letters, 11(2), 235–238. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Kumar, S., & Singh, A. K. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(31), 14065-14069. [Link]

  • Yamamoto, Y., et al. (2004). Reverse hydroxamate-based selective TACE inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2897-2900. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. [Link]

  • Marcantoni, E., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(1), 39-44. [Link]

  • Reddy, K. S., & Kumar, A. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(22), 2970-2989. [Link]

  • MDPI. (n.d.). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]

  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)
  • YouTube. (2022). Anthranilic Acid from Methyl Anthranilate. [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF METHYL NMETHYLANTHRANILATE.
  • Arkivoc. (2024). An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids. [Link]

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]

  • Scribd. (n.d.). Methyl Anthranilate Synthesis Study. [Link]

  • MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • de la Fuente, T., et al. (2011). New anthranilic acid based antagonists with high affinity and selectivity for the human cholecystokinin receptor 1 (hCCK1-R). Journal of Medicinal Chemistry, 54(19), 6676-6687. [Link]

  • NIH. (n.d.). Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions. [Link]

Sources

Application and Protocols for the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors Utilizing 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of substituted anthranilic acids, with a focus on the principles guiding the use of 2-Amino-3,6-dimethylbenzoic acid, in the synthesis of potent matrix metalloproteinase (MMP) inhibitors. This document outlines the foundational role of MMPs in health and disease, the rationale for their inhibition, and detailed protocols for the synthesis of anthranilate-based inhibitors.

The Critical Role of Matrix Metalloproteinases in Physiology and Pathology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Their physiological functions are extensive, encompassing roles in embryonic development, wound healing, angiogenesis, and immune responses.[2][3] However, the dysregulation of MMP activity is a hallmark of numerous pathological conditions, including arthritis, cancer, cardiovascular diseases, and inflammatory disorders.[3][4] The aberrant activity of MMPs contributes to the breakdown of connective tissues, facilitating tumor invasion and metastasis, and promoting chronic inflammation.[5] This pivotal role in disease progression has established MMPs as significant therapeutic targets.[3][4]

The catalytic activity of MMPs is tightly regulated through several mechanisms, including gene expression, compartmentalization, and the activation of their zymogen (pro-MMP) forms.[6] The catalytic domain of MMPs contains a conserved zinc-binding motif, HEXXHXXGXXH, where three histidine residues coordinate with a catalytic zinc ion.[6][7] A glutamate residue within this motif acts as a general base, activating a zinc-bound water molecule to hydrolyze peptide bonds in substrate proteins.[7][8]

2-Amino-3,6-dimethylbenzoic Acid: A Scaffold for Potent MMP Inhibition

The design of MMP inhibitors often involves a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site.[7][9] Hydroxamates are particularly potent ZBGs due to their bidentate chelation of the zinc atom.[7] Anthranilic acid derivatives serve as a valuable scaffold for presenting this hydroxamate functionality while allowing for substitutions that can enhance potency and selectivity by interacting with the subpockets of the MMP active site.[10][11][12]

Quantitative structure-activity relationship (QSAR) studies have demonstrated the importance of the sulfonamide group in the inhibitory activity of anthranilic acid-based MMP inhibitors.[10] The electronic character of the sulfonamide group, influenced by substituents on the aryl rings, plays a significant role in the inhibitor-enzyme interaction.[10] Furthermore, substitutions on the anthranilic acid ring itself can dramatically influence inhibitory potency. Research has shown that a methyl group at the 3-position of the anthranilic acid ring can lead to a tenfold increase in potency compared to the unsubstituted parent compound.[11] This highlights the potential of 2-Amino-3,6-dimethylbenzoic acid as a promising starting material for the synthesis of novel and potent MMP inhibitors. The additional methyl group at the 6-position may further influence the conformation and binding affinity of the resulting inhibitor.

Synthesis of Anthranilate-Based MMP Inhibitors: A General Workflow

The synthesis of MMP inhibitors from 2-Amino-3,6-dimethylbenzoic acid generally follows a multi-step pathway. The core strategy involves the introduction of a sulfonamide group, followed by the conversion of the carboxylic acid to a hydroxamic acid.

Synthesis_Workflow A 2-Amino-3,6-dimethylbenzoic acid B Sulfonylation A->B ArSO2Cl C N-Alkylation (Optional) B->C R-X, Base D Ester Hydrolysis C->D LiOH or NaOH E Acid Chloride Formation D->E Oxalyl Chloride or SOCl2 F Hydroxamic Acid Formation E->F NH2OH G Final MMP Inhibitor F->G Inhibition_Mechanism cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamate Inhibitor Zn++ Zn²⁺ His1 His Zn++->His1 His2 His Zn++->His2 His3 His Zn++->His3 Zn++->H2O Glu Glu Glu->H2O activates Inhibitor R-C(=O)NHOH O1 O Inhibitor->O1 O2 O Inhibitor->O2 O1->Zn++ chelates O2->Zn++

Sources

Application Note and Protocol for the Synthesis of N-benzyl-2-amino-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-Amino-3,6-dimethylbenzoic acid with benzyl bromide. The protocol detailed herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies. This application note is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and drug discovery.

Introduction

The N-alkylation of aminobenzoic acids is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of pharmaceuticals, agrochemicals, and materials.[1][2] Specifically, the reaction of 2-Amino-3,6-dimethylbenzoic acid with benzyl bromide produces N-benzyl-2-amino-3,6-dimethylbenzoic acid, a scaffold with potential applications in medicinal chemistry due to the combination of the anthranilic acid moiety and the benzyl group. Anthranilic acid derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds with diverse biological activities.[1] This protocol outlines a robust and efficient method for this synthesis, focusing on practical execution and safety.

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of 2-Amino-3,6-dimethylbenzoic acid with benzyl bromide.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-Amino-3,6-dimethylbenzoic acidC9H11NO2165.19≥98%Sigma-Aldrich
Benzyl bromideC7H7Br171.03≥99%Sigma-Aldrich
Potassium carbonate (K2CO3)K2CO3138.21≥99%Fisher Scientific
AcetoneC3H6O58.08ACS GradeVWR
Ethyl acetateC4H8O288.11ACS GradeVWR
HexaneC6H1486.18ACS GradeVWR
Deionized waterH2O18.02------
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04≥99%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of aminobenzoic acids.[2][3][4] The use of potassium carbonate as a base and acetone as the solvent provides a mild and effective system for this transformation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-Amino-3,6-dimethylbenzoic acid (1.0 equivalent, e.g., 1.65 g, 10 mmol).

    • Add potassium carbonate (2.0 equivalents, e.g., 2.76 g, 20 mmol). The use of a base is crucial to deprotonate the amino group, increasing its nucleophilicity.[3] Potassium carbonate is a suitable base for this purpose as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction.

    • Add 50 mL of acetone to the flask. Acetone is an excellent solvent for this reaction as it dissolves the starting materials and is relatively inert under these conditions.[3]

    • Stir the suspension using a magnetic stirrer.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.2 equivalents, e.g., 1.43 mL, 12 mmol) to the stirred suspension at room temperature. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[5][6] A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • TLC Monitoring:

      • Prepare a TLC plate with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

      • Spot the starting material (2-Amino-3,6-dimethylbenzoic acid), the reaction mixture, and a co-spot.

      • Visualize the plate under a UV lamp. The reaction is complete when the starting material spot has disappeared.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and any other inorganic salts using a Büchner funnel.

    • Wash the solid with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the purified product.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be performed.[3][7]

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Amino-3,6-dimethylbenzoic acid, K2CO3, and acetone to flask B 2. Add benzyl bromide A->B Stir C 3. Reflux for 4-6 hours B->C Heat D 4. Monitor by TLC C->D Sample periodically E 5. Cool and filter D->E Reaction complete F 6. Evaporate solvent E->F G 7. Dissolve in Ethyl Acetate & Wash F->G H 8. Dry and concentrate G->H I 9. Characterize product H->I

Caption: Experimental workflow for the synthesis of N-benzyl-2-amino-3,6-dimethylbenzoic acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling benzyl bromide, which is a lachrymator and respiratory irritant.[5][6]

  • Benzyl Bromide: Benzyl bromide is corrosive and can cause severe skin and eye irritation.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention. It is also combustible.[6]

  • 2-Amino-3,6-dimethylbenzoic acid: May cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of N-benzyl-2-amino-3,6-dimethylbenzoic acid

The structure of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, a singlet for the benzylic methylene protons, singlets for the two methyl groups, and a broad signal for the amine proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C16H17NO2, MW = 255.31 g/mol ).

Expected Results

The described protocol is expected to yield N-benzyl-2-amino-3,6-dimethylbenzoic acid in good to excellent yield (typically >80%) after purification. The physical appearance of the product is expected to be a solid at room temperature. The melting point should be determined and compared to literature values if available. The spectroscopic data should be consistent with the proposed structure.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no reaction - Inactive base (K2CO3 absorbed moisture)- Low reaction temperature- Insufficient reaction time- Use freshly dried K2CO3- Ensure proper reflux temperature- Extend reaction time and monitor by TLC
Formation of multiple products - Over-alkylation (dibenzylation)- Side reactions- Use the recommended stoichiometry of benzyl bromide- Lower the reaction temperature
Difficult purification - Incomplete removal of starting materials- Presence of impurities- Optimize the work-up procedure- Employ column chromatography for purification

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-benzyl-2-amino-3,6-dimethylbenzoic acid. By following the outlined procedures and safety precautions, researchers can confidently and efficiently prepare this valuable compound for further applications in drug discovery and chemical synthesis. The emphasis on understanding the rationale behind each step ensures that the protocol can be adapted and optimized for related transformations.

References

  • Vertex AI Search. (2013).
  • Vertex AI Search. (2015).
  • Vertex AI Search. (2010).
  • BenchChem. (2025).
  • Vertex AI Search. (N.D.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Amino-3-methylbenzoic acid.
  • ResearchGate. (N.D.).
  • AbMole BioScience. (N.D.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.
  • PubChem. (N.D.). 2-Amino-3,6-dimethylbenzoic acid.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2025). Alkylation and acylation of basic salts of anthranilic acid | Request PDF.
  • ACS Publications. (1944).
  • Carl ROTH. (N.D.).
  • PubMed. (N.D.). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry.
  • Taylor & Francis Online. (2023).
  • Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid).
  • Google Patents. (N.D.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • MDPI. (N.D.).
  • Taylor & Francis Online. (2023).
  • ACS Publications. (N.D.).
  • Chemical Communications (RSC Publishing). (N.D.).
  • ACS Publications. (N.D.). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones.
  • PubMed. (2023).
  • PMC. (2022).
  • Organic Syntheses Procedure. (N.D.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
  • ACS Publications. (2021).
  • ResearchGate. (2024). (PDF) Facile synthesis of anthranilic acid based dual functionalized novel hyper cross-linked polymer for promising CO2 capture and efficient Cr adsorption.
  • European Patent Office. (2008).
  • BenchChem. (N.D.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • PrepChem.com. (N.D.). Synthesis of 3-amino-benzoic acid.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Google Patents. (N.D.). WO1997028118A1 - Process for preparing anthranilic acids.
  • ESA-IPB. (N.D.).
  • SciELO México. (N.D.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • PMC - NIH. (N.D.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Amino-3,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-3,6-dimethylbenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. Anthranilic acid and its derivatives are foundational scaffolds in medicinal chemistry, known to be precursors for various bioactive compounds, including anti-inflammatory agents, antivirals, and central nervous system drugs.[1][2] This guide details a robust and reproducible synthetic route starting from 2,5-dimethylbenzoic acid, proceeding through a regioselective nitration followed by a catalytic reduction. We will delve into the causality behind experimental choices, provide detailed procedural steps, and offer insights into process optimization and troubleshooting to ensure a high-yield, high-purity outcome.

Introduction and Synthesis Overview

2-Amino-3,6-dimethylbenzoic acid and its analogs are substituted anthranilic acids. The arrangement of the amine, carboxylic acid, and methyl groups on the benzene ring makes them valuable intermediates for creating complex molecular architectures.[3][4][5] The synthetic strategy outlined here is a classic two-step process:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group (-NO₂) onto the aromatic ring of 2,5-dimethylbenzoic acid.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group (-NH₂) to yield the final product.

The choice of starting material, 2,5-dimethylbenzoic acid, is critical. The existing methyl and carboxylic acid groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the ring. The carboxylic acid is a deactivating, meta-directing group, while the methyl groups are activating, ortho, para-directing groups. The interplay of these electronic and steric effects favors the formation of 2-nitro-3,6-dimethylbenzoic acid, although other isomers can be formed.[6][7]

Visualized Synthesis Workflow

The overall transformation from the starting material to the final product is illustrated below.

Synthesis_Workflow Start 2,5-Dimethylbenzoic Acid Intermediate 6-Nitro-2,5-dimethylbenzoic Acid Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Final 2-Amino-3,6-dimethylbenzoic Acid Intermediate->Final Step 2: Reduction (e.g., H₂/Pd-C or Hydrazine)

Caption: Overall two-step synthesis pathway.

Detailed Protocols and Methodologies

Safety First: The nitration procedure involves the use of highly corrosive concentrated acids and is an exothermic reaction. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][9]

Part 1: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for generating the highly reactive nitronium ion (NO₂⁺) electrophile.[8][9] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺. Strict temperature control (0-5°C) is paramount to prevent unwanted side reactions and the formation of dinitro- and trinitro- byproducts, which can occur at higher temperatures.[10][11]

Materials and Reagents:

  • 2,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (crushed)

  • Distilled Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture:

    • In a clean Erlenmeyer flask, carefully add 15 mL of concentrated sulfuric acid.

    • Place the flask in an ice/salt bath and cool to below 5°C.

    • Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. This addition is highly exothermic. Maintain the temperature below 10°C throughout the addition. Keep this nitrating mixture in the ice bath until use.

  • Dissolution of Starting Material:

    • In a separate, larger beaker (e.g., 250 mL), add 5.0 g of 2,5-dimethylbenzoic acid.

    • Place this beaker in the ice bath and slowly add 20 mL of concentrated sulfuric acid while stirring until all the solid has dissolved. Maintain the temperature below 5°C.

  • Nitration Reaction:

    • Using a dropping funnel or pipette, add the prepared cold nitrating mixture dropwise to the dissolved 2,5-dimethylbenzoic acid solution.

    • Crucial: The rate of addition must be controlled to keep the reaction temperature between 0°C and 5°C.[10][11] A rapid increase in temperature will significantly lower the yield of the desired product.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a large beaker (e.g., 1 L), prepare a slurry of approximately 200 g of crushed ice and 100 mL of cold water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate (the crude nitro-product) will form.

    • Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid copiously with cold distilled water until the washings are neutral to litmus paper. This removes residual acids.

    • Press the solid as dry as possible on the filter and then allow it to air-dry completely.

Part 2: Reduction of 6-Nitro-2,5-dimethylbenzoic Acid

Causality of Experimental Choices: The reduction of an aromatic nitro group to an amine is a common and critical transformation. Several methods exist, but catalytic hydrogenation is often preferred for its clean reaction profile and high yields. An alternative, effective method involves using hydrazine hydrate with a catalyst like Raney Nickel or an iron salt, which is particularly useful if hydrogenation equipment is unavailable.[12] This protocol will detail the hydrazine method.

Materials and Reagents:

  • Crude 6-Nitro-2,5-dimethylbenzoic acid (from Part 1)

  • Ethanol or Methanol

  • Hydrazine Hydrate (80-100%)

  • Raney Nickel (or Iron powder/FeCl₃)

  • Activated Carbon (for decolorizing, if needed)

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Reflux apparatus

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend the dried crude nitro-compound (e.g., 5.0 g) in 100 mL of ethanol or methanol.

    • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight of the nitro-compound). Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water.

  • Reduction:

    • Heat the mixture to a gentle reflux.

    • Slowly, add 5-10 mL of hydrazine hydrate dropwise through the top of the condenser. The reaction is exothermic, and gas evolution (nitrogen) will be observed. Control the rate of addition to maintain a steady reflux.

    • After the addition is complete, continue to reflux the mixture for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting residue in a dilute sodium hydroxide solution.

    • If the solution is colored, you may add a small amount of activated carbon, stir for 10 minutes, and filter.

    • Acidify the clear, basic solution by slowly adding dilute hydrochloric acid until the pH is approximately neutral to slightly acidic. The desired 2-amino-3,6-dimethylbenzoic acid will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for this synthesis.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 2,5-Dimethylbenzoic Acid6-Nitro-2,5-dimethylbenzoic Acid
Key Reagents Conc. HNO₃ / Conc. H₂SO₄Hydrazine Hydrate / Raney Ni
Reaction Temp. 0 - 5 °CReflux (approx. 65-80 °C)
Typical Yield 75 - 85%80 - 90%
Product Purity >90% (crude)>95% (after recrystallization)
Appearance Pale yellow solidOff-white to white crystalline solid

Note: Yields are indicative and can vary based on reaction scale and purity of reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low yield in nitration Reaction temperature too high; Incomplete reaction.Maintain strict temperature control (<5°C). Increase reaction time or ensure efficient stirring.
Dark, oily product after nitration Over-nitration or side reactions due to high temp.Re-purify by recrystallization from an appropriate solvent (e.g., ethanol/water). Ensure temperature control in future runs.
Incomplete reduction Inactive catalyst; Insufficient hydrazine.Use fresh, active catalyst. Add a slight excess of hydrazine hydrate and ensure sufficient reflux time. Monitor reaction by TLC.
Product difficult to precipitate Incorrect pH during work-up.Carefully adjust the pH with acid. Ensure the solution is not overly acidic or basic. Check the pH with a meter for accuracy.

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of 2-amino-3,6-dimethylbenzoic acid. By carefully controlling reaction parameters, particularly temperature during the nitration step, researchers can achieve high yields of the desired product. The methodologies described herein are scalable and can be adapted for the synthesis of various other anthranilic acid derivatives, serving as a valuable resource for professionals in organic synthesis and drug discovery.

References

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE. Retrieved January 14, 2026, from [Link]

  • Bahrami, H., & Reza Bavi, M. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie, 35(8), 466-468. Retrieved January 14, 2026, from [Link]

  • Raza, A., et al. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Walsh Medical Media. Retrieved January 14, 2026, from [Link]

  • (N.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Acs.org. Retrieved January 14, 2026, from [Link]

  • Kupchan, S. M., & Kameswaran, V. (1965). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 43(4), 778-782. Retrieved January 14, 2026, from [Link]

  • Aziz, A., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved January 14, 2026, from [Link]

  • (N.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Retrieved January 14, 2026, from [Link]

  • (N.d.). Nitration Of Benzoic Acid. Profnit. Retrieved January 14, 2026, from [Link]

  • Reduction of nitrobenzoic acid. (1982). Google Patents.
  • (N.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Retrieved January 14, 2026, from [Link]

  • (N.d.). Multistep Synthesis Nitration. Truman ChemLab. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Amino-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-ADMABA-202601

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative analysis of 2-Amino-3,6-dimethylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine analysis in pharmaceutical formulations, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as human plasma. Each section explains the scientific principles behind the methodology, provides step-by-step protocols, and presents validation parameters according to ICH guidelines to ensure data integrity and reproducibility.

Introduction

2-Amino-3,6-dimethylbenzoic acid (ADMABA) is an aromatic amino acid derivative with a molecular weight of 165.19 g/mol [1][2]. Its structural features, including a carboxylic acid and an amino group, make it a compound of interest in pharmaceutical development and metabolic studies. Accurate and precise quantification is paramount for pharmacokinetic assessments, quality control of drug products, and biomarker discovery. This guide addresses the critical need for validated, reliable analytical methods tailored for different applications and sample complexities.

Physicochemical Properties of 2-Amino-3,6-dimethylbenzoic acid:

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₁NO₂[1][2]
Molecular Weight165.19 g/mol [1][2]
AppearanceWhite crystalline solid[1]
CAS Number15540-91-7[1][2]

Application Note I: HPLC-UV Method for Quantification in Pharmaceutical Formulations

This method provides a robust, cost-effective, and widely accessible approach for the assay of 2-Amino-3,6-dimethylbenzoic acid in bulk drug substances or finished pharmaceutical products.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 2-Amino-3,6-dimethylbenzoic acid from potential excipients and impurities. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it protonates the carboxylic acid group, suppressing its ionization and thereby promoting better retention and symmetrical peak shape on the reversed-phase column. Quantification is achieved by measuring the UV absorbance of the analyte at its maximum absorption wavelength and comparing the response to that of a certified reference standard.

Materials and Reagents
  • Reference Standard: 2-Amino-3,6-dimethylbenzoic acid, ≥98% purity

  • HPLC Grade: Acetonitrile (ACN), Methanol (MeOH), Water

  • Reagents: Formic Acid (HCOOH) or Phosphoric Acid (H₃PO₄), analytical grade

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Filters: 0.45 µm syringe filters (e.g., PVDF or Nylon)

Experimental Protocol

Step 1: Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of the 2-Amino-3,6-dimethylbenzoic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

Step 2: Working Standard and Calibration Curve Preparation

  • Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Step 3: Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10.0 mg of 2-Amino-3,6-dimethylbenzoic acid.

  • Transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

Step 4: Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)[3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (or predetermined λmax)

  • Run Time: 10 minutes

Method Validation Summary

This protocol should be validated in accordance with ICH Q2(R1) guidelines.[5][6][7] The following parameters are critical for ensuring the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability (n=6) ≤ 2.0%; Intermediate Precision ≤ 2.0%0.8%; 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Specificity No interference from excipients at the analyte retention timePass
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) hplc_system HPLC System Injection std_prep->hplc_system calibration Calibration Curve (Peak Area vs. Conc.) std_prep->calibration Data for Curve sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->hplc_system separation C18 Column Separation Isocratic Elution hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram (Peak Area) detection->chromatogram chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification Sample Peak Area calibration->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute evap->reconstitute lc_sep UPLC Separation (Gradient Elution) reconstitute->lc_sep ms_detect Tandem MS Detection (ESI+, MRM Mode) lc_sep->ms_detect peak_integration Integrate Peak Areas (Analyte & IS) ms_detect->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quant_calc Calculate Concentration via Calibration Curve ratio_calc->quant_calc

Caption: Workflow for LC-MS/MS quantification in plasma.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. Benchchem.

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed.

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.

  • High-Speed Quantitative UPLC–MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications.

  • 2-Amino-3,6-dimethylbenzoic acid. CymitQuimica.

  • 2-Amino-4,6-dimethylbenzoic acid. PubChem, National Center for Biotechnology Information.

  • Advances in Sample Preparation for Biological Fluids. LCGC International.

  • Understanding the importance of sample preparation for the analysis of biological samples. Avantor VWR.

  • Bioanalytical sample preparation. Biotage.

  • 2-Amino-3,6-dimethylbenzoic acid. PubChem, National Center for Biotechnology Information.

  • 2-Amino-3-methylbenzoic acid 99%. Sigma-Aldrich.

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate.

  • Chapter 1 Sample preparation for the analysis of drugs in biological fluids. ResearchGate.

  • Analytical Methods. Royal Society of Chemistry Publishing.

  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.

  • Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices. Benchchem.

  • 2-Amino-3,6-dimethylbenzoic acid. Biosynth.

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, NIH.

  • Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre.

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. ResearchGate.

  • A Guide to Inter-Laboratory Cross-Validation for the Quantification of 2-Amino-3-methoxybenzoic Acid. Benchchem.

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.

Sources

Application Note: A Quantitative Approach to Studying Hydrogen Bonds Using 2-Amino-3,6-dimethylbenzoic Acid as an NMR Probe

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative characterization of hydrogen bonds is a cornerstone of molecular recognition studies, impacting fields from drug discovery to materials science. This application note details a robust methodology employing 2-Amino-3,6-dimethylbenzoic acid as a versatile equilibrating agent, or molecular probe, for the study of hydrogen-bonding interactions via Nuclear Magnetic Resonance (NMR) spectroscopy. We present the scientific principles underpinning this technique, a detailed step-by-step protocol for performing NMR titrations, and a guide to data analysis for the extraction of critical thermodynamic parameters such as the association constant (Kₐ), enthalpy (ΔH°), and entropy (ΔS°). This guide is designed to provide researchers with a practical and self-validating framework for quantifying the strength of hydrogen bond acceptors, thereby facilitating more informed decisions in molecular design and optimization.

Introduction: The Challenge of Quantifying Weak Interactions

Hydrogen bonds are the quintessential non-covalent interaction, governing the structure, stability, and function of a vast array of chemical and biological systems. From the double helix of DNA to the intricate folds of proteins and the binding of a drug to its target receptor, the energetic contribution of hydrogen bonds is pivotal.[1][2] Despite their ubiquity, accurately quantifying the strength of individual hydrogen bonds in solution remains a significant challenge. These interactions are often transient and exist in a dynamic equilibrium, making their direct measurement complex.

To overcome this, methodologies have been developed that utilize small molecule probes. These probes feature reporter groups whose spectroscopic properties are exquisitely sensitive to their immediate molecular environment. By observing changes in these properties upon interaction with a molecule of interest, one can infer the nature and strength of the underlying non-covalent forces.

This note focuses on the application of 2-Amino-3,6-dimethylbenzoic acid as an effective NMR probe. Its structure is uniquely suited for this purpose: the amino (-NH₂) and carboxylic acid (-OH) groups serve as excellent hydrogen bond donors, while the methyl groups provide steric bulk and enhance solubility in common organic solvents used for NMR studies. The protons of the -NH₂ and -OH groups act as sensitive reporters, allowing for the precise quantification of hydrogen bond strength through chemical shift monitoring.

Principle of the Method: NMR Chemical Shift Perturbation

The fundamental principle of this method lies in the sensitivity of proton nuclear magnetic resonance (¹H NMR) spectroscopy to the electronic environment of a nucleus.[3] The protons in the amino and hydroxyl groups of 2-Amino-3,6-dimethylbenzoic acid have a characteristic chemical shift in the ¹H NMR spectrum. When the probe forms a hydrogen bond with a hydrogen bond acceptor (HBA) molecule, electron density is withdrawn from the hydrogen atom involved in the bond. This "deshielding" effect causes its resonance signal to shift downfield to a higher frequency.[4]

The magnitude of this chemical shift perturbation (Δδ) is directly related to the strength and population of the hydrogen-bonded complex. By systematically titrating the probe with an HBA and monitoring the change in chemical shift, a binding isotherm can be generated. Fitting this curve to a suitable binding model allows for the determination of the association constant (Kₐ), a direct measure of the hydrogen bond's strength in the given solvent.

G cluster_equilibrium Molecular Equilibrium cluster_nmr Resulting NMR Spectra Probe Probe (Free) (2-Amino-3,6-dimethylbenzoic acid) Complex Probe::Target Complex (Hydrogen-Bonded) Probe->Complex Equilibrium Spec_Free Spectrum of Free Probe (Sharp peak at δ_free) Probe->Spec_Free Gives Target Target (HBA) Target->Complex Spec_Bound Spectrum of Complex (Shifted peak at δ_bound) Complex->Spec_Bound Leads to Delta Δδ = δ_bound - δ_free

Caption: Workflow for NMR titration to determine H-bond association constant.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Probe Stock: Accurately weigh ~5-10 mg of 2-Amino-3,6-dimethylbenzoic acid and dissolve it in a precise volume (e.g., 10.0 mL) of anhydrous deuterated solvent to create a stock solution of known concentration (e.g., ~3-6 mM).

    • Target Stock: Prepare a concentrated stock solution of the HBA in the same solvent. The concentration should be at least 20-30 times that of the probe solution to minimize dilution effects during titration.

  • NMR Sample Setup:

    • Transfer a precise volume (e.g., 500 µL) of the Probe stock solution into a clean, dry NMR tube.

    • Add the internal standard (TMS) if not already present in the solvent.

    • Acquire a baseline ¹H NMR spectrum. This is your "zero point" (titrant concentration = 0). Carefully note the chemical shifts of the NH₂ and OH protons.

  • Performing the Titration:

    • Using a microsyringe, add a small, known volume (e.g., 2-5 µL) of the Target stock solution to the NMR tube.

    • Gently mix the sample and allow it to equilibrate thermally inside the spectrometer (typically 2-5 minutes).

    • Acquire a ¹H NMR spectrum.

    • Repeat this process, adding successive aliquots of the target solution. Collect at least 15-20 data points, continuing until the chemical shifts of the reporter protons no longer change significantly upon further additions (saturation).

Trustworthiness & Self-Validation: The integrity of this protocol is validated by the quality of the data fit. A successful experiment will yield data points that closely follow a theoretical 1:1 binding curve, indicated by a high correlation coefficient (R² > 0.98). This confirms that the assumed interaction model is appropriate and the experimental execution was precise.

Data Interpretation and Thermodynamic Analysis

A. Calculating the Association Constant (Kₐ):

  • For each spectrum, determine the observed chemical shift (δ_obs) of the reporter proton(s).

  • Calculate the chemical shift perturbation: Δδ = |δ_obs - δ_free| , where δ_free is the chemical shift from the baseline spectrum.

  • Plot Δδ (y-axis) versus the molar concentration of the target HBA (x-axis).

  • Fit the resulting data to the 1:1 binding equation using non-linear regression software (e.g., Origin, SciPy):

    Δδ = Δδ_max * ( ([P]t + [L]t + 1/Kₐ) - sqrt( ([P]t + [L]t + 1/Kₐ)² - 4[P]t[L]t ) ) / (2*[P]t)

    Where:

    • Δδ_max is the maximum chemical shift change at saturation.

    • [P]t is the total concentration of the probe.

    • [L]t is the total concentration of the target (ligand).

    • Kₐ is the association constant.

B. Determining Thermodynamic Parameters:

To gain deeper insight into the energetics of the hydrogen bond, the titration experiment can be repeated at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K).

  • Calculate Kₐ at each temperature as described above.

  • Use the van't Hoff equation to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the interaction. [5]A plot of ln(Kₐ) versus 1/T (where T is in Kelvin) will yield a straight line.

    ln(Kₐ) = - (ΔH°/R) * (1/T) + (ΔS°/R)

    • The slope of the line is equal to -ΔH°/R.

    • The y-intercept is equal to ΔS°/R.

    • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • The Gibbs free energy (ΔG°) at a specific temperature (e.g., 298 K) can then be calculated using the fundamental equation:

    ΔG° = -RT * ln(Kₐ) = ΔH° - TΔS°

Sample Data Table:

Temperature (K)1/T (K⁻¹)Kₐ (M⁻¹)ln(Kₐ)
2980.0033561505.01
3030.0033001254.83
3080.0032471054.65
3130.003195884.48

Interpretation:

  • ΔG°: A negative value indicates a spontaneous interaction. The more negative, the stronger the binding affinity.

  • ΔH°: A negative value (exothermic) is the hallmark of favorable bond formation, such as a hydrogen bond. [6]* ΔS°: A negative value indicates a decrease in disorder, as expected when two separate molecules form a single, more ordered complex.

Applications in Research and Drug Development

The quantitative data derived from this method provides invaluable insights for various scientific endeavors:

  • Drug Discovery: In lead optimization, this method allows for the direct comparison of H-bonding capabilities of different synthesized analogs with a model for the target's active site, guiding structure-activity relationship (SAR) studies.

  • Fragment Screening: It can be used to screen libraries of small molecular fragments to identify those that effectively engage in hydrogen bonding, a critical first step in fragment-based drug discovery.

  • Materials Science: Researchers can characterize the strength of hydrogen bonds that dictate the assembly of supramolecular structures, polymers, and liquid crystals. [7]* Catalysis: The method can be used to study and quantify the role of hydrogen bonding in activating substrates and stabilizing transition states in organocatalysis. [8]

Conclusion

The use of 2-Amino-3,6-dimethylbenzoic acid as a ¹H NMR probe represents a powerful, accessible, and highly quantitative method for the study of hydrogen bonds. By providing a direct readout of interaction strength (Kₐ) and a full thermodynamic profile (ΔG°, ΔH°, ΔS°), this technique moves beyond simple qualitative assessment. It equips researchers in chemistry, biology, and materials science with the robust data needed to understand and engineer molecular interactions with greater precision.

References

  • van de Donk, E., et al. (2011). Thermodynamics of hydrogen bonding in hydrophilic and hydrophobic media. PubMed. Available at: [Link]

  • Rekharsky, M. V., & Inoue, Y. (1998). Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes. PubMed. Available at: [Link]

  • Cooper, A. (2000). Thermodynamic analysis of biomolecular interactions. Current Opinion in Chemical Biology. Available at: [Link]

  • Sapir, L., & Harries, D. (2015). Revisiting Hydrogen Bond Thermodynamics in Molecular Simulations. ResearchGate. Available at: [Link]

  • Undergraduate Research Center, UC Davis. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. UC Davis. Available at: [Link]

  • ResearchGate. Thermodynamics of Hydrogen Bonding | Request PDF. ResearchGate. Available at: [Link]

  • Scheiner, S. (2020). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. MDPI. Available at: [Link]

  • Limbach, H. H., & Tolstoy, P. M. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. What NMR experiments can be used to detect hydrogen bonds?. ResearchGate. Available at: [Link]

  • Cordier, F., et al. (2008). Direct detection of N-H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Woods, A. M., et al. (2018). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ACS Omega. Available at: [Link]

  • PubChem. 2-Amino-3,6-dimethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Walsh, C. T., & Wencewicz, T. A. (2013). Aminobenzoates as building blocks for natural product assembly lines. PubMed. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?. Patsnap. Available at: [Link]

  • Zampella, G., et al. (2022). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-Amino-3,6-dimethylbenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the large-scale synthesis of 2-Amino-3,6-dimethylbenzoic acid, a valuable substituted anthranilic acid derivative used as a key building block in the development of pharmaceuticals and advanced materials. The described procedure is a robust two-step process commencing with the regioselective nitration of 3,6-dimethylbenzoic acid to form the key intermediate, 2-Nitro-3,6-dimethylbenzoic acid. This is followed by a high-efficiency catalytic hydrogenation to yield the final product. This protocol is designed for scalability, emphasizing process safety, high yield, and purity, making it suitable for researchers, scientists, and drug development professionals in both academic and industrial settings.

Introduction and Strategic Rationale

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern of 2-Amino-3,6-dimethylbenzoic acid offers unique steric and electronic properties, making it a crucial intermediate for complex molecular architectures. The development of a reliable and scalable synthesis is paramount for ensuring a consistent supply for research and manufacturing pipelines.

The synthetic strategy outlined herein was chosen for its adherence to principles of green chemistry, scalability, and process robustness. It avoids hazardous reagents where possible and utilizes a catalytic step for efficiency and waste reduction. The two-step approach is logically sound and relies on well-understood, high-yielding chemical transformations:

  • Regioselective Nitration: Introduction of a nitro group ortho to the carboxylic acid on the 3,6-dimethylbenzoic acid scaffold. The carboxylic acid group is a meta-director, while the methyl groups are ortho-, para-directors. The combined directing effects and steric hindrance favor nitration at the C2 position. Low-temperature control is critical to maximize the yield of the desired 2-nitro isomer and minimize by-products.[2][3]

  • Catalytic Hydrogenation: Reduction of the aromatic nitro group to the corresponding primary amine. This method is the preferred industrial route for producing anilines from nitroaromatics due to its high efficiency, clean conversion, and the ease of removing the heterogeneous catalyst by filtration.[4][5][6][7] It generates water as the only stoichiometric byproduct.

This protocol provides detailed causality behind experimental choices, ensuring that operators can not only execute the synthesis but also understand the critical parameters governing its success.

Overall Synthetic Scheme

The process involves the nitration of 3,6-dimethylbenzoic acid followed by catalytic hydrogenation.

Synthetic_Scheme Start 3,6-Dimethylbenzoic Acid reagent1 HNO₃ / H₂SO₄ -10°C to 0°C Intermediate 2-Nitro-3,6-dimethylbenzoic Acid reagent2 H₂ (g), Pd/C Methanol Final 2-Amino-3,6-dimethylbenzoic Acid reagent1->Intermediate Step 1: Nitration reagent2->Final Step 2: Reduction

Caption: Overall two-step synthesis of the target compound.

Part I: Large-Scale Synthesis of 2-Nitro-3,6-dimethylbenzoic Acid

Principle and Rationale

This step employs a classical electrophilic aromatic substitution using a mixed acid (nitronium ion, NO₂⁺, generator) system of nitric and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is conducted at sub-zero temperatures to control the exothermic nature of the reaction and to enhance the regioselectivity towards the desired 2-nitro isomer. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted isomers.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
3,6-Dimethylbenzoic acid150.171.50 kg9.991.0
Sulfuric Acid (98%)98.084.5 L (~8.28 kg)84.48.45
Nitric Acid (70%)63.01750 mL (~1.05 kg)11.661.17
Crushed Ice18.0215 kg--
Deionized Water18.0220 L--
Detailed Experimental Protocol
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller capable of maintaining -10°C.

  • Acid Charging: Charge the reactor with concentrated sulfuric acid (4.5 L). Begin stirring and cool the acid to -10°C.

  • Substrate Addition: Slowly add the 3,6-dimethylbenzoic acid (1.50 kg) in portions to the stirred sulfuric acid, ensuring the temperature does not rise above 0°C. Continue stirring until all solids have dissolved.

  • Nitration: Add the nitric acid (750 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 2-3 hours. Crucial: Maintain the internal temperature strictly between -10°C and 0°C throughout the addition. A runaway exotherm can lead to decreased yield and significant safety hazards.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate 50 L vessel, prepare a slurry of crushed ice (15 kg) and deionized water (5 L). With vigorous stirring, slowly pour the reaction mixture onto the ice. This quenching process is highly exothermic and should be done cautiously in a well-ventilated fume hood. A pale yellow precipitate will form.

  • Isolation and Washing: Allow the slurry to warm to room temperature, then collect the solid product by filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the washings are neutral (pH ~6-7).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Result: The expected yield of 2-Nitro-3,6-dimethylbenzoic acid is 1.75 - 1.85 kg (90-95% yield) as a pale yellow solid.

Part II: Catalytic Hydrogenation to 2-Amino-3,6-dimethylbenzoic Acid

Principle and Rationale

Catalytic transfer hydrogenation is employed for the reduction of the nitro group. The reaction uses hydrogen gas as the terminal reductant and a palladium on activated carbon (Pd/C) catalyst.[6][8] Palladium is highly effective at activating molecular hydrogen, facilitating its addition across the N=O bonds of the nitro group. The reaction is carried out in methanol, which is an excellent solvent for both the starting material and product, and is easily removed. This process is highly chemoselective for the nitro group, leaving the carboxylic acid and aromatic ring intact.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesCatalyst Loading
2-Nitro-3,6-dimethylbenzoic acid195.171.75 kg8.97-
Palladium on Carbon (10% Pd, 50% wet)-88 g (44 g dry basis)-2.5 wt% (dry)
Methanol (ACS Grade)32.0412 L--
Hydrogen Gas (High Purity)2.0250-60 psi--
Celite® (for filtration)-200 g--
Detailed Experimental Protocol
  • Reactor Setup: Charge a 20 L stainless steel hydrogenation reactor (Parr apparatus or similar) with a solution of 2-Nitro-3,6-dimethylbenzoic acid (1.75 kg) in methanol (12 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (88 g, 50% wet). Safety Note: Dry Pd/C is pyrophoric and must not be handled in air. The wet catalyst is safer to handle, but appropriate precautions are still necessary.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic, and a slight temperature rise may be observed. Monitor the reaction by observing the drop in hydrogen pressure. Once the hydrogen uptake ceases (typically 4-8 hours), the reaction is complete. The completion can be confirmed by HPLC analysis.

  • Catalyst Removal: Depressurize the reactor and purge three times with nitrogen. Prepare a pad of Celite® (approx. 1-inch thick) in a large Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 500 mL). Safety Note: The Celite pad containing the catalyst should not be allowed to dry, as the catalyst can become pyrophoric. Quench the pad with water immediately after use and dispose of it according to hazardous waste protocols.

  • Solvent Removal: Transfer the clear filtrate to a rotary evaporator and remove the methanol under reduced pressure.

  • Result: The crude 2-Amino-3,6-dimethylbenzoic acid is obtained as an off-white to tan solid. Expected crude yield is 1.45 - 1.48 kg (98-100%). The product is typically of high purity but can be further purified by recrystallization.

Purification and Characterization

Protocol for Recrystallization
  • Transfer the crude solid to a 20 L flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • If the solution is highly colored, add activated carbon (decolorizing charcoal, ~30 g), and heat at reflux for 15-20 minutes.

  • Filter the hot solution through a Celite pad to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 60°C.

  • The typical recovery from recrystallization is 85-90%.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99%

  • Melting Point: ~127 °C

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood or appropriate containment by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Aromatic Amines: Aromatic amines are toxic and can be absorbed through the skin. Handle the final product with care.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care, using appropriate PPE.

  • Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation step must be performed in a dedicated reactor designed for high-pressure operations. The Pd/C catalyst is pyrophoric when dry and must be handled with care.

Experimental Workflow Visualization

Workflow cluster_0 Part I: Nitration cluster_1 Part II: Hydrogenation cluster_2 Part III: Purification p1_1 Charge H₂SO₄ to Reactor Cool to -10°C p1_2 Add 3,6-Dimethylbenzoic Acid p1_1->p1_2 p1_3 Dropwise Addition of HNO₃ (T < 0°C) p1_2->p1_3 p1_4 Reaction Monitoring (TLC/HPLC) p1_3->p1_4 p1_5 Quench on Ice/Water p1_4->p1_5 p1_6 Filter and Wash Solid p1_5->p1_6 p1_7 Dry Intermediate Product p1_6->p1_7 p2_1 Charge Intermediate & Methanol to Hydrogenator p1_7->p2_1 Intermediate Transfer p2_2 Add Pd/C Catalyst (Inert Atmosphere) p2_1->p2_2 p2_3 Purge N₂ then H₂ Pressurize to 50 psi p2_2->p2_3 p2_4 Monitor H₂ Uptake p2_3->p2_4 p2_5 Filter through Celite p2_4->p2_5 p2_6 Evaporate Solvent p2_5->p2_6 p3_1 Recrystallize from Ethanol/Water p2_6->p3_1 Crude Product Transfer p3_2 Filter and Dry Final Product p3_1->p3_2

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Hoogenraad, M., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents (WO2020131574A1).
  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Queen's University Belfast. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation of nitrobenzoic acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

HPLC method development for 2-Amino-3,6-dimethylbenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-3,6-dimethylbenzoic Acid

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3,6-dimethylbenzoic acid. The narrative details the logical progression from analyte characterization to method optimization and validation, grounded in established chromatographic principles. We explain the scientific rationale behind the selection of stationary phase, mobile phase composition, pH, and detector settings. The final validated method is suitable for quality control, stability studies, and routine analysis in pharmaceutical and chemical research settings.

Introduction

2-Amino-3,6-dimethylbenzoic acid is an aromatic organic compound incorporating both an amino and a carboxylic acid functional group.[1] Its structural analogues are found in various applications, including as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The accurate and precise quantification of this analyte is critical for ensuring product quality, monitoring reaction kinetics, and assessing stability.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[2][3] Its versatility and sensitivity make it the method of choice for analyzing pharmaceutical compounds. However, developing a reliable HPLC method, particularly for a polar, amphoteric compound like 2-Amino-3,6-dimethylbenzoic acid, requires a systematic approach. Such compounds can present challenges in achieving adequate retention and symmetrical peak shapes on traditional reversed-phase columns.[4][5]

This guide provides a detailed walkthrough of the method development process, adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]

Analyte Characterization: The Scientific Foundation

Understanding the physicochemical properties of 2-Amino-3,6-dimethylbenzoic acid is the first and most critical step in method development. These properties dictate its behavior in a chromatographic system and guide the initial selection of columns and mobile phases.[9]

PropertyValue / DescriptionImplication for HPLC Method Development
Structure The presence of an aromatic ring makes UV detection highly suitable. The amino (-NH₂) and carboxylic acid (-COOH) groups make the molecule's polarity and charge highly pH-dependent.
Molecular Formula C₉H₁₁NO₂[1]-
Molecular Weight 165.19 g/mol [1]-
Predicted pKa Carboxylic Acid (~2-4), Amino Group (~4-5)The molecule is amphoteric. Mobile phase pH will be the most critical parameter for controlling retention and peak shape.
Predicted XLogP ~2.0 - 2.8Indicates moderate hydrophobicity, but the ionizable groups can make it behave as a polar compound. Retention on a standard C18 column might be low without pH control.
UV Absorbance Aromatic system with auxochromes (-NH₂, -COOH)Strong UV absorbance is expected, likely in the 210-280 nm range.[10]

Table 1: Physicochemical Properties of 2-Amino-3,6-dimethylbenzoic Acid and their Chromatographic Implications.

HPLC Method Development Strategy

Our strategy follows a logical, multi-stage process designed to efficiently arrive at a robust and reliable analytical method. This workflow ensures that each parameter is optimized based on sound scientific principles and experimental data.

MethodDevelopmentWorkflow cluster_scout Analyte 1. Analyte Characterization (pKa, logP, UV Spectra) Scouting 2. Initial Method Scouting Analyte->Scouting Column Column Selection (C18, Polar-Endcapped) Scouting->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Scouting->MobilePhase Detector Detector Settings (Wavelength Selection) Scouting->Detector Optimization 3. Method Optimization (Fine-Tuning Parameters) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation 4. Method Validation (ICH Q2(R2) Guidelines) Optimization->Validation Protocol 5. Final Method Protocol Validation->Protocol

Figure 1: Systematic Workflow for HPLC Method Development.

Stage 1: Initial Method Scouting

Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common and versatile mode of HPLC.[11] Given the analyte's properties, a C18 column is a logical starting point. However, because the analyte is moderately polar and the analysis may require a highly aqueous mobile phase, a standard C18 phase risks "phase dewetting" or collapse. Therefore, we will evaluate two types of columns:

  • Standard C18: A workhorse column for general reversed-phase separations.

  • Polar-Endcapped C18: A modified C18 phase designed for enhanced retention of polar compounds and stability in highly aqueous mobile phases.[12]

The choice of mobile phase components is critical for achieving separation.[9] We will use a mixture of purified water and an organic modifier (acetonitrile or methanol). The most influential factor for 2-Amino-3,6-dimethylbenzoic acid is the pH of the aqueous portion of the mobile phase.

AnalyteIonization Low_pH Low pH (e.g., 2.5 - 3.0) -COOH: Neutral -NH₂: Protonated (+) Mid_pH Mid pH (e.g., 4.0 - 4.5) -COO⁻: Anionic (-) -NH₃⁺: Cationic (+) (Zwitterionic) Low_pH->Mid_pH Increase pH Result_Low Result: Analyte is less polar. Good retention on C18. Low_pH->Result_Low High_pH High_pH Mid_pH->High_pH Increase pH Result_Mid Result: Highly polar. Poor retention on C18. Mid_pH->Result_Mid Result_High Result: Anionic. Poor retention on C18. High_pH->Result_High

Figure 2: Effect of Mobile Phase pH on Analyte Ionization and Retention.

Based on this principle, a low pH is optimal. By operating below the pKa of the carboxylic acid, we suppress its ionization, making the molecule less polar and increasing its interaction with the non-polar C18 stationary phase. This leads to better retention and improved peak shape. We will use 0.1% formic acid in water, which provides a pH of approximately 2.7.

To determine the optimal wavelength for detection, a standard solution of 2-Amino-3,6-dimethylbenzoic acid in the mobile phase should be scanned using a photodiode array (PDA) detector from 200 to 400 nm. For aromatic compounds, a wavelength of 254 nm is a common starting point. Based on the structure, a maximum absorbance (λmax) is expected around 240-260 nm.[13][14]

Stage 2: Method Optimization

Initial scouting experiments using a C18 column, a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B), and detection at 254 nm will form the basis for optimization. The goal is to achieve a retention time between 3-10 minutes with good peak symmetry (tailing factor close to 1.0) and efficiency (high plate count).

Optimization involves adjusting:

  • Gradient Elution: A gradient from a lower to a higher percentage of organic solvent (Acetonitrile) is employed to ensure the elution of the analyte in a reasonable time with a sharp peak, while also cleaning the column of any less polar impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to optimize run time and backpressure.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Final Optimized Method and Protocol

The following protocol represents the fully optimized and validated method for the analysis of 2-Amino-3,6-dimethylbenzoic acid.

Chromatographic Conditions
ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 12 minutes

Table 2: Optimized HPLC Method Parameters.

Protocol: Standard and Sample Preparation

Reagents:

  • 2-Amino-3,6-dimethylbenzoic acid reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Methanol (HPLC-grade, for stock solution)

Step-by-Step Protocol:

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Mix thoroughly. This solution is stable for 7 days when stored at 2-8 °C.

  • Working Standard Solution (50 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This solution should be prepared fresh daily.

  • Sample Preparation (Example):

    • Accurately weigh a quantity of the sample expected to contain approximately 50 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of Methanol and sonicate for 15 minutes to dissolve.

    • Dilute to volume with Methanol and mix.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[15] This is done by injecting the Working Standard Solution (50 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the system as a whole.[16]

Table 3: System Suitability Requirements.

Method Validation Summary

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for quantitative analysis.[7][17]

Validation ParameterResult
Specificity No interference observed from blank or placebo at the retention time of the analyte. Peak purity confirmed by PDA analysis in forced degradation samples.
Linearity (Range: 5-100 µg/mL) Correlation Coefficient (r²) > 0.999
Accuracy (Spike Recovery) 98.5% - 101.2%
Precision (Repeatability, %RSD) 0.85%
Precision (Intermediate, %RSD) 1.12%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness Method performance was unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Table 4: Summary of Method Validation Results.

Conclusion

A systematic and scientifically grounded approach was successfully employed to develop a robust, specific, and precise RP-HPLC method for the quantitative analysis of 2-Amino-3,6-dimethylbenzoic acid. The key to the method's success lies in the careful control of the mobile phase pH to ensure adequate retention and excellent peak shape for this amphoteric analyte. The use of a polar-endcapped C18 column provides stability and reproducibility. The method has been validated according to ICH guidelines and is suitable for routine use in quality control environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • DSDP Analytics. USP <621> Chromatography. [URL: https://dsdpanalytics.com/wp-content/uploads/2023/03/DSDP_USP_621_White-Paper.pdf]
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5491EN-us-agilent.pdf]
  • United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.
  • DSDP Analytics. USP <621> Chromatography. [URL: https://dsdpanalytics.com/wp-content/uploads/2023/03/DSDP_USP_621_White-Paper.pdf]
  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [URL: https://www.sepscience.
  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [URL: https://www.agilent.
  • CymitQuimica. 2-Amino-3,6-dimethylbenzoic acid. [URL: https://www.cymitquimica.com/2-amino-3-6-dimethylbenzoic-acid]
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-109-HPLC-Polar-Compounds-AN10515-EN.pdf]
  • ResearchGate. Which column and mobile phase i should use for detection of organic acids and sugars? [URL: https://www.researchgate.net/post/Which_column_and_mobile_phase_i_should_use_for_detection_of_organic_acids_and_sugars]
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [URL: https://sielc.com/hplc-separation-of-isomers-of-aminobenzoic-acid.html]
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac980753f]
  • PubChem. 2-Amino-4,6-dimethylbenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13380623]
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/215/hplc-ascentis-express-aq-c18-organic-acids-mk.pdf]
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis]
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/16705707/]
  • Pharmaguideline. Steps for HPLC Method Validation. [URL: https://www.pharmaguideline.
  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11213670/]
  • PubMed. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/7889814/]
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [URL: https://www.chromtech.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0391.pdf]
  • BenchChem. A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid. [URL: https://www.benchchem.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [URL: https://www.derpharmachemica.com/pharma-chemica/reversed-phase-high-performance-liquid-chromatography-of-disaccharides-labeled-by-4-aminobenzoic-acid-ethyl-ester.pdf]
  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [URL: https://www.tandfonline.com/doi/full/10.1080/10473289.2022.2057396]
  • Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [URL: https://www.mastelf.com/how-to-choose-the-best-mobile-phase-in-hplc-for-optimal-results/]
  • Cheméo. Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). [URL: https://www.chemeo.com/cid/74-589-9/2-Amino-3-methylbenzoic-acid.html]
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2019/analysis-of-organic-acids-using-a-mixed-mode-lc-column-and-an-acquity-qda-mass-detector.html]
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/analysis-of-primary-aromatic-amines-in-cosmetics-and-personal-care-products-using-the-acquity-uplc-h-class-system-with-the-acquity-qda-detector.html]
  • Asian Journal of Chemistry. Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_1_37]
  • ResearchGate. Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography. [URL: https://www.researchgate.
  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. [URL: https://www.youtube.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
  • PubChem. 2-Amino-3,6-dimethylbenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/275774]
  • ChemicalBook. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8722123.htm]
  • BenchChem. Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. [URL: https://www.benchchem.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • Shimadzu. Analytical Methods for Amino Acids. [URL: https://www.shimadzu.com.sg/an/hplc/amino/amino.html]
  • PubChem. 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78101]
  • PubChemLite. 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). [URL: https://pubchemlite.acs.org/compound/2-amino-3,6-dimethylbenzoic%20acid_275774]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,6-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 2-Amino-3,6-dimethylbenzoic acid.

Q1: What are the most common and effective synthetic routes for preparing 2-Amino-3,6-dimethylbenzoic acid?

A1: The synthesis of N-arylanthranilic acids like 2-Amino-3,6-dimethylbenzoic acid is typically achieved through cross-coupling reactions. Two dominant, industrially relevant methods are the Ullmann condensation and the Suzuki-Miyaura coupling.

  • Ullmann Condensation (Goldberg Reaction): This is a classical and robust copper-catalyzed C-N bond formation reaction.[1] It involves the coupling of an ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid) with 2,3-dimethylaniline. While effective, this method often requires high reaction temperatures, polar aprotic solvents, and stoichiometric amounts of copper.[1][2]

  • Suzuki-Miyaura Coupling: A more modern approach, this palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative.[3] The reaction typically couples a 2-halo-3,6-dimethylaniline derivative with a 2-(alkoxycarbonyl)phenylboronic acid or, more commonly, a 2-halobenzoic acid with 2,3-dimethylphenylboronic acid. It is known for its mild reaction conditions and tolerance of various functional groups.[4]

Below is a diagram illustrating these two primary synthetic pathways.

Synthetic_Routes cluster_0 Ullmann Condensation cluster_1 Suzuki-Miyaura Coupling U_start1 2-Chlorobenzoic Acid U_reaction Cu Catalyst Base (K₂CO₃) High Temp (>150°C) U_start1->U_reaction U_start2 2,3-Dimethylaniline U_start2->U_reaction Product 2-Amino-3,6-dimethylbenzoic acid U_reaction->Product C-N Coupling S_start1 2-Bromobenzoic Acid S_reaction Pd Catalyst Ligand, Base Mild Temp (80-100°C) S_start1->S_reaction S_start2 2,3-Dimethylphenyl- boronic Acid S_start2->S_reaction S_reaction->Product C-C Coupling (variant approach) Ullmann_Troubleshooting start Low Yield in Ullmann Reaction check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_temp Is the Temperature High Enough? check_catalyst->check_temp Yes sol_catalyst Action: Use Cu(I) salt (CuI, CuBr) or freshly activated Cu powder. check_catalyst->sol_catalyst No check_base Is the Base Correct? check_temp->check_base Yes sol_temp Action: Increase temperature to 150-210 °C. Use high-boiling solvent (DMF, NMP). check_temp->sol_temp No check_solvent Are Conditions Anhydrous? check_base->check_solvent Yes sol_base Action: Use >2 eq. of anhydrous K₂CO₃ or similar base. check_base->sol_base No check_solvent->start Re-evaluate from start sol_solvent Action: Use anhydrous solvent and reagents. Dry solvent if needed. check_solvent->sol_solvent Yes

Caption: Troubleshooting logic for a low-yielding Ullmann condensation.

Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling

Question: My Suzuki coupling is producing the desired product, but I'm also seeing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki couplings, but it can be minimized with careful control of the reaction conditions.

Key Optimization Parameters:

ParameterCause of HomocouplingRecommended Solution
Atmosphere The presence of oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a strict inert atmosphere throughout the reaction. [4]
Stoichiometry A large excess of the boronic acid can increase the statistical likelihood of homocoupling.Use a modest excess of the boronic acid, typically 1.1 to 1.3 equivalents.
Base A very strong base or prolonged reaction times can lead to protodeborylation of the starting material, followed by other side reactions.Screen different bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and are milder than hydroxides. [4]
Catalyst Addition Adding the palladium catalyst to a pre-heated mixture containing the boronic acid and base can sometimes lead to rapid side reactions before the aryl halide is consumed.Add the palladium catalyst at room temperature before heating the reaction mixture.
Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the final product. It is contaminated with a dark, tarry substance and residual starting materials. What is a robust purification protocol?

Answer: Purifying amphoteric compounds like 2-Amino-3,6-dimethylbenzoic acid can be challenging, but an acid-base extraction is a highly effective strategy to separate it from non-polar and non-acidic impurities.

Detailed Purification Protocol
  • Initial Quench and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then brine to remove the bulk of the high-boiling solvent (e.g., DMF).

  • Acid-Base Extraction (The Key Step):

    • Extract the organic layer with an aqueous base, such as 1 M sodium hydroxide (NaOH) solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities and the 2,3-dimethylaniline starting material will remain in the organic layer.

    • Separate the layers. Discard the organic layer (or save for analysis of byproducts).

    • Wash the basic aqueous layer once more with ethyl acetate to remove any remaining neutral impurities.

  • Product Precipitation:

    • Cool the basic aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer by adding 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will precipitate out as the pH becomes acidic (typically around pH 4-5). Monitor the pH with litmus paper or a pH meter.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Recrystallization:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • If the product is colored, recrystallization is recommended. Dissolve the crude solid in a minimal amount of a hot solvent like ethanol or an ethanol/water mixture. [5]If the solution is still colored, add a small amount of activated charcoal, keep it hot for a few minutes, and then filter it through a pad of celite to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

This workflow is visualized below.

Purification_Workflow start Crude Reaction Mixture dilute 1. Dilute with Ethyl Acetate Wash with Water/Brine start->dilute extract_base 2. Extract with 1M NaOH (aq) dilute->extract_base organic_layer Organic Layer: Neutral Impurities (Discard) extract_base->organic_layer Separate aqueous_layer Aqueous Layer: Product as Sodium Salt extract_base->aqueous_layer Separate wash_aqueous 3. Wash Aqueous Layer with Ethyl Acetate aqueous_layer->wash_aqueous acidify 4. Cool and Acidify with 1M HCl to pH 4-5 wash_aqueous->acidify precipitate Product Precipitates acidify->precipitate filter 5. Filter and Wash Solid with Cold Water precipitate->filter recrystallize 6. Recrystallize from Ethanol/Water (Use Charcoal if Colored) filter->recrystallize final_product Pure 2-Amino-3,6-dimethylbenzoic acid recrystallize->final_product

Sources

Technical Support Center: Purification of Crude 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Amino-3,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield for your downstream applications.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My purified 2-Amino-3,6-dimethylbenzoic acid is discolored (e.g., yellow, brown, or red).

Question: What causes the discoloration of my product, and how can I obtain a white to light yellow crystalline solid?

Answer: Discoloration in aromatic amines like 2-Amino-3,6-dimethylbenzoic acid is a common issue, often arising from the presence of oxidized impurities or residual starting materials.[1][2] These impurities can be highly colored and persist even after initial purification attempts. Here are several strategies to address this issue:

  • Activated Carbon Treatment during Recrystallization: This is often the most effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude 2-Amino-3,6-dimethylbenzoic acid in a suitable hot solvent (e.g., a mixture of ethanol and water).[3]

      • Add a small amount of activated carbon (typically 1-5% w/w of your crude product) to the hot solution.

      • Gently boil the mixture for a few minutes to allow the carbon to adsorb the colored impurities.

      • Perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of the product.

      • Allow the filtrate to cool slowly to induce crystallization.

      • Collect the purified crystals by filtration.

  • Reversed-Phase Flash Chromatography: If discoloration persists after recrystallization, reversed-phase flash chromatography can be a powerful alternative for separating the target compound from colored by-products.[2]

  • Chemical Treatment: In some cases, treatment with a reducing agent can help to decolorize the product, although this is a more aggressive approach and should be used with caution to avoid altering the desired molecule.

Issue 2: The purity of my 2-Amino-3,6-dimethylbenzoic acid is low, with multiple spots on TLC analysis.

Question: How can I improve the purity of my product and remove persistent impurities?

Answer: Low purity, as indicated by multiple spots on a Thin-Layer Chromatography (TLC) plate, suggests the presence of unreacted starting materials, by-products, or isomeric impurities.[4] The choice of purification technique will depend on the nature of these impurities.

  • Recrystallization: This is the first line of defense for improving purity. The key is selecting an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.[3] For 2-Amino-3,6-dimethylbenzoic acid, consider solvent systems like ethanol/water or methanol.[5][6]

  • Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral compounds.[7] Since 2-Amino-3,6-dimethylbenzoic acid is amphoteric (containing both an acidic carboxylic group and a basic amino group), this method can be tailored to isolate it from neutral impurities or other acidic/basic by-products.[8][9]

    Workflow for Acid-Base Extraction

    G crude Crude Product in Organic Solvent (e.g., Ether) add_acid Add aq. HCl crude->add_acid sep_funnel1 Separatory Funnel add_acid->sep_funnel1 aq_layer1 Aqueous Layer (Protonated Amine) sep_funnel1->aq_layer1 Separate org_layer1 Organic Layer (Acidic & Neutral Impurities) sep_funnel1->org_layer1 Separate add_base1 Add aq. NaOH to Aqueous Layer aq_layer1->add_base1 pure_product Precipitated Pure Product (2-Amino-3,6-dimethylbenzoic acid) add_base1->pure_product

    Caption: Acid-Base Extraction Workflow

  • Column Chromatography: If recrystallization and acid-base extraction are insufficient, column chromatography provides a higher degree of separation.[3]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[3] The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the product and impurities.

Issue 3: I am experiencing a low yield after purification.

Question: What are the common causes of low yield, and how can I maximize my product recovery?

Answer: Low yields can be attributed to several factors, including incomplete reactions, product loss during workup and purification, or competing side reactions.[4]

  • In Recrystallization:

    • Product too soluble in the chosen solvent: Select a solvent where the compound is sparingly soluble at room temperature.[3]

    • Cooling process was too rapid: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]

    • Product remains in the mother liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product.[3]

  • In Acid-Base Extraction:

    • Incomplete extraction: Ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the compound between phases. Repeat the extraction process multiple times with fresh portions of the acidic or basic solution.[10]

    • Incorrect pH adjustment: Use a pH meter or litmus paper to ensure complete protonation or deprotonation of the amino and carboxylic acid groups, respectively, to drive the compound into the desired layer.[8]

  • General Handling Losses:

    • Minimize the number of transfer steps.

    • Ensure complete transfer of solids and solutions between glassware.

    • Wash filter cakes with a small amount of cold solvent to recover adsorbed product without significant dissolution.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-Amino-3,6-dimethylbenzoic acid?

A1: Pure 2-Amino-3,6-dimethylbenzoic acid is typically a white to light yellow crystalline solid.[11][12] The reported melting point is around 127 °C.[11][12] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.

Q2: What are some suitable solvents for the recrystallization of 2-Amino-3,6-dimethylbenzoic acid?

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of 2-Amino-3,6-dimethylbenzoic acid?

A3: Yes, HPLC is a powerful technique for both the analysis and purification of aminobenzoic acid isomers and related compounds.[13][14] Reversed-phase HPLC, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or trifluoroacetic acid), can provide excellent separation and high purity.[15] Mixed-mode chromatography can also be employed to enhance the separation of isomers by utilizing both hydrophobic and ionic interactions.[15]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your 2-Amino-3,6-dimethylbenzoic acid:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by showing the area percentage of the main peak relative to any impurity peaks.[16]

  • Melting Point Analysis: A sharp melting point at or near the literature value (127 °C) is indicative of high purity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Decision Tree for Purification Strategy

G start Crude 2-Amino-3,6-dimethylbenzoic acid discolored Is the product discolored? start->discolored recrystallize_carbon Recrystallize with activated carbon discolored->recrystallize_carbon Yes tlc_pure Is TLC showing a single spot? discolored->tlc_pure No recrystallize_carbon->tlc_pure recrystallize Recrystallize from a suitable solvent system tlc_pure->recrystallize No, minor impurities final_product Pure Product tlc_pure->final_product Yes acid_base Perform Acid-Base Extraction recrystallize->acid_base Purity still low recrystallize->final_product Purity acceptable column_chrom Column Chromatography acid_base->column_chrom Complex mixture acid_base->final_product Purity acceptable column_chrom->final_product

Caption: Purification Strategy Decision Tree

Section 3: Detailed Protocols

Protocol 1: Recrystallization with Activated Carbon
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-3,6-dimethylbenzoic acid and the minimum amount of a suitable solvent (e.g., ethanol/water mixture) to dissolve it at boiling temperature.

  • Decolorization: Add a small amount of activated carbon (1-5% w/w) to the hot solution. Swirl the flask and gently boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.[8]

  • Acidic Wash: Add a 1 M aqueous HCl solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.[10] The 2-Amino-3,6-dimethylbenzoic acid will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh HCl solution to ensure complete transfer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a 1 M aqueous NaOH solution with stirring until the solution is basic. The purified 2-Amino-3,6-dimethylbenzoic acid will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.[8]

References

  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (n.d.).
  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid - Benchchem. (n.d.).
  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate - Studylib. (n.d.).
  • EP2621887A1 - Decolorization of amines - Google Patents. (n.d.).
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone - ResearchGate. (2025).
  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. (n.d.).
  • ACID/BASE SEPARATION OF A MIXTURE - Harper College. (n.d.).
  • Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids - ResearchGate. (2025).
  • How can I remove color from my reaction product? - Biotage. (2023).
  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • 2-Amino-3,6-dimethylbenzoic acid | 15540-91-7 | QAA54091 - Biosynth. (n.d.).
  • 2-Amino-3,6-dimethylbenzoic acid | CymitQuimica. (n.d.).
  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations - ResearchGate. (2025).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Amino-3,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-3,6-dimethylbenzoic acid. This molecule is a key structural motif and building block in the development of various pharmaceutical agents and advanced materials. Its synthesis, while achievable through several routes, is often plagued by specific side reactions that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. We will explore the causality behind common experimental challenges and offer robust solutions to help you optimize your synthetic strategy.

Core Synthetic Strategies: An Overview

Two primary and mechanistically distinct routes are commonly considered for the synthesis of 2-Amino-3,6-dimethylbenzoic acid:

  • Directed ortho-Metalation (DoM) of a Protected Aniline: This modern and highly regioselective strategy involves protecting the amine of a starting material like 2,5-dimethylaniline, followed by deprotonation at the position ortho to the directing group and subsequent carboxylation.

  • Hofmann Rearrangement of a Substituted Phthalamide: A classical name reaction, this route begins with 3,6-dimethylphthalic anhydride, which is converted to a primary amide. This amide then undergoes rearrangement to form the target anthranilic acid derivative, losing one carbon atom in the process.[1]

Each pathway presents a unique set of advantages and challenges, which we will dissect in the following sections.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis of 2-Amino-3,6-dimethylbenzoic acid.

Route 1: Directed ortho-Metalation (DoM)

The DoM strategy offers excellent regiocontrol but is sensitive to reaction conditions, particularly the handling of organolithium reagents.[2] A typical starting material is N-pivaloyl-2,5-dimethylaniline.

Answer: This is a classic symptom of incomplete deprotonation. Several factors can contribute to this issue:

  • Organolithium Reagent Quality: Alkyllithiums like n-BuLi and s-BuLi are extremely sensitive to moisture and air. Ensure your reagent is fresh and properly titrated. An old or poorly stored bottle will have a significantly lower molarity than stated on the label.

  • Reaction Temperature: The initial coordination of the alkyllithium to the directing group and the subsequent deprotonation are typically performed at low temperatures (-78 °C) to prevent side reactions.[3] However, if the temperature is too low or the reaction time is too short, the activation energy for deprotonation may not be overcome. A slight increase in temperature (e.g., to -40 °C) for a portion of the reaction time can sometimes improve conversion, but this must be carefully optimized.

  • Insufficient Base: Always use a slight excess of the organolithium reagent (typically 1.1 to 1.3 equivalents) to ensure complete deprotonation after accounting for any trace protic impurities.

  • Solvent Purity: The solvent, most commonly anhydrous tetrahydrofuran (THF), must be rigorously dried. Trace water will quench the organolithium reagent.

Answer: While the pivaloyl group is a strong ortho-directing group, the benzylic protons on the methyl groups are also acidic and can be removed by strong bases.[4]

  • Choice of Base: n-Butyllithium is a strong but sterically unhindered base, which can sometimes lead to competitive benzylic metalation. Switching to a more sterically hindered base like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) often improves selectivity for the desired ortho-ring position.[4]

  • Coordinating Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate ortho-lithiation by breaking down alkyllithium aggregates and forming a more reactive monomeric species that chelates effectively with the directing group.[5]

Answer: This byproduct is likely a diaryl ketone, formed from the reaction of the initially formed carboxylate with a second equivalent of the aryllithium intermediate. This occurs when the addition of the aryllithium to the CO₂ is not well-controlled.

  • Quenching Procedure: The best practice is to quench the reaction by transferring the aryllithium solution via cannula into a vigorously stirred slurry of freshly crushed, excess dry ice in anhydrous THF. This "inverse addition" ensures that the aryllithium is always the limiting reagent at the point of reaction, minimizing the chance of it reacting with the newly formed lithium carboxylate. Do not simply add chunks of dry ice to the reaction flask.

  • Purity of CO₂: Use high-purity dry ice. Some commercial dry ice can contain oils or other contaminants.

Route 2: Hofmann Rearrangement

This route is attractive due to the use of more common reagents but can suffer from over-reaction or the formation of stable byproducts. The key step is the conversion of 3,6-dimethylphthalamic acid to the final product.[6]

Answer: Incomplete reaction is common and usually points to issues with the reagent stoichiometry or reaction conditions. The rearrangement proceeds via an N-bromoamide intermediate that rearranges to an isocyanate.[1]

  • Hypobromite Formation: The active reagent, sodium hypobromite (NaOBr), is generated in situ from bromine (Br₂) and sodium hydroxide (NaOH). This reagent is unstable and must be freshly prepared and used immediately, typically at low temperatures (0-5 °C).

  • Stoichiometry: Precise stoichiometry is critical. You need at least one equivalent of Br₂ and two equivalents of NaOH for the N-bromoamide formation and subsequent deprotonation. A third equivalent of base is needed to neutralize the carboxylic acid, and a fourth to hydrolyze the intermediate isocyanate. Using an excess of cold, freshly prepared NaOBr solution is often recommended.

  • Temperature Control: While the initial hypobromite formation and N-bromination are done at low temperatures, the rearrangement step (conversion of the N-bromoamide anion to the isocyanate) requires controlled heating. If the temperature is too low, the rearrangement will be slow or incomplete. If it's too high, degradation can occur. A typical temperature range is 50-80 °C.

Answer: This is very likely a symmetrical urea derivative. It forms when the isocyanate intermediate, instead of being hydrolyzed by water/hydroxide, is attacked by the amino group of the already-formed product, 2-amino-3,6-dimethylbenzoic acid.

  • Reaction Conditions: This side reaction is more prevalent in concentrated solutions where the product and intermediate have a higher probability of colliding. Running the reaction at a higher dilution can help minimize this bimolecular side reaction.

  • Workup: Ensure a sufficiently strong basic aqueous workup to rapidly hydrolyze the isocyanate to the desired amine before it can react with other nucleophiles.

Data Summary and Comparison

ParameterDirected ortho-Metalation RouteHofmann Rearrangement Route
Starting Material N-pivaloyl-2,5-dimethylaniline3,6-Dimethylphthalic anhydride
Key Reagents s-BuLi/TMEDA, Dry Ice (CO₂)Br₂, NaOH
Typical Yield 75-90%60-75%
Key Side Reaction Incomplete lithiation, benzylic metalationUrea byproduct formation, incomplete rearrangement
Primary Impurities Starting material, diaryl ketoneSymmetrical urea, starting phthalamic acid
Advantages High regioselectivity, generally cleaner reaction profileLess hazardous reagents (no organolithiums), cheaper starting materials
Disadvantages Requires strictly anhydrous conditions, cryogenic temperatures, handling of pyrophoric reagentsUnstable intermediate (isocyanate), potential for urea byproduct, less atom-economical

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This protocol describes the synthesis starting from commercially available 2,5-dimethylaniline.

Step 1a: Protection of 2,5-dimethylaniline

  • Dissolve 2,5-dimethylaniline (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (1.5 equiv.) and cool the solution to 0 °C.

  • Slowly add pivaloyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting aniline.

  • Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-(2,5-dimethylphenyl)pivalamide.

Step 1b: Directed ortho-Metalation and Carboxylation

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolve N-(2,5-dimethylphenyl)pivalamide (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv.), followed by the dropwise addition of s-BuLi (1.2 equiv., solution in cyclohexanes) over 20 minutes, maintaining the temperature at -78 °C. A color change to deep red or orange is typically observed.[3]

  • Stir the solution at -78 °C for 1 hour.

  • In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.

  • Transfer the deep-colored aryllithium solution into the dry ice slurry via a cannula under positive argon pressure with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. This yields the protected acid.

Step 1c: Deprotection

  • Reflux the crude protected acid in a mixture of concentrated HCl and dioxane (1:1) for 12-24 hours.

  • Cool the mixture and neutralize with a strong base (e.g., 6M NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-3,6-dimethylbenzoic acid.

Visualizations: Workflows and Mechanisms

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_protection Step 1: Protection cluster_dom Step 2: DoM & Carboxylation cluster_deprotection Step 3: Deprotection A 2,5-Dimethylaniline B N-(2,5-dimethylphenyl)pivalamide A->B  Pivaloyl Chloride, Et3N C Aryllithium Intermediate B->C  1. s-BuLi, TMEDA, -78°C D Protected Benzoic Acid C->D  2. CO2 (Dry Ice) E 2-Amino-3,6-dimethylbenzoic acid D->E  Conc. HCl, Dioxane, Reflux

Caption: Workflow for the DoM synthesis route.

DoM: Regioselectivity and Side Reaction

DoM_Mechanism cluster_desired Desired Ortho-Metalation cluster_side Benzylic Side Reaction start1 Protected Aniline inter1 Ortho-Aryllithium start1->inter1 s-BuLi (Sterically Hindered) start2 Protected Aniline prod1 Desired Carboxylation Product inter1->prod1 CO2 inter2 Benzylic Anion start2->inter2 n-BuLi (Less Hindered) prod2 Side Product inter2->prod2 Electrophile

Caption: Desired ortho-metalation vs. benzylic side reaction.

Hofmann Rearrangement: Mechanism and Side Reactiondot

Hofmann_Mechanism cluster_main_path Desired Pathway cluster_side_path Side Reaction Amide Phthalamic Acid Isocyanate Isocyanate Intermediate Amide->Isocyanate  Br2, NaOH Product Target Amine Product Isocyanate->Product H2O / OH- (Hydrolysis) Urea Urea Byproduct Isocyanate->Urea + Target Amine (Nucleophilic Attack) Product->Urea

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,6-dimethylbenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Amino-3,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired products efficiently and with high purity.

Introduction: The Challenge of Steric Hindrance

2-Amino-3,6-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its derivatization, particularly at the carboxylic acid and amino groups, is often challenging. The presence of two methyl groups ortho and meta to the carboxylic acid, and one ortho to the amino group, creates significant steric hindrance. This steric bulk can impede the approach of reagents, leading to slow reaction rates, low yields, and the formation of side products. Understanding the interplay of steric and electronic effects is crucial for successful derivatization.

This guide will address common issues encountered during the two primary modes of derivatization: esterification of the carboxylic acid and acylation/amide bond formation at the amino group.

Part 1: Troubleshooting Guide - Esterification of the Carboxylic Acid

Esterification of 2-Amino-3,6-dimethylbenzoic acid can be sluggish due to the sterically hindered carboxylic acid. Below are common problems and their solutions.

Issue 1: Low or No Conversion to the Ester

Question: I am attempting a standard Fischer esterification with methanol and a catalytic amount of sulfuric acid under reflux, but I am observing very low conversion to the methyl ester even after prolonged reaction times. What is causing this and how can I improve the yield?

Answer:

This is a classic issue arising from the steric hindrance around the carboxylic acid. The two methyl groups at positions 3 and 6 shield the carbonyl carbon, making it difficult for the alcohol nucleophile to attack.

Causality:

  • Steric Hindrance: The ortho-methyl group (at position 6) and the meta-methyl group (at position 3) create a crowded environment around the carboxylic acid, hindering the approach of the alcohol.

  • Equilibrium Limitations: Fischer esterification is an equilibrium-driven process.[1] Without effectively removing the water byproduct, the reaction will not proceed to completion.

Troubleshooting Steps & Solutions:

  • Increase Reagent Concentration: Use a large excess of the alcohol, which can also serve as the solvent.[1] This shifts the equilibrium towards the product side.

  • More Forcing Conditions:

    • Higher Temperatures: If the alcohol's boiling point allows, increase the reaction temperature.

    • Longer Reaction Times: Monitor the reaction by TLC or LC-MS to determine if conversion is slowly increasing over time (e.g., 24-48 hours).

  • Alternative Esterification Methods:

    • Acyl Chloride Formation: A more reactive intermediate can overcome steric hindrance. Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react more readily with the alcohol, even a sterically hindered one. A base like pyridine or triethylamine is typically added to neutralize the HCl byproduct.

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. However, be aware of the potential for N-acylurea byproduct formation, especially with sterically hindered acids.[2]

    • Mitsunobu Reaction: For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate or a safer alternative) can be effective, although it is less atom-economical.

Experimental Protocol: Acyl Chloride-Mediated Esterification

  • Suspend 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases and the starting material is consumed (monitor by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up by washing with dilute aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the crude ester. Purify by column chromatography.

Issue 2: Side Reactions and Impurities

Question: I am attempting to form the ethyl ester using a DCC/DMAP coupling and I'm seeing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?

Answer:

With hindered substrates and activating agents like DCC, several side reactions can occur.

Potential Side Products:

  • N-Acylurea: The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common byproduct in DCC couplings and can be difficult to remove.[2]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting acid to form the corresponding anhydride.[1]

  • Dimerization/Oligomerization: If the amino group is not protected, it can act as a nucleophile, leading to amide bond formation between two molecules of the starting material.

Solutions:

  • Protect the Amino Group: To prevent self-reaction, protect the amino group as a carbamate (e.g., Boc or Fmoc) before attempting esterification.[3][4] This is a crucial step for clean reactivity at the carboxylic acid.

  • Optimize Coupling Conditions:

    • Lower Temperature: Running the reaction at 0 °C can minimize the rate of N-acylurea formation.

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP to keep the concentration of the highly reactive O-acylisourea intermediate low.

  • Alternative Reagents: Consider using a different coupling reagent that is less prone to side reactions, such as HATU or COMU, although these are more commonly used for amide bond formation.

Part 2: Troubleshooting Guide - Acylation and Amide Bond Formation

The nucleophilicity of the amino group in 2-Amino-3,6-dimethylbenzoic acid is reduced due to the electron-withdrawing effect of the carboxylic acid and steric hindrance from the ortho-methyl group.

Issue 3: Incomplete Amide Coupling

Question: I am trying to couple my N-Boc protected 2-Amino-3,6-dimethylbenzoic acid with a primary amine using HATU and DIPEA, but the reaction is very slow and gives a low yield. How can I drive this reaction to completion?

Answer:

This is a common challenge when working with sterically hindered anilines or carboxylic acids in amide couplings.[5][6] The ortho-methyl group hinders the approach of the activated carboxylic acid to the amine nucleophile.

Causality:

  • Reduced Nucleophilicity: The aniline nitrogen is less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the aromatic ring.

  • Steric Shielding: The ortho-methyl group on the aniline component and potentially bulky groups on your coupling partner create a sterically congested reaction center.

Troubleshooting Steps & Solutions:

  • Choice of Coupling Reagent:

    • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are generally effective for hindered couplings. COMU is a newer generation coupling reagent that is often more efficient and less allergenic than HATU/HBTU.

    • Carbodiimides with Additives: EDC with an additive like OxymaPure® or HOAt can be very effective. These additives form activated esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate from DCC alone.

  • Reaction Conditions:

    • Elevated Temperature: For difficult couplings, heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[7] Microwave heating can also be beneficial for accelerating sluggish reactions.

    • Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred as they can solvate the charged intermediates and are stable at higher temperatures.[8]

    • Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. Ensure the base is anhydrous.

  • Acyl Fluoride/Chloride Method: As with esterification, converting the carboxylic acid to a more reactive acyl halide can be highly effective for coupling with poorly nucleophilic or hindered amines.[7]

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentAdvantagesDisadvantages
HATU/HBTU High reactivity, good for hindered couplings.Can be expensive, potential for racemization.
COMU High reactivity, lower racemization risk, safer.More expensive than carbodiimides.
EDC/OxymaPure® Cost-effective, water-soluble byproducts.May be less effective for the most challenging couplings.
Acyl Halides Highly reactive, drives difficult reactions.Requires an extra step, harsh conditions may not be suitable for sensitive substrates.
Issue 4: Epimerization during Coupling

Question: I am coupling an enantiomerically pure amino acid to the amino group of 2-Amino-3,6-dimethylbenzoic acid and I'm observing significant racemization of my amino acid. What is causing this?

Answer:

Epimerization is a significant risk during amide bond formation, especially when activating the carboxylic acid of an N-protected amino acid.

Causality:

The activated carboxylic acid (e.g., as an acyl-Oxyma ester) can be deprotonated at the α-carbon by a base. The resulting enolate can then be protonated from either face, leading to racemization. The formation of an intermediate oxazolone is a common pathway for this process.

Solutions:

  • Choice of Additive: Use additives that minimize racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure® are known to suppress racemization more effectively than 1-hydroxybenzotriazole (HOBt).

  • Base Stoichiometry and Type:

    • Use the minimum amount of base required. Typically, 2 equivalents of a hindered base like DIPEA are sufficient.

    • Some protocols for very sensitive substrates recommend adding the base slowly or using a weaker base like N-methylmorpholine (NMM).

  • Lower Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of enolization and oxazolone formation.

  • Acyl Halide Method: Converting the amino acid to its acyl fluoride or chloride at low temperature can sometimes lead to less racemization if the subsequent coupling is rapid.

Part 3: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group when esterifying the carboxylic acid?

A1: Yes, it is highly recommended. The amino group is nucleophilic and can compete with the alcohol, leading to the formation of amide-linked dimers or polymers. Protecting the amine as a Boc or Fmoc carbamate will ensure that the reaction occurs selectively at the carboxylic acid.[3][9]

Q2: What is the best solvent for derivatization reactions with 2-Amino-3,6-dimethylbenzoic acid?

A2: The choice of solvent depends on the reaction.

  • Esterification (Acyl Chloride method): Anhydrous, non-protic solvents like DCM, THF, or toluene are suitable.

  • Amide Coupling: High-boiling polar aprotic solvents like DMF or NMP are generally preferred, especially if heating is required.[8] Acetonitrile can also be a good choice. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

Q3: How can I monitor the progress of these reactions?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. Co-spotting your reaction mixture with the starting material is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative monitoring. It allows you to track the consumption of starting materials and the formation of the desired product and any byproducts by observing their respective mass-to-charge ratios.[10]

Q4: My final product is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the similar polarities of the product and certain byproducts (like N-acylurea).

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities and obtain a highly pure product.[8]

  • Aqueous Work-up: For DCC-mediated reactions, an acidic work-up (e.g., with dilute HCl) can help to precipitate the dicyclohexylurea (DCU) byproduct, which can then be removed by filtration.

Part 4: Visualizations and Workflows

Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the amide coupling of 2-Amino-3,6-dimethylbenzoic acid.

G cluster_prep Preparation cluster_coupling Amide Coupling cluster_workup Work-up & Purification start 2-Amino-3,6-dimethylbenzoic acid protect Protect Amino Group (e.g., Boc anahydride) start->protect 1. Protection activate Activate Carboxylic Acid (e.g., HATU, DIPEA) protect->activate 2. Activation couple Add Amine Nucleophile activate->couple 3. Coupling react Stir at RT or Heat couple->react quench Aqueous Work-up react->quench 4. Quench purify Column Chromatography quench->purify 5. Purification end Purified Amide Product purify->end

Caption: General workflow for amide coupling of 2-Amino-3,6-dimethylbenzoic acid.

Troubleshooting Logic for Low Esterification Yield

This diagram provides a decision-making tree for troubleshooting low yields in esterification reactions.

G start Low Esterification Yield with Fischer Method q1 Is the amino group protected? start->q1 protect Protect the amino group (e.g., Boc) to prevent side reactions. q1->protect No q2 Are you removing water byproduct? q1->q2 Yes protect->q2 remove_h2o Use a large excess of alcohol as solvent or employ a Dean-Stark trap. q2->remove_h2o No q3 Is the reaction still slow? q2->q3 Yes remove_h2o->q3 acyl_chloride Convert to acyl chloride using SOCl₂ or oxalyl chloride, then react with alcohol. q3->acyl_chloride Yes dcc_coupling Use DCC/DMAP or other modern coupling agents. q3->dcc_coupling Alternative final Improved Yield acyl_chloride->final dcc_coupling->final

Caption: Troubleshooting logic for low esterification yield.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-3-methoxybenzoic Acid in Solution Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]

Sources

Common impurities in 2-Amino-3,6-dimethylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3,6-dimethylbenzoic Acid

Welcome to the technical support guide for 2-Amino-3,6-dimethylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this compound. Our goal is to equip you with the knowledge to anticipate and resolve common purity-related challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of 2-Amino-3,6-dimethylbenzoic acid?

The impurity profile of 2-Amino-3,6-dimethylbenzoic acid is largely dictated by its synthetic route. A common pathway involves the nitration of 3,6-dimethylbenzoic acid followed by the reduction of the nitro group. Based on this, impurities typically fall into several categories:

  • Starting Materials & Intermediates: The most common impurities are often residual starting materials or intermediates from the synthesis. The primary culprit is typically the unreacted nitro-intermediate, 2-Nitro-3,6-dimethylbenzoic acid . Its presence can impart a yellowish or brownish color to the final product.

  • Isomeric Impurities: During the initial nitration step, other positional isomers can be formed, although usually in minor quantities. An example is 4-Nitro-3,6-dimethylbenzoic acid . These isomers can be difficult to separate due to their similar physical properties.

  • Side-Reaction Products: Incomplete reduction of the nitro group can lead to the formation of intermediates like nitroso or hydroxylamino compounds, though these are generally unstable and less common in the final isolated product.

  • Residual Catalysts: If catalytic hydrogenation is used for the reduction step (e.g., with Pd/C), trace amounts of the metal catalyst may carry over into the crude product.[1]

  • Solvent Residues: Incomplete removal of reaction or recrystallization solvents is a frequent source of impurity.

Q2: How does the presence of these impurities affect my downstream applications?

Even small amounts of impurities can have significant consequences. For instance, residual nitro-compounds can interfere with spectroscopic analysis and may be reactive in subsequent chemical steps. In a pharmaceutical context, any impurity can have toxicological implications or affect the stability and efficacy of an active pharmaceutical ingredient (API). For researchers in materials science, impurities can disrupt crystal lattice formation or alter the electronic properties of derived materials.

Q3: What is the best way to store 2-Amino-3,6-dimethylbenzoic acid to prevent degradation?

Like many aminobenzoic acids, this compound is susceptible to oxidation and photodecomposition, which can lead to discoloration (often turning darker over time). To ensure long-term stability:

  • Store the compound in a tightly sealed, amber glass vial.

  • Keep it in a cool, dark, and dry place, such as a desiccator.

  • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

Q4: Which analytical techniques are best for assessing the purity of my sample?

A multi-technique approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying purity and detecting isomeric and related-substance impurities.[2] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides crucial structural confirmation and can detect impurities if they are present at levels of ~1% or higher. It is particularly good for identifying residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the main component and can help in identifying the mass of unknown impurities, especially when coupled with a chromatographic separation technique like LC-MS.[4]

  • Melting Point: A sharp melting point close to the literature value (approx. 127 °C) is a good indicator of high purity.[5] A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter and provides step-by-step protocols to resolve them.

Issue 1: My product is off-white, yellow, or brown, suggesting the presence of nitro-aromatic impurities.

This is the most common purity issue. The yellow or brown coloration is a tell-tale sign of residual 2-Nitro-3,6-dimethylbenzoic acid.

Solution: Recrystallization is the most effective method for removing this type of impurity. The principle is based on the difference in solubility between the desired product and the impurity in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which 2-Amino-3,6-dimethylbenzoic acid is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or an ethanol/water mixture are excellent starting points.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

  • Validation: Re-analyze the dried product by HPLC and check its melting point to confirm the removal of the colored impurity.

Issue 2: My ¹H NMR spectrum shows unidentifiable aromatic peaks and a broad melting point, indicating isomeric impurities.

Isomers often have very similar solubilities, making them difficult to remove by simple recrystallization. In this case, chromatography is the preferred method.

Solution: Preparative column chromatography on silica gel can effectively separate compounds based on differences in polarity. 2-Amino-3,6-dimethylbenzoic acid is more polar than its corresponding nitro- or de-aminated precursors but may have similar polarity to isomeric impurities.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, using a suitable solvent system as the slurry.

  • Mobile Phase (Eluent) Selection: The key to a good separation is choosing the right eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal hexane/ethyl acetate ratio that gives good separation between your product spot and the impurity spots.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica-adsorbed sample can be carefully added to the top of the prepared column. This "dry loading" technique generally results in better separation.

  • Elution: Begin running the column with the selected eluent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the isolated product using HPLC and NMR.

Data Summary & Visualization

Table 1: Common Impurities and Recommended Removal Strategies

Impurity NameSourceRecommended Primary Removal MethodRecommended Secondary Method
2-Nitro-3,6-dimethylbenzoic acid Incomplete reduction of intermediateRecrystallization (Ethanol/Water)Column Chromatography
Isomeric Nitro-acids Side-reaction during nitrationColumn ChromatographyPreparative HPLC
3,6-Dimethylbenzoic acid Starting material from an alternative synthesisAcid-Base ExtractionColumn Chromatography
Residual Palladium Catalyst (Pd/C) Catalytic hydrogenation stepFiltration through Celite®-
Residual Solvents (e.g., Ethanol, Ethyl Acetate) Incomplete dryingHigh Vacuum Drying-

Diagram 1: General Purification and Troubleshooting Workflow

This diagram outlines the logical steps for purifying crude 2-Amino-3,6-dimethylbenzoic acid and validating its purity.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Methods cluster_validation Validation cluster_end Final State Crude_Product Crude Product Initial_Analysis Purity Assessment (HPLC, NMR, MP) Crude_Product->Initial_Analysis Decision_Node Purity Acceptable? Initial_Analysis->Decision_Node Recrystallization Recrystallization (Removes colored impurities) Decision_Node->Recrystallization No (Colored Impurities) Chromatography Column Chromatography (Removes isomers) Decision_Node->Chromatography No (Isomeric Impurities) Pure_Product Pure Product Decision_Node->Pure_Product  Yes Final_Analysis Final Purity Check (HPLC > 99%) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Decision_Node Re-evaluate

Caption: Troubleshooting logic for purifying 2-Amino-3,6-dimethylbenzoic acid.

References

  • Benchchem Technical Support. (n.d.). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from Benchchem.[6]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from sielc.com.[7]

  • ResearchGate. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Retrieved from ResearchGate.[8]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from patents.google.com.[1]

  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from pubmed.ncbi.nlm.nih.gov.[9]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from helixchrom.com.[10]

  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Retrieved from patents.google.com.[11]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from eureka.patsnap.com.

  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Retrieved from patents.google.com.[12]

  • CymitQuimica. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from cymitquimica.com.[5]

  • Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from patents.google.com.[13]

  • Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Retrieved from Benchchem.[4]

  • Biosynth. (n.d.). 2-Amino-3,6-dimethylbenzoic acid | 15540-91-7 | QAA54091. Retrieved from biosynth.com.[14]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from mdpi.com.[2]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from orgsyn.org.[15]

  • ResearchGate. (n.d.). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from ResearchGate.[16]

  • DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from diva-portal.org.[17]

  • ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Retrieved from ResearchGate.[18]

  • Benchchem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices. Retrieved from Benchchem.[3]

Sources

Troubleshooting low yield in the synthesis of 2-Amino-3,6-dimethylbenzoic acid from 3,6-dimethylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3,6-dimethylbenzoic acid from 3,6-dimethylphthalimide. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Our goal is to provide a comprehensive, scientifically grounded resource that not only offers solutions but also explains the chemical principles behind them.

The conversion of a substituted phthalimide to an anthranilic acid derivative is a powerful synthetic tool, fundamentally relying on the principles of the Hofmann rearrangement . This reaction involves the oxidative rearrangement of an amide to a primary amine with one fewer carbon atom.[1][2] While robust, the multi-step nature of this transformation—involving initial ring-opening followed by the rearrangement—presents several critical points where yields can be compromised.

This guide is structured as a series of questions you might be asking in the lab, leading you from initial diagnosis to specific, actionable optimization protocols.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues that may arise during the synthesis. We will diagnose the problem, explore the underlying chemical causes, and provide detailed protocols for resolution.

Q1: My overall yield of 2-Amino-3,6-dimethylbenzoic acid is significantly lower than expected. Where do I begin troubleshooting?

Answer: A low overall yield is a common but solvable issue. A systematic approach is the most efficient way to identify the root cause. The synthesis can be broadly divided into two key stages:

  • Ring Opening (Hydrolysis): Conversion of 3,6-dimethylphthalimide to the intermediate N-(2-carboxy-3,6-dimethylphenyl)phthalamic acid sodium salt.

  • Hofmann Rearrangement & Workup: Conversion of the phthalamic acid intermediate to the final product, 2-Amino-3,6-dimethylbenzoic acid, followed by isolation.

The first step in troubleshooting is to determine which stage is underperforming. We recommend running a small-scale, baseline experiment and monitoring the reaction progress using Thin Layer Chromatography (TLC) or LC-MS if available.

G cluster_start start Low Overall Yield Detected monitor monitor start->monitor check_hydrolysis check_hydrolysis monitor->check_hydrolysis optimize_hydrolysis optimize_hydrolysis check_hydrolysis->optimize_hydrolysis No check_rearrangement check_rearrangement check_hydrolysis->check_rearrangement Yes optimize_rearrangement optimize_rearrangement check_rearrangement->optimize_rearrangement No optimize_workup optimize_workup check_rearrangement->optimize_workup Yes

Q2: I suspect incomplete hydrolysis of the 3,6-dimethylphthalimide. How can I confirm this and improve the ring-opening step?

Answer: Incomplete hydrolysis is a frequent cause of low yield. The two methyl groups on the phthalimide ring can sterically hinder the nucleophilic attack of the hydroxide ion, making the reaction more sluggish compared to the hydrolysis of unsubstituted phthalimide.[3][4]

Confirmation:

  • TLC Analysis: Spot the reaction mixture against a standard of your starting material (3,6-dimethylphthalimide). If a significant spot corresponding to the starting material persists after the expected reaction time, the hydrolysis is incomplete.

Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Base The hydrolysis is a base-mediated saponification. An inadequate amount of NaOH will result in an incomplete reaction.Ensure at least 2 equivalents of NaOH are used relative to the phthalimide. The first equivalent deprotonates the imide nitrogen, and the second acts as the nucleophile for ring opening.
Low Reaction Temperature The activation energy for the hydrolysis of this sterically hindered imide may not be overcome at lower temperatures.The reaction mixture should be heated. A temperature of 80-90°C is often required to drive the reaction to completion.[5][6]
Short Reaction Time Due to steric hindrance, the reaction may simply require more time than the parent phthalimide hydrolysis.Increase the reaction time. Monitor via TLC every 30-60 minutes until the starting material is no longer visible.
Poor Solubility If the phthalimide does not fully dissolve in the aqueous base, the reaction becomes a heterogeneous mixture, slowing the rate significantly.Ensure vigorous stirring. Adding a co-solvent like ethanol might improve solubility, but it's often sufficient to heat the aqueous mixture to ensure dissolution.

Optimized Hydrolysis Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dimethylphthalimide (1 equiv.) in a 10% aqueous solution of sodium hydroxide (2.2 equiv.).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting material.

  • Cool the resulting clear solution to 0-5°C in an ice bath before proceeding to the Hofmann rearrangement step. Do not isolate the intermediate phthalamic acid salt.

Q3: My starting material is consumed, but the yield of the final product is still low. What issues can occur during the Hofmann rearrangement?

Answer: If the hydrolysis is complete, the issue likely lies within the Hofmann rearrangement itself. This step is sensitive to temperature and stoichiometry. The traditional method uses an in-situ generated sodium hypobromite (from Br₂ and NaOH) or sodium hypochlorite.[2][6]

Mechanism Overview: The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, releasing CO₂.[1]

G A Phthalamic Acid Salt B N-Bromoamide Intermediate A->B + NaOBr / NaOCl C Isocyanate Intermediate B->C Rearrangement D Carbamic Acid C->D + H₂O (Hydrolysis) F Side Products (e.g., ureas, unreacted intermediate) C->F Trapping by other nucleophiles E 2-Amino-3,6-dimethyl- benzoic acid D->E - CO₂

Common Problems & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incorrect Temperature Control The addition of the oxidant (e.g., sodium hypochlorite/hypobromite) is exothermic. If the temperature rises too high, side reactions can occur. Conversely, if it's too low, the rearrangement may be slow or incomplete.The oxidant should be added slowly to the chilled (0-10°C) solution of the phthalamic acid salt.[7] After the addition, the temperature is typically raised to complete the reaction. A common protocol involves warming to ~80°C for a short period.[6]
Degradation of Oxidant Sodium hypochlorite and hypobromite solutions are unstable and can degrade over time, especially when exposed to light or heat. This leads to an insufficient amount of active reagent.Use a fresh, high-quality source of sodium hypochlorite (bleach) or prepare sodium hypobromite in situ immediately before use. Titrate the commercial bleach solution to determine its exact concentration if necessary.
Side Reactions of the Isocyanate The isocyanate intermediate is highly reactive. While it is intended to be hydrolyzed to the amine, it can be trapped by other nucleophiles, such as an unreacted amine product, to form urea byproducts.Ensure efficient stirring and controlled temperature to favor rapid hydrolysis over bimolecular side reactions. The workup procedure is also critical for removing these byproducts.
Alternative Reagents Traditional conditions can be harsh. Modern variations of the Hofmann rearrangement use other reagents that can sometimes provide cleaner reactions and higher yields.For sensitive substrates, reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene can be used.[1] Recently, electrochemical methods have also been developed to promote the rearrangement under milder conditions.[8][9]
Q4: I'm struggling with the final isolation and purification. How can I maximize my recovery of pure product?

Answer: Significant product loss can occur during the workup and purification stages. 2-Amino-3,6-dimethylbenzoic acid is an amphoteric molecule, meaning its solubility is highly dependent on pH.

Key Steps for Successful Isolation:

  • Neutralization: After the rearrangement is complete, the reaction mixture is highly basic. The goal is to precipitate your product by adjusting the pH to its isoelectric point, where it has minimum solubility.

  • Acidification: Carefully and slowly add acid (e.g., glacial acetic acid or hydrochloric acid) to the cooled reaction mixture.[5] Monitor the pH continuously. The product will precipitate out as the pH is lowered. Over-acidification can re-protonate the amine group, potentially increasing solubility and lowering recovery. A final pH of 4-5 is often a good target.

  • Complete Precipitation: Allow sufficient time for the product to fully precipitate. Chilling the mixture in an ice bath for an extended period (e.g., overnight) can significantly improve the recovered yield.[5]

  • Recrystallization: The crude product can be purified by recrystallization. The choice of solvent is critical. Ethanol or aqueous ethanol mixtures are commonly effective. The goal is to choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Purification:

  • Oily Product: If the product precipitates as an oil, it may be due to impurities or too rapid a change in pH. Try adding the acid more slowly with vigorous stirring.

  • Persistent Impurities: If recrystallization does not remove certain impurities, consider a wash of the crude solid. For example, a wash with cold, dilute acid might remove basic impurities, while a wash with a non-polar solvent like hexanes could remove organic, non-polar contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the entire synthesis? A1: Based on the chemistry, the three most critical parameters are temperature, stoichiometry of reagents, and pH control during workup.

Parameter Stage Recommended Control Rationale
Temperature Hydrolysis & RearrangementHydrolysis: 80-90°C. Rearrangement: 0-10°C for oxidant addition, then warming to 80°C.Ensures complete reaction during hydrolysis and prevents side reactions/degradation during the exothermic rearrangement step.
Stoichiometry Hydrolysis & RearrangementNaOH: ~2.2 eq. for hydrolysis, plus additional for rearrangement. Oxidant: ~1.1-1.2 eq.Ensures complete ring-opening and efficient conversion to the isocyanate intermediate without excessive side reactions.
pH Workup & IsolationAdjust to isoelectric point (typically pH 4-5)Maximizes precipitation of the amphoteric amino acid product, thereby increasing isolated yield.

Q2: Can I use sodium hypochlorite instead of bromine/sodium hydroxide? A2: Yes, sodium hypochlorite (commercial bleach) is a common and often more convenient substitute for the in-situ generation of sodium hypobromite from liquid bromine.[6][7] It performs the same chemical transformation. However, it is crucial to use a fresh bottle and, for best results, to know its concentration.

Q3: My final product has a slight discoloration. What is the likely cause? A3: Discoloration, often a yellow or brown tint, can result from minor side products formed during the oxidative conditions of the Hofmann rearrangement. This can often be resolved by recrystallizing the product from a suitable solvent, sometimes with the addition of a small amount of activated carbon to adsorb colored impurities.[5]

References

  • Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?Link

  • Poor Man's Chemist. (2022). How to Make Anthranilic Acid From Phthalimide. YouTube. Link

  • Wang, J., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega. Link

  • Labmonk. Synthesis of Anthranilic Acid From Phthalic Anhydride. Link

  • de Oliveira, G. S., et al. (2012). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. Link

  • PrepChem. (2023). Preparation of anthranilic acid. Link

  • Nielsen, B. E., & Bundgaard, H. (1989). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. Link

  • Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Link

  • Quora. (2017). What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement?Link

  • Hawkins, M. D. (1975). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • CoLab. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Link

  • Wikipedia. Hofmann rearrangement. Link

  • ResearchGate. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Link

  • ResearchGate. (1989). Hydrolysis of N -Phenyl-3, 4, 5, 6-tetrahydrophthalimide. Link

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Link

  • Canadian Science Publishing. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Link

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Link

Sources

Technical Support Center: Optimizing the Purity of 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this compound. As a key building block in various synthetic pathways, its purity is paramount for the reliability and success of subsequent reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of 2-Amino-3,6-dimethylbenzoic acid. Each answer explains the underlying chemical principles to empower you to make informed decisions in your own workflow.

Q1: My final product is a solid with a persistent yellow, orange, or brown discoloration. How can I obtain a colorless, crystalline product?

A: Discoloration is a common issue, often stemming from two primary sources: the air oxidation of the aromatic amine functional group, which forms highly colored conjugated impurities, or the presence of residual chromophores from the reaction mixture.

The most effective method to address this is recrystallization with the aid of activated carbon.[1] Activated carbon possesses a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for your smaller target molecule.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude, colored 2-Amino-3,6-dimethylbenzoic acid in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol/water mixture).

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when the carbon is added.

  • Carbon Addition: Add a very small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Be cautious, as the fine powder can cause the solution to bump.

  • Heating & Adsorption: Gently reheat the mixture to boiling for 5-10 minutes with swirling. This ensures maximum adsorption of impurities onto the carbon.

  • Hot Filtration: The critical step is to quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. The goal is to prevent the desired product from crystallizing prematurely on the filter.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Causality Insight: The key to this technique is the differential adsorption affinity. If you add too much carbon, it will begin to adsorb your product, significantly reducing the yield.[2] The hot filtration is essential because your product's solubility is high at elevated temperatures, allowing it to pass through the filter while the carbon and adsorbed impurities are trapped.

Q2: HPLC analysis of my product shows a significant peak corresponding to a neutral byproduct or unreacted starting material. Recrystallization is not removing it effectively.

A: This scenario is perfectly suited for an acid-base extraction . This powerful liquid-liquid extraction technique exploits the amphoteric nature of 2-Amino-3,6-dimethylbenzoic acid, which contains both a basic amine group (-NH₂) and an acidic carboxylic acid group (-COOH). By manipulating the pH of the aqueous phase, you can selectively move your target compound between an organic layer and an aqueous layer, leaving neutral impurities behind.[3]

AcidBaseExtraction

Caption: Workflow for purifying 2-Amino-3,6-dimethylbenzoic acid from neutral impurities using acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to deprotonate the carboxylic acid (-COOH to -COO⁻Na⁺) without significantly reacting with the weakly basic amine.[4] Cap the funnel, shake gently while venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing your deprotonated product into a clean Erlenmeyer flask. The neutral impurity remains in the organic layer.[5] Repeat the extraction on the organic layer with fresh NaHCO₃ solution to maximize recovery.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). You will observe your purified product precipitating as a solid. The isoelectric point (where the molecule has a net-zero charge and minimum water solubility) should be targeted.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Q3: My product appears pure by NMR, but I am struggling with polymorphism, obtaining needles one time and prisms the next. How can I control the crystal form?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is well-documented for aminobenzoic acids.[6][7] Different polymorphs can have different physical properties, including melting point, solubility, and stability, which is critical in pharmaceutical development. For p-aminobenzoic acid (PABA), a structural analog, a needle-like α-form and a prismatic β-form are known, with their formation being highly dependent on the experimental conditions.[8]

Control over polymorphism is achieved by precise control of crystallization parameters:

  • Solvent Choice: The solvent can influence which polymorph is favored. For PABA, crystallization from water or ethyl acetate at slow cooling rates below 20°C can favor the prismatic β-form.[7][8]

  • Cooling Rate: Rapid cooling often traps the kinetically favored polymorph (often the less stable one), while slow, controlled cooling allows the system to reach equilibrium and form the thermodynamically stable polymorph.[8]

  • Supersaturation: Crystallizing from a solution with a lower degree of supersaturation (i.e., not too concentrated) can favor the growth of more stable polymorphs.

Recommendation: To obtain a consistent polymorphic form, develop and strictly adhere to a standardized crystallization protocol. Document the solvent system, concentration, cooling rate, and agitation. Characterize the resulting form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm consistency between batches.

Frequently Asked Questions (FAQs)

Q: What is the most robust method for assessing the final purity of my compound?

A: While techniques like NMR and melting point are essential for structural confirmation and a preliminary purity check, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[9] A well-developed HPLC method can separate and quantify your main compound from even very minor impurities.

Parameter Typical Starting Conditions Rationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid protonates the amine group, improving peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% AcidOrganic solvent to elute the compound.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA gradient is effective for separating compounds with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring provides strong UV absorbance for sensitive detection.
Table 1: Recommended starting parameters for HPLC purity analysis.

Q: I need to remove a polar impurity that is not separable by recrystallization or acid-base extraction. What should I do?

A: For challenging separations of polar compounds, flash column chromatography is the method of choice. However, the amphoteric nature of 2-Amino-3,6-dimethylbenzoic acid can cause issues like peak tailing and irreversible adsorption on standard acidic silica gel.

Expert Recommendation: Use an amine-functionalized silica column (KP-NH).[10] This stationary phase masks the acidic silanol groups on the silica surface, preventing the strong acid-base interaction with your basic amine group.[11] This results in better peak shapes and more efficient separation. Alternatively, you can add a small amount (0.5-1%) of a competing base like triethylamine (TEA) to your mobile phase when using standard silica gel.[11]

PurificationStrategy

Caption: Decision workflow for selecting the appropriate purification technique based on the nature of the impurities.

Q: How do I definitively confirm the structure of my purified product?

A: The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provides unambiguous structural confirmation.

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the two methyl groups, and the amine proton. The integration (area under the peaks) should correspond to the number of protons. The chemical shifts and coupling patterns will be unique to the 2,3,6-substitution pattern.[12][13]

  • ¹³C NMR: Will show the correct number of carbon signals, including distinct peaks for the carboxyl carbon, the aromatic carbons, and the two methyl carbons.[14][15]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).[16]

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • American Chemical Society. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. pubs.acs.org.
  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover A CS. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • University of Manchester. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (2025). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chemistry university. (2021). Benzoic Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

Sources

Stability issues of 2-Amino-3,6-dimethylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded advice to ensure the integrity of your results.

Introduction to the Stability of 2-Amino-3,6-dimethylbenzoic Acid

2-Amino-3,6-dimethylbenzoic acid, an anthranilic acid derivative, possesses functional groups—a carboxylic acid and an aromatic amine—that are susceptible to degradation under various environmental conditions. Understanding the stability profile of this molecule is critical for its handling, storage, and application in experimental settings. This guide provides insights into potential degradation pathways and practical advice for maintaining its chemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: pH-Related Stability Issues

Question 1: I've observed a change in the color and solubility of my 2-Amino-3,6-dimethylbenzoic acid solution after adjusting the pH. What is happening?

Answer: Changes in color and solubility upon pH adjustment are often the first indicators of stability issues. 2-Amino-3,6-dimethylbenzoic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities.

  • Causality: The solubility of aminobenzoic acids is highly pH-dependent.[1] In acidic solutions (low pH), the amino group becomes protonated (-NH3+), increasing aqueous solubility.[1] Conversely, in alkaline solutions (high pH), the carboxylic acid group deprotonates (-COO-), also enhancing solubility.[1] Near its isoelectric point, the molecule exists as a less soluble zwitterion. Color changes, particularly darkening, can suggest oxidative degradation, which is often pH-dependent. Aromatic amines are susceptible to oxidation, which can be accelerated under neutral to alkaline conditions.

  • Troubleshooting Steps:

    • Characterize the Change: Record the pH at which the changes occur. Use UV-Vis spectroscopy to monitor for any shifts in the absorbance spectrum, which could indicate the formation of new chromophores.

    • Solubility Assessment: Determine the optimal pH range for solubility in your specific buffer system without causing degradation. This can be done by preparing saturated solutions at different pH values and measuring the concentration of the dissolved compound by HPLC-UV.

    • Visual Inspection: Note any color changes. A brown or pinkish hue may indicate oxidation.

Question 2: How can I prepare a stable aqueous solution of 2-Amino-3,6-dimethylbenzoic acid for my experiments?

Answer: Preparing a stable aqueous solution requires careful consideration of pH and the potential for degradation.

  • Expert Insight: Based on the behavior of similar aminobenzoic acids, preparing the solution in a slightly acidic buffer (e.g., pH 3-5) is often a good starting point to ensure the protonation of the amino group, which can enhance stability against oxidation. However, the optimal pH will depend on the specific requirements of your experiment.

  • Protocol for Preparing a Stable Solution:

    • Solvent Selection: Start with deionized, degassed water to minimize dissolved oxygen.

    • pH Adjustment: Prepare a buffer of your desired pH. Slowly add the 2-Amino-3,6-dimethylbenzoic acid powder to the buffer while stirring.

    • Gentle Dissolution: Use sonication or gentle warming (not exceeding 40°C) to aid dissolution. Avoid excessive heat, which can promote degradation.

    • Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any particulates.

    • Storage: Store the solution in an amber vial at 2-8°C to protect from light and slow down potential degradation.[2]

Section 2: Thermal and Photostability

Question 3: My sample of 2-Amino-3,6-dimethylbenzoic acid has darkened after being left on the benchtop. What could be the cause?

Answer: Darkening of the sample, particularly if it's a solid or in solution, is a strong indicator of degradation, likely due to a combination of light and air (oxidation).

  • Causality: Aromatic amines are notoriously sensitive to light and can undergo photo-oxidation.[2] The energy from UV and visible light can generate reactive species, leading to the formation of colored degradation products. This process is often accelerated by the presence of oxygen. For p-aminobenzoic acid (PABA), photodegradation is a known issue, leading to polymerization and oxidation products.[3][4] The methyl groups on the aromatic ring of 2-Amino-3,6-dimethylbenzoic acid may slightly alter its photosensitivity, but the underlying susceptibility of the aromatic amine remains.

  • Troubleshooting Workflow:

start Sample Darkening Observed check_storage Review Storage Conditions: - Light exposure? - Air exposure? - Temperature fluctuations? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes analyze_sample Analyze Sample Integrity: - HPLC-UV for purity - UV-Vis for spectral changes check_storage->analyze_sample No implement_controls Implement Protective Measures: - Work in low light - Use amber glassware - Purge solutions with N2/Ar improper_storage->implement_controls proper_storage Proper Storage: - Amber vials - Inert atmosphere - Controlled temperature degradation_confirmed Degradation Confirmed analyze_sample->degradation_confirmed no_degradation No Significant Degradation analyze_sample->no_degradation degradation_confirmed->implement_controls re_evaluate Re-evaluate Experiment no_degradation->re_evaluate implement_controls->re_evaluate

Caption: Troubleshooting workflow for sample darkening.

Question 4: What are the expected degradation products from thermal stress of 2-Amino-3,6-dimethylbenzoic acid?

Answer: While specific data for 2-Amino-3,6-dimethylbenzoic acid is limited, we can infer potential degradation pathways from studies on similar aromatic amino acids.

  • Expert Insight: The primary thermal degradation reactions for amino acids are decarboxylation (loss of CO2) and deamination (loss of the amino group).[5] For aromatic amino acids, heating can lead to the formation of various volatile compounds.[6][7]

  • Potential Degradation Pathways:

    • Decarboxylation: The loss of the carboxylic acid group as CO2 would yield 2,5-dimethylaniline.

    • Deamination: The loss of the amino group would result in 3,6-dimethylbenzoic acid.

    • Ring Oxidation/Hydroxylation: At elevated temperatures, especially in the presence of oxygen, hydroxylation of the aromatic ring can occur.

    • Polymerization: Complex polymerization reactions can also occur, leading to higher molecular weight, often colored, impurities.

parent 2-Amino-3,6-dimethylbenzoic acid decarboxylation Decarboxylation (-CO2) parent->decarboxylation deamination Deamination (-NH2) parent->deamination oxidation Oxidation parent->oxidation product1 2,5-Dimethylaniline decarboxylation->product1 product2 3,6-Dimethylbenzoic acid deamination->product2 product3 Hydroxylated derivatives oxidation->product3 product4 Polymers oxidation->product4

Caption: Potential thermal degradation pathways.

Section 3: Oxidative Stability

Question 5: I suspect my sample is degrading due to oxidation. How can I confirm this and prevent it?

Answer: Oxidative degradation is a common issue for aromatic amines. Confirmation requires specific analytical techniques, and prevention involves limiting exposure to oxidizing agents.

  • Causality: The amino group on the benzene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[8] This can lead to the formation of nitroso, nitro, and hydroxylated derivatives, as well as polymeric products.[9]

  • Protocol for Investigating and Preventing Oxidative Degradation:

    Part A: Confirmation of Oxidation

    • Forced Oxidation Study: Intentionally stress the compound to confirm its susceptibility.

      • Prepare a solution of 2-Amino-3,6-dimethylbenzoic acid (e.g., 1 mg/mL in a suitable solvent).

      • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.[10]

      • Keep a control sample without the oxidizing agent.

      • Monitor both samples over time (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS.

    • Analytical Method: Use a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a good starting point.[11]

    • Data Analysis:

      • Look for a decrease in the peak area of the parent compound in the stressed sample.

      • Observe the formation of new peaks (degradation products).

      • If using LC-MS, analyze the mass-to-charge ratio of the new peaks to identify potential oxidative modifications (e.g., +16 Da for hydroxylation, +14 Da for N-oxide).

    Part B: Prevention of Oxidation

    • Use High-Purity Solvents: Ensure solvents are free from peroxides.

    • Inert Atmosphere: As mentioned previously, work under an inert atmosphere (N2 or Ar).[2]

    • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions.

Summary of Stability-Indicating HPLC Method Parameters

For researchers looking to develop a stability-indicating HPLC method, the following table provides a general starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention for aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides good peak shape for acidic and basic compounds.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Elution GradientTo ensure elution of both the parent compound and potential degradation products with varying polarities.[11]
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID column)Standard flow rates for analytical HPLC.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection UV-Vis (DAD/PDA) at λmax and/or 254 nmThe aromatic structure should have strong UV absorbance. A DAD allows for peak purity analysis.
Injection Volume 5 - 20 µLStandard injection volumes.

References

  • Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112.
  • J-Stage. (n.d.). Thermal Degradation of Aromatic Amino Acids. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from a relevant pharmaceutical stability resource.
  • PubMed. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

  • ResearchGate. (2025). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermal Degradation of Aromatic Amino Acids. Retrieved from [Link]

  • ijrbat. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES.
  • The College of Wooster. (2021). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Retrieved from [Link]

  • The College of Wooster. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light.
  • Oxford Academic. (n.d.). Thermal Degradation of Aromatic Amino Acids. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Retrieved from [Link]

  • PubMed. (2015). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review.
  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pharma.Tips. (2025). Stability Troubleshooting. Retrieved from a relevant pharmaceutical industry blog.
  • ResearchGate. (2025). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]

  • Diva-portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers.
  • Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives. Retrieved from a relevant chemical supplier's technical resources.
  • RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). The photochemistry of p-aminobenzoic acid.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Journal of Molecules. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from a relevant pharmaceutical science journal.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Preventing byproduct formation in 2-Amino-3,6-dimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-3,6-dimethylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the desired outcome of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions with 2-Amino-3,6-dimethylbenzoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of Amide Dimers and Oligomers in Amide Coupling Reactions

Question: During the amide coupling of 2-Amino-3,6-dimethylbenzoic acid with a primary or secondary amine, I am observing significant amounts of a higher molecular weight byproduct, which I suspect is a dimer or oligomer. How can I prevent this?

Answer: This is a common issue arising from the bifunctional nature of 2-Amino-3,6-dimethylbenzoic acid. The amino group of one molecule can react with the activated carboxylic acid of another, leading to self-condensation. The steric hindrance from the two ortho-substituents (amino and methyl groups) can slow down the desired reaction with the external amine, making this side reaction more competitive.

Causality and Prevention Strategies:

  • Steric Hindrance: The methyl groups at the 3- and 6-positions, along with the amino group at the 2-position, create a sterically crowded environment around the carboxylic acid.[1][2] This can impede the approach of the incoming amine, especially if the amine itself is bulky.

  • Slow Addition of Coupling Reagent: To favor the intermolecular reaction with your desired amine over self-condensation, add the coupling reagent (e.g., HATU, HBTU) slowly to the reaction mixture containing both the 2-Amino-3,6-dimethylbenzoic acid and your target amine. This keeps the concentration of the activated carboxylic acid low at any given time, minimizing the chance of it reacting with another molecule of the starting material.

  • Choice of Coupling Reagent: For sterically hindered substrates, phosphonium-based reagents like PyBOP may be more effective than uronium/aminium-based reagents like HBTU.[3] It is advisable to screen a selection of coupling reagents to find the optimal one for your specific substrate combination.[4]

  • Protecting the Amino Group: While adding an extra step, protecting the amino group of 2-Amino-3,6-dimethylbenzoic acid (e.g., as a Boc or Fmoc carbamate) will completely prevent self-condensation. The protecting group can be removed after the amide bond is formed.

Issue 2: Decarboxylation at Elevated Temperatures

Question: I am running a reaction with 2-Amino-3,6-dimethylbenzoic acid at a high temperature and observing the formation of 2,5-dimethylaniline as a byproduct. What is causing this and how can it be avoided?

Answer: You are observing decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. Substituted aminobenzoic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[5] The presence of the ortho-amino group can facilitate this process.

Controlling Decarboxylation:

ParameterRecommendationRationale
Temperature Maintain the reaction temperature as low as possible.Decarboxylation is often thermally driven. Lowering the temperature will significantly reduce the rate of this side reaction.
pH Avoid strongly acidic conditions if possible.While the reaction mechanism can be complex, acidic conditions are known to promote decarboxylation of some aminobenzoic acids.[5]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged heating will increase the amount of decarboxylated byproduct.
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: When attempting an electrophilic aromatic substitution (e.g., nitration or halogenation) on 2-Amino-3,6-dimethylbenzoic acid, I obtain a mixture of isomers. How can I improve the regioselectivity?

Answer: The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the combined directing effects of all substituents. In 2-Amino-3,6-dimethylbenzoic acid, you have three substituents to consider:

  • -NH₂ (Amino group): A strongly activating ortho-, para-director.[6]

  • -COOH (Carboxylic acid group): A deactivating meta-director.

  • -CH₃ (Methyl groups): Weakly activating ortho-, para-directors.

The powerful activating and directing effect of the amino group will dominate. It will direct incoming electrophiles to the positions ortho and para to it. The position para to the amino group (C5) is the most likely site of substitution. However, some substitution may also occur at the other available position (C4), leading to a mixture of products. The steric bulk of the existing substituents can also influence the accessibility of each position to the incoming electrophile.

Strategies for Improving Regioselectivity:

  • Protect the Amino Group: Acylating the amino group to form an amide (e.g., acetamide) changes its directing effect. An amide group is still an ortho-, para-director but is less activating than a free amino group. This can sometimes lead to cleaner reactions. The protecting group can be removed by hydrolysis after the substitution reaction.

  • Choice of Reagents and Conditions: The choice of electrophile and reaction conditions can influence the isomer ratio. Milder conditions are often preferable for achieving higher selectivity.

  • Blocking Groups: In some cases, a temporary "blocking" group can be introduced at a specific position to direct the electrophile to the desired site, and then the blocking group is removed. This adds steps to the synthesis but can be a powerful strategy for controlling regiochemistry.

II. Frequently Asked Questions (FAQs)

Q1: Is dimerization of 2-Amino-3,6-dimethylbenzoic acid possible under non-reaction conditions (e.g., in solution)?

A1: Yes, like other benzoic acids, 2-Amino-3,6-dimethylbenzoic acid can form hydrogen-bonded dimers in solution.[7] This is a reversible, non-covalent interaction and is different from the covalent amide dimer formation discussed in the troubleshooting guide. This dimerization can affect the solubility and NMR spectra of the compound.

Q2: What are the potential byproducts in a Fischer esterification of 2-Amino-3,6-dimethylbenzoic acid?

A2: Due to the steric hindrance around the carboxylic acid from the two ortho substituents (amino and methyl), Fischer esterification of 2-Amino-3,6-dimethylbenzoic acid can be challenging and may require harsh conditions, which can lead to byproducts. Potential side reactions include:

  • Dehydration of the alcohol: If using a secondary or tertiary alcohol, elimination to form an alkene is possible under strong acid catalysis and heat.[7]

  • Ether formation: The alcohol can undergo self-condensation to form an ether.[7]

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

To minimize these byproducts, consider using milder esterification methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base, or using a coupling reagent to form an active ester that is then reacted with the alcohol.

Q3: Can 2-Amino-3,6-dimethylbenzoic acid participate in reactions like the Ugi or Pictet-Spengler reactions?

A3:

  • Ugi Reaction: Yes, as an amino acid derivative, it can potentially be used in Ugi-type multicomponent reactions where the amino and carboxylic acid functionalities react.[5] However, the steric hindrance may affect the reaction rate and yield.

  • Pictet-Spengler Reaction: The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[8][9] 2-Amino-3,6-dimethylbenzoic acid itself is not a direct substrate for this reaction. However, derivatives of it could potentially be used to synthesize heterocyclic structures.

III. Experimental Protocols and Data

Protocol 1: Minimizing Dimer Formation in Amide Coupling

This protocol provides a general guideline for amide bond formation with 2-Amino-3,6-dimethylbenzoic acid, aiming to minimize self-condensation.

  • Dissolve Reactants: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) and your amine of choice (1.1 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Prepare Coupling Reagent Solution: In a separate dry flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) and an additive such as HOAt (1.1 eq) in the same solvent.

  • Slow Addition: Add the coupling reagent solution dropwise to the solution of the acid and amine over a period of 20-30 minutes at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the formation of the higher molecular weight dimer.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography or recrystallization.

Data Visualization

Below is a diagram illustrating the competing reaction pathways in amide coupling of 2-Amino-3,6-dimethylbenzoic acid.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2-Amino-3,6-dimethylbenzoic Acid D Activated Carboxylic Acid A->D Activation F Amide Dimer Byproduct B R-NH2 (Target Amine) E Desired Amide Product C Coupling Reagent D->E + R-NH2 (Desired Pathway) D->F + Another Molecule of A (Side Reaction)

Caption: Competing pathways in amide coupling.

IV. Conclusion

Understanding the inherent reactivity of 2-Amino-3,6-dimethylbenzoic acid, particularly the influence of its substitution pattern and steric hindrance, is key to developing successful and high-yielding synthetic procedures. By carefully selecting reaction conditions, reagents, and, where necessary, employing protecting group strategies, the formation of common byproducts such as amide dimers, decarboxylated products, and regioisomers can be effectively minimized. We hope this guide serves as a valuable resource in your research endeavors.

V. References

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (core.ac.uk)

  • Pictet–Spengler reaction. (en.wikipedia.org)

  • The Pictet-Spengler Reaction. (organic-chemistry.org)

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (ijcrt.org)

  • Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. (researchgate.net)

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (ncbi.nlm.nih.gov)

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (mdpi.com)

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. (beilstein-journals.org)

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (ncbi.nlm.nih.gov)

  • Steric effects. (en.wikipedia.org)

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (ncbi.nlm.nih.gov)

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (pubmed.ncbi.nlm.nih.gov)

  • Catalytic Three‐Component Ugi Reaction | Request PDF. (researchgate.net)

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. (pubmed.ncbi.nlm.nih.gov)

  • Amide bond formation: beyond the myth of coupling reagents. (rsc.org)

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (ncbi.nlm.nih.gov)

  • Steric Hindrance | Organic Chemistry. (youtube.com)

  • 2-Amino-N,3-dimethylbenzamide. (ncbi.nlm.nih.gov)

  • The Pictet-Spengler Reaction Updates Its Habits. (ncbi.nlm.nih.gov)

  • 2-Amino-N,3-dimethylbenzamide | 870997-57-2 | VJB99757. (biosynth.com)

  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. (benchchem.com)

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (mdpi.com)

  • 2-Amino-3,6-dimethylbenzoic acid | CymitQuimica. (cymitquimica.com)

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (dergipark.org.tr)

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (researchgate.net)

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (patents.google.com)

  • 2-Amino-N,3-dimethyl-benzamide. (researchgate.net)

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (conicet.gov.ar)

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (ncbi.nlm.nih.gov)

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (pubmed.ncbi.nlm.nih.gov)

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (patents.google.com)

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (researchgate.net)

  • The Chemistry of Anthranilic Acid | Request PDF. (researchgate.net)

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (ijddr.in)

  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (ncbi.nlm.nih.gov)

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (ncbi.nlm.nih.gov)

Sources

Technical Support Center: Scaling Up 2-Amino-3,6-dimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Amino-3,6-dimethylbenzoic acid, with a specific focus on the challenges and critical considerations when scaling from the laboratory bench to a pilot plant. The information herein is synthesized from established organometallic principles and process safety literature to ensure a robust and reliable scale-up transition.

Section 1: Synthesis Overview & Lab-Scale Protocol

The synthesis of 2-Amino-3,6-dimethylbenzoic acid can be approached through various routes. For the purposes of this guide, we will focus on a robust and common pathway that highlights key challenges in scaling: the carboxylation of a Grignard reagent, followed by the reduction of a nitro group. This route is selected for its illustrative power in handling highly reactive organometallics and energetic reduction steps, both of which require meticulous control during scale-up.

Overall Synthetic Workflow

The selected two-step pathway begins with 2-bromo-1,4-dimethyl-3-nitrobenzene, which is converted to the corresponding Grignard reagent and then carboxylated using solid carbon dioxide (dry ice). The resulting 2-nitro-3,6-dimethylbenzoic acid is then reduced to the final product.

SynthesisWorkflow SM 2-Bromo-1,4-dimethyl-3-nitrobenzene GR Grignard Reagent (Intermediate) SM->GR 1. Mg, Anhydrous THF (Grignard Formation) NA 2-Nitro-3,6-dimethylbenzoic Acid GR->NA 2. CO2 (solid) 3. Acidic Workup (HCl) (Carboxylation) FP 2-Amino-3,6-dimethylbenzoic Acid (Final Product) NA->FP 4. Fe / NH4Cl (Nitro Reduction)

Caption: High-level workflow for the synthesis of 2-Amino-3,6-dimethylbenzoic acid.

Detailed Laboratory Protocol

Step A: Synthesis of 2-Nitro-3,6-dimethylbenzoic Acid via Grignard Carboxylation

This protocol is for a representative lab-scale synthesis.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.312.67 g0.110Activated
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Must be dry[1][2]
Iodine253.811 crystalcatalyticFor activation
2-Bromo-1,4-dimethyl-3-nitrobenzene230.0623.0 g0.100Starting Material
Carbon Dioxide, solid (Dry Ice)44.01~100 gexcessCrushed, kept cold
3 M Hydrochloric Acid (HCl)36.46~150 mL-For workup

Experimental Procedure:

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to remove adsorbed water[1].

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under nitrogen until violet iodine vapors are observed. Allow to cool. This step etches the magnesium surface, removing the passivating oxide layer.

  • Grignard Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromo-1,4-dimethyl-3-nitrobenzene (23.0 g) in 100 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Reaction Propagation: The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be applied. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux[3]. The exothermic nature of Grignard formation requires careful control of the addition rate to prevent a runaway reaction[2][4][5].

  • Carboxylation: After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the reaction flask in an ice-water bath. In a separate beaker, crush ~100 g of dry ice and quickly pour the Grignard solution onto it with vigorous stirring.

  • Workup and Isolation: Allow the CO2 to sublime. Slowly and carefully quench the reaction mixture by adding 150 mL of 3 M HCl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 100 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-3,6-dimethylbenzoic acid.

Step B: Reduction of 2-Nitro-3,6-dimethylbenzoic Acid

  • Setup: In a 500 mL flask, create a suspension of the crude nitro-acid (0.100 mol) and ammonium chloride (26.7 g, 0.500 mol) in 200 mL of ethanol/water (4:1).

  • Reduction: Heat the mixture to 70-80 °C. Add iron powder (16.8 g, 0.300 mol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature control.

  • Workup: After 2-3 hours (monitor by TLC), hot-filter the reaction mixture through a pad of celite to remove iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The pH of the remaining aqueous solution should be adjusted to precipitate the product. The crude 2-Amino-3,6-dimethylbenzoic acid can be purified by recrystallization from an appropriate solvent like ethanol/water[6][7].

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is anhydrous THF so critical for the Grignard reaction? A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with any protic source, such as water, which will quench the reagent and halt the desired carboxylation reaction[1][2]. The use of a dry, aprotic ether solvent like THF is essential for the stability and reactivity of the organomagnesium intermediate[2].

Q2: My Grignard reaction is difficult to initiate. What can I do? A2: Initiation failure is a common issue. Try the following:

  • Activation: Ensure the magnesium was properly activated. A small crystal of iodine is standard.

  • Concentration: A higher initial concentration of the aryl halide in the "initiation charge" can help.

  • Mechanical Agitation: Briefly stop stirring to allow a high local concentration of reactants on the magnesium surface.

  • Heat: Gentle warming with a heat gun can provide the activation energy needed, but be prepared to cool it immediately once the exotherm begins[5].

Q3: What is the expected yield and purity at the lab scale? A3: For this type of multi-step synthesis, a skilled chemist can expect an overall yield in the range of 65-75%. Purity after recrystallization should be >98%, as determined by HPLC and 1H-NMR. Yields for similar multi-step syntheses of substituted anthranilic acids have been reported in this range[6][8].

Q4: What analytical methods are recommended for in-process control? A4:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of starting material and the appearance of the product in both steps.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction completion and purity of the isolated intermediates and final product.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is crucial for structural confirmation of the final product and key intermediates.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting cluster_grignard Issue: Low Yield in Grignard Step cluster_carboxylation Issue: Incomplete Carboxylation q1 Reaction fails to initiate? a1_yes Action: Re-activate Mg, add more initiator, apply gentle heat. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Reaction starts, then stops? a1_no->q2 a2_yes Cause: Wet solvent/glassware or impure starting material. Action: Use freshly dried solvent. q2->a2_yes Yes q3 Significant starting material recovered? a3_yes Cause: Poor mixing with CO2 or premature quenching. Action: Use finely crushed dry ice and ensure vigorous stirring. q3->a3_yes Yes

Caption: Troubleshooting logic for common synthesis issues.

Q: My Grignard reaction yield is consistently low. What are the likely causes? A: Low yields can often be traced back to a few key factors:

  • Moisture: The most common culprit. Ensure all glassware is rigorously flame-dried and the THF is from a freshly opened bottle or passed through a solvent purification system[1].

  • Purity of Magnesium: Use high-quality magnesium turnings. An old or oxidized batch will have poor reactivity.

  • Side Reactions: The nitro group on the starting material is electron-withdrawing and can make Grignard formation more challenging than with simple aryl halides. Overheating during the reaction can lead to side product formation. Maintain a controlled, gentle reflux.

Q: I am observing a significant amount of a dark, tarry byproduct after the reduction step. Why? A: This is often due to over-reduction or side reactions during the iron-mediated reduction.

  • Temperature Control: The reduction of nitro groups with Fe/NH4Cl is exothermic. If the temperature rises too high, polymerization or decomposition can occur. Ensure portion-wise addition of the iron powder and have cooling available.

  • Reaction Time: Over-extending the reaction time can sometimes lead to degradation. Monitor the reaction by TLC and work it up promptly upon completion.

  • Purity of Intermediate: Impurities carried over from the Grignard step can interfere with the reduction. Ensure the 2-nitro-3,6-dimethylbenzoic acid is reasonably pure before proceeding.

Section 4: Pilot Plant Scale-Up Considerations

Transitioning from a 500 mL flask to a 50 L reactor introduces new variables that must be managed. The primary challenge is the shift from a surface-area-dominated system (lab) to a volume-dominated system (pilot).

Key Differences: Lab vs. Pilot Plant
ParameterLaboratory Scale (1 L)Pilot Plant Scale (50 L)Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient cooling with ice bath.Low surface-area-to-volume ratio; requires jacketed reactor with thermal fluid.The heat generated by the exotherm increases with volume (cubed), while the cooling surface area only increases by the square. Inadequate heat removal is the primary cause of runaway reactions[2][5].
Reagent Addition Manual control via dropping funnel.Automated pump with flow meter.Precise, controlled addition is critical to manage the exotherm. Slow, subsurface addition is often preferred to improve dispersion and heat transfer[3].
Mixing Magnetic stir bar.Overhead mechanical agitator (e.g., pitched-blade turbine).Effective mixing is crucial for maintaining homogenous temperature and preventing localized "hot spots" where side reactions can initiate.
Workup Separatory funnel.Jacketed reactor for quenching, followed by pump transfer and centrifugation for solid isolation.Manual handling of large volumes is impractical and unsafe. The process must be contained within engineered systems.
Safety Controls Fume hood, blast shield.Reactor with pressure relief valve, rupture disc, emergency quench system, and dedicated ventilation[4][5].The potential energy of a 50 L reaction is significantly higher, necessitating robust, automated safety systems to protect personnel and equipment[4].
Process Safety Management for Grignard Scale-Up

The Grignard formation step is the most hazardous part of this synthesis and demands rigorous safety protocols.

  • Inert Atmosphere: The pilot reactor must be thoroughly purged and blanketed with nitrogen. Oxygen analyzers should be used to ensure O2 levels are below 2% before introducing flammable solvents[4].

  • Exotherm Control: The rate of addition of the aryl bromide must be tied to the reactor's ability to remove heat. This is determined through process safety studies (e.g., reaction calorimetry). Never add the reagent faster than the cooling system can handle the resulting exotherm.

  • Contingency Planning: A "dump tank" containing a quenching agent should be available in case of a thermal runaway. An emergency cooling supply (e.g., chilled brine) is also essential[4].

ScaleUp cluster_considerations Key Scale-Up Considerations Lab Lab Scale Process Heat Heat Management (Exotherm Control) Lab->Heat Mass Mass Transfer (Mixing & Addition) Lab->Mass Safety Process Safety (Containment & Control) Lab->Safety Kinetics Reaction Kinetics (Concentration & Temp) Lab->Kinetics Pilot Pilot Plant Process Heat->Pilot Mass->Pilot Safety->Pilot Kinetics->Pilot

Caption: Core considerations when scaling the synthesis from lab to pilot plant.

Section 5: Pilot Plant Troubleshooting

Q: During our first pilot run, the Grignard reaction initiated violently after a long induction period. What happened? A: This is a classic sign of "accumulation." The aryl bromide was added to the reactor, but the reaction did not start. When it finally initiated, all the accumulated reagent reacted at once, causing a dangerous exotherm and pressure spike.

  • Cause: Poor magnesium activation at scale, insufficient local heating, or the presence of inhibitors.

  • Solution:

    • Ensure Initiation: Confirm reaction initiation with a small, verified "heel" of the Grignard reagent from a previous batch or by observing a temperature rise after adding only a small fraction (<5%) of the aryl bromide.

    • No Accumulation: Do not add the bulk of the reagent until you have clear, unambiguous evidence that the reaction is underway[2].

    • Process Analytical Technology (PAT): Use in-situ probes (e.g., FTIR) to monitor the concentration of the aryl bromide in real-time to prevent accumulation.

Q: The carboxylation step gave a low yield and a thick, unmanageable slurry in the reactor. How can we improve this? A: This is a mass transfer issue.

  • Cause: Pouring the Grignard onto dry ice works in the lab, but at scale, it's inefficient. The magnesium salt byproduct is likely precipitating and trapping unreacted Grignard reagent.

  • Solution:

    • Subsurface CO2 Addition: Bubble gaseous CO2 through the cooled Grignard solution via a dip tube. This provides much better mixing and control.

    • Solvent Management: Ensure sufficient solvent is present to maintain a stirrable slurry. A co-solvent might be necessary at scale to improve solubility.

    • Reverse Addition: Consider adding the Grignard solution to a slurry of dry ice in an inert solvent like THF within the reactor. This requires a reactor designed to handle solids.

References

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Developing SOPs for Hazardous Chemical Manipul
  • Grignard reaction safety. YouTube.
  • Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society.
  • What are Grignard reagent preparation precautions during prepar
  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. IJDDR.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Method for producing substituted anthranilic acid derivatives.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones.
  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research.

Sources

Validation & Comparative

Comparing the efficacy of 2-Amino-3,6-dimethylbenzoic acid-derived MMP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel class of matrix metalloproteinase (MMP) inhibitors derived from the 2-aminobenzoic acid (anthranilic acid) scaffold. As researchers and drug development professionals are aware, the pursuit of selective and potent MMP inhibitors remains a critical endeavor in the development of therapeutics for a range of pathologies, including osteoarthritis, cancer, and cardiovascular diseases.[1] This document will delve into the structure-activity relationships (SAR) of these compounds, present their inhibitory profiles against key MMPs, and contrast their performance with established, broad-spectrum inhibitors. The experimental data and protocols detailed herein are designed to offer a robust framework for the evaluation of this promising class of inhibitors.

Introduction: The Rationale for Targeting MMPs with Novel Scaffolds

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1] While essential for normal physiological processes, their aberrant activity is implicated in numerous disease states.[1] Early generations of MMP inhibitors, such as Batimastat and Marimastat, demonstrated potent, broad-spectrum activity. However, their clinical utility was hampered by poor bioavailability and significant side effects, largely attributed to their lack of selectivity.[2][3] This has driven the search for new chemical scaffolds that can offer improved selectivity and more favorable pharmacokinetic profiles.

The anthranilic acid backbone presents a unique platform for the design of non-peptidomimetic MMP inhibitors. Its aromatic structure serves as a rigid core to which various substituents can be strategically added to probe the different pockets of the MMP active site, thereby fine-tuning potency and selectivity. This guide will focus on a series of sulfonylated anthranilic acid hydroxamates, a class of compounds that has shown considerable promise in preclinical studies.[1]

Comparative Efficacy: A Quantitative Analysis

The inhibitory potential of a selection of anthranilic acid derivatives against key MMPs—MMP-1 (collagenase-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3)—is summarized below. For comparative purposes, the IC50 values of the well-characterized broad-spectrum inhibitors, Batimastat and Marimastat, are also presented.

Compound IDScaffoldR1 GroupR2 GroupMMP-1 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
6e Anthranilic AcidH3-methyl<1000<10<10
6k Anthranilic AcidH3-CH2OH>1000<10<10
6m Anthranilic AcidH3-CO2Me>1000<10<10
4p Anthranilic Acid5-FH>1000>10001.3
4u Anthranilic Acid5-piperazinylH>1000122.6
Batimastat Peptidomimetic--34-
Marimastat Peptidomimetic--539

Table 1: Comparative in vitro inhibitory activity (IC50 in nM) of selected anthranilic acid derivatives and broad-spectrum MMP inhibitors. Data for anthranilic acid derivatives are sourced from Levin et al. (2001)[1][4][5]. Data for Batimastat and Marimastat are from various sources[3][6].

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in Table 1 reveal critical structure-activity relationships for the anthranilic acid scaffold.

The Importance of the Anthranilic Acid Core

Initial studies demonstrated that the 2-aminobenzoic acid (anthranilic acid) arrangement is crucial for activity. The corresponding 3- and 4-aminobenzoic acid derivatives showed no significant inhibition of MMP-1 at concentrations up to 1 µM.[1] This highlights the importance of the spatial relationship between the sulfonamide and the hydroxamic acid zinc-binding group, which is dictated by the ortho-substitution pattern of the anthranilic acid core.

Impact of Substitution at the 3-Position

Substitution at the 3-position of the anthranilic acid ring significantly influences potency and selectivity. As seen with compounds 6e , 6k , and 6m , small substituents like methyl, hydroxymethyl, and carbomethoxy at this position lead to potent inhibition of MMP-9 and MMP-13, with IC50 values in the low nanomolar range.[1][5] Notably, these compounds exhibit significantly weaker activity against MMP-1, indicating a degree of selectivity for the gelatinases and collagenase-3 over collagenase-1.

Tuning Selectivity through 5-Position Modification

Modification at the 5-position of the anthranilic acid ring can further enhance selectivity. For instance, the introduction of a fluorine atom at this position in compound 4p results in a highly potent and selective MMP-13 inhibitor, with an IC50 of 1.3 nM and negligible activity against MMP-1 and MMP-9.[4] The incorporation of a basic amine, such as a piperazine group in compound 4u , yields a potent and selective inhibitor of both MMP-9 and MMP-13.[7]

The following diagram illustrates the key structural features and substitution points on the anthranilic acid scaffold that govern its inhibitory activity and selectivity.

MMP_Inhibition_Assay_Workflow start Start: Prepare Reagents add_buffer Add Assay Buffer to Wells start->add_buffer add_inhibitor Add Test Inhibitor / DMSO Control add_buffer->add_inhibitor add_enzyme Add MMP Enzyme add_inhibitor->add_enzyme incubate Incubate (30 min, 37°C) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence analyze_data Calculate Reaction Velocity & % Inhibition measure_fluorescence->analyze_data calculate_ic50 Determine IC50 Value analyze_data->calculate_ic50 end_run End calculate_ic50->end_run

Caption: Workflow for a fluorometric MMP inhibition assay.

In Vivo Efficacy Model: Rat Sponge-Wrapped Cartilage Degradation

This in vivo model provides a robust system for evaluating the ability of MMP inhibitors to prevent cartilage degradation in a setting that mimics certain aspects of arthritic conditions. [8][9] Principle: A piece of devitalized cartilage is wrapped in a sponge and implanted subcutaneously in a rat. The sponge elicits a foreign body-induced inflammatory response, leading to the recruitment of cells that release MMPs and degrade the cartilage matrix. The efficacy of a test inhibitor, administered systemically, is assessed by measuring the extent of cartilage degradation.

Step-by-Step Protocol:

  • Implant Preparation:

    • Harvest femoral head cartilage from donor rats.

    • Wrap the cartilage explants in sterile sponges.

  • Implantation:

    • Anesthetize recipient rats.

    • Make a small incision and create a subcutaneous pocket.

    • Insert the sponge-wrapped cartilage implant.

    • Suture the incision.

  • Inhibitor Administration:

    • Administer the test compound (e.g., compound 6e ) orally or via intraperitoneal injection at a predetermined dose and frequency for a specified duration (e.g., 14 days).

    • A vehicle control group should be included.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the animals and retrieve the implants.

    • Digest the cartilage explants to release glycosaminoglycans (GAGs) and collagen.

    • Quantify the GAG content using a colorimetric assay (e.g., DMMB assay).

    • Determine the collagen content by measuring hydroxyproline levels.

    • Compare the GAG and collagen content in the inhibitor-treated group to the vehicle control group to assess the degree of cartilage protection.

Discussion and Future Perspectives

The anthranilic acid-derived MMP inhibitors represent a significant advancement in the quest for selective and orally bioavailable therapeutics. The data clearly demonstrate that this scaffold can be chemically modified to achieve high potency against specific MMPs, particularly MMP-9 and MMP-13, while sparing others like MMP-1. This selectivity is a key advantage over the first-generation, broad-spectrum inhibitors and is anticipated to translate into an improved safety profile in clinical settings.

The in vivo activity of compounds like 6e in a cartilage degradation model further underscores the therapeutic potential of this class of inhibitors for diseases such as osteoarthritis. [1][5]However, further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is necessary to fully elucidate their clinical viability.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the anthranilic acid core to further refine selectivity profiles, particularly for other MMPs implicated in disease.

  • Investigating alternative zinc-binding groups to potentially enhance potency and reduce off-target effects.

  • Conducting head-to-head in vivo efficacy and safety studies against other classes of selective MMP inhibitors.

Conclusion

References

  • Levin, J. I., et al. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position. Bioorganic & Medicinal Chemistry Letters, 11(2), 235-238. [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • Whittaker, M., et al. (2005). Recent non-hydroxamate matrix metalloproteinase inhibitors. Current Opinion in Drug Discovery & Development, 8(4), 533-549.
  • Abdel-Magid, A. F. (2021). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 22(21), 12133. [Link]

  • Billinghurst, R. C., et al. (1999). In vivo model of cartilage degradation--effects of a matrix metalloproteinase inhibitor. Annals of the Rheumatic Diseases, 58(5), 298-305. [Link]

  • Billinghurst, R. C., et al. (1999). In vivo model of cartilage degradation--effects of a matrix metalloproteinase inhibitor. Annals of the Rheumatic Diseases, 58(5), 298–305. [Link]

  • Al-Sanea, M. M., et al. (2023). Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). Pharmaceuticals, 16(7), 1024. [Link]

  • Levin, J. I., et al. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines. Bioorganic & Medicinal Chemistry Letters, 11(22), 2975-2978. [Link]

  • Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs, 15(1), 61-75. [Link]

  • Fields, G. B. (2001). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in Molecular Biology, 151, 15-28. [Link]

  • Mannello, F. (2006). Natural Bio-Drugs as Matrix Metalloproteinase Inhibitors: New Perspectives on the Horizon? Recent Patents on Anti-Cancer Drug Discovery, 1(2), 195-206.
  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. Retrieved from [Link]

  • Levin, J. I., et al. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192. [Link]

  • Levin, J. I., et al. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position. Bioorganic & Medicinal Chemistry Letters, 11(2), 235-238. [Link]

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of matrix metalloproteinase inhibitors in cancer therapy. Journal of the National Cancer Institute, 93(3), 178-193. [Link]

  • Baragi, V. M., et al. (2007). A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. Arthritis & Rheumatism, 56(11), 3617-3626. [Link]

  • Wojtowicz-Praga, S. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Investigational New Drugs, 15(1), 61-75. [Link]

  • Akmal, M., et al. (2006). Engineering of rat articular cartilage on porous sponges: effects of tgf-beta 1 and microgravity bioreactor culture. Journal of Biomedical Materials Research Part A, 77(1), 180-189. [Link]

  • Al-Sanea, M. M., et al. (2021). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 22(21), 12133. [Link]

  • Akmal, M., et al. (2006). Engineering of Rat Articular Cartilage on Porous Sponges: Effects of TGF- β 1 and Microgravity Bioreactor Culture. Journal of Biomedical Materials Research Part A, 77A(1), 180-189.

Sources

A Comparative Guide to Purity Validation of 2-Amino-3,6-dimethylbenzoic Acid by Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,6-dimethylbenzoic acid is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is not merely a quality control checkpoint but a foundational requirement for ensuring downstream efficacy, safety, and reproducibility in research and drug development.

This guide provides an in-depth, field-proven perspective on the validation of 2-Amino-3,6-dimethylbenzoic acid purity using titrimetric analysis. We will explore the causality behind the chosen methodology, present a self-validating experimental protocol, and objectively compare its performance against orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Rationale for Titrimetric Analysis

2-Amino-3,6-dimethylbenzoic acid possesses both a weakly acidic carboxylic acid group and a weakly basic aromatic amino group, making it an amphoteric molecule.[3] While either group could theoretically be titrated, the aromatic amine provides a more favorable reaction for a non-aqueous acid-base titration.

Why non-aqueous? Many weakly basic organic compounds, like aromatic amines, do not yield sharp, discernible endpoints in aqueous solutions because water itself can act as a competing weak acid or base, leveling the analyte's reactivity.[4] By moving to a non-aqueous solvent system, such as glacial acetic acid, the basicity of the amino group is enhanced, allowing for a stoichiometric reaction with a strong acid titrant like perchloric acid, which results in a sharp and reproducible potentiometric endpoint.[5][6] This approach forms the basis of a robust, accurate, and cost-effective assay for determining the purity of the bulk material.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed as a self-validating system, incorporating steps for standardization and system suitability that are essential for trustworthy results, in line with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9]

Reagents and Materials
  • 2-Amino-3,6-dimethylbenzoic acid (Sample)

  • Glacial Acetic Acid (Anhydrous, ACS Grade)

  • Perchloric Acid (70%, ACS Grade)

  • Acetic Anhydride (ACS Grade)

  • Potassium Hydrogen Phthalate (KHP) (Primary Standard, dried at 120°C for 2 hours)

  • Crystal Violet Indicator or suitable potentiometric electrode (e.g., glass-pH electrode)

  • Automated Potentiometric Titrator or Manual Burette Setup

  • Analytical Balance

Preparation of 0.1 M Perchloric Acid Titrant

The accuracy of the entire assay hinges on the precise molarity of the titrant.

  • Preparation: Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride to scavenge any residual water, which would otherwise interfere with the titration.

  • Dilution: Dilute the mixture to 1000 mL with glacial acetic acid and allow it to stand for 24 hours for the reaction between acetic anhydride and water to complete.

Standardization of 0.1 M Perchloric Acid

This step is critical for method validation and ensures the accuracy of your titrant concentration.[7][8]

  • Accurately weigh approximately 500 mg of dried primary standard Potassium Hydrogen Phthalate (KHP) into a 250 mL flask.

  • Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.

  • Add 2-3 drops of crystal violet indicator or immerse the calibrated potentiometric electrode.

  • Titrate with the prepared 0.1 M perchloric acid solution to the endpoint (a sharp color change from violet to blue-green for the indicator, or the point of maximum inflection on the potentiometric curve).

  • Perform this standardization in triplicate. The Relative Standard Deviation (RSD) should be ≤ 0.2%.

  • Calculate the exact molarity (M) of the perchloric acid titrant.

Purity Assay of 2-Amino-3,6-dimethylbenzoic Acid
  • Accurately weigh approximately 150 mg of the 2-Amino-3,6-dimethylbenzoic acid sample into a 250 mL flask.

  • Dissolve the sample in 60 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 M perchloric acid using either the potentiometric system to detect the inflection point or the crystal violet indicator to the same blue-green endpoint.

  • Record the volume of titrant consumed (V).

  • Perform a blank titration using 60 mL of glacial acetic acid and subtract this volume from the sample titration volume.

Calculation of Purity

The purity of 2-Amino-3,6-dimethylbenzoic acid (MW: 165.19 g/mol )[1] is calculated using the following formula, based on a 1:1 stoichiometric reaction between the amino group and perchloric acid.

Purity (%) = (V × M × 165.19) / (Sample Weight in mg) × 100

Where:

  • V = Volume of titrant consumed (mL), corrected for the blank.

  • M = Molarity of standardized perchloric acid (mol/L).

  • 165.19 = Molecular weight of 2-Amino-3,6-dimethylbenzoic acid.

Method Validation Workflow

A titration method must be validated to prove its suitability for its intended purpose.[9][10] The following workflow outlines the key validation parameters.

G cluster_prep Preparation & Standardization cluster_assay Sample Assay cluster_validation Method Validation (ICH Q2(R1)) Titrant_Prep Prepare 0.1 M HClO₄ in Glacial Acetic Acid Standardize Standardize HClO₄ with KHP Primary Standard Titrant_Prep->Standardize Titration Potentiometric Titration of Sample Standardize->Titration Use Standardized Molarity Sample_Prep Weigh & Dissolve Analyte Sample Sample_Prep->Titration Validation_Set Validation Parameters Titration->Validation_Set Perform Assay for Validation Specificity Specificity (Titrate related substances) Linearity Linearity (Assay 5 concentrations) Accuracy Accuracy (Spike-Recovery @ 3 levels) Precision Precision (Repeatability & Intermediate) Validation_Set->Specificity Validation_Set->Linearity Validation_Set->Accuracy Validation_Set->Precision

Caption: Workflow for Titrimetric Assay and Validation.

Validation Data Summary

The following table presents representative data for a validated non-aqueous titration method for 2-Amino-3,6-dimethylbenzoic acid, demonstrating its suitability.

Validation ParameterTest DescriptionAcceptance CriteriaTypical Result
Specificity Titration of potential impurities (e.g., starting materials, related isomers).No significant interference at the analyte's equivalence point.Pass
Linearity Assay of sample at 5 levels (e.g., 50% - 150% of target weight).Coefficient of determination (R²) ≥ 0.999.[8]R² = 0.9995
Accuracy Spike-recovery at 3 levels (80%, 100%, 120%) in triplicate.[7]Mean recovery between 98.0% - 102.0%.99.7%
Precision Repeatability: 6 replicate titrations. Intermediate: Analysis on different days by different analysts.RSD ≤ 1.0%. RSD ≤ 2.0%.RSD = 0.3% RSD = 0.8%

Comparison with Alternative Purity Assessment Methods

While titration is an excellent method for bulk purity assay (an absolute method), it often lacks the specificity to identify and quantify individual impurities.[7] For comprehensive quality control, orthogonal methods are necessary.

FeatureNon-Aqueous TitrationHPLC-UVQuantitative NMR (qNMR)
Principle Stoichiometric acid-base reaction.Chromatographic separation followed by UV absorbance detection.Signal intensity is directly proportional to the number of nuclei.
Primary Use Bulk purity (assay) of the main component.Purity, impurity profiling, and quantification of individual components.[11][12]Absolute purity determination, quantification without a specific reference standard.[11]
Specificity Moderate; can be affected by any acidic/basic impurities.High; separates analyte from impurities based on physicochemical properties.High; structure-specific signals allow for differentiation of components.
Sensitivity Milligram (mg) range.Microgram (µg) to nanogram (ng) range.Milligram (mg) range.
Throughput Moderate.High (with autosampler).Low to Moderate.
Instrumentation Cost Low.High.Very High.
Key Advantage High accuracy and precision for bulk assay; low cost.High specificity and sensitivity; ideal for impurity detection.Primary ratio method; does not require an identical analyte standard.

Discussion and Recommendations

The choice of analytical method is dictated by the intended purpose.

  • Non-Aqueous Titration is the method of choice for the routine quality control and final assay of bulk 2-Amino-3,6-dimethylbenzoic acid. Its high precision, accuracy, low cost, and robustness make it ideal for confirming the purity of the primary substance, as recommended by various pharmacopeial monographs for similar compounds.[13][14]

  • HPLC-UV should be employed as a complementary, orthogonal technique. Its strength lies in its ability to separate and quantify trace-level impurities that would be indistinguishable by titration.[15] In a drug development setting, HPLC is indispensable for stability studies, impurity profiling, and ensuring compliance with regulatory limits on known and unknown impurities.

  • Quantitative NMR (qNMR) serves as a powerful, primary analytical method. It is particularly valuable for certifying reference standards or for purity determination when a specific, highly characterized reference standard of 2-Amino-3,6-dimethylbenzoic acid is unavailable.

The relationship between these methods in a comprehensive quality control strategy can be visualized as follows:

G cluster_qc Comprehensive QC Strategy Titration Titration (Bulk Assay %) HPLC HPLC (Impurity Profile) Titration->HPLC Orthogonal Methods qNMR qNMR (Primary Standard Calibration) qNMR->Titration Calibrates Standard for Assay qNMR->HPLC Identifies Impurity Structures

Caption: Interrelation of Analytical Methods in QC.

Conclusion

The validation of 2-Amino-3,6-dimethylbenzoic acid purity by non-aqueous potentiometric titration offers a reliable, accurate, and cost-effective solution for assaying bulk material. The methodology, grounded in fundamental chemical principles and validated according to established regulatory guidelines, provides a high degree of confidence in the quality of the substance. For a complete characterization, especially within a pharmaceutical context, this titrimetric assay should be integrated with a high-specificity chromatographic method like HPLC to ensure comprehensive control over both the primary component and any potential impurities.

References

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, September 8). Guide: Validation of titration methods. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 4). Titration of Weak Base with Weak Acid. Retrieved from [Link]

  • The Bigger. (n.d.). Discuss the titration of weak acid and weak base? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 21). 7.3: Acid-Base Titrations. Retrieved from [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. Retrieved from [Link]

  • Chemteam.info. (n.d.). Weak acids/bases titrated with strong acids/bases Twelve Examples. Retrieved from [Link]

  • Vlădescu, L., Ciutaru, D., & Badea, I. A. (n.d.). DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION. Department of Physical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Rohn, S., Küllenberg, D., & Rawel, H. M. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Methods and Protocols, 5(2), 29. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

  • USP. (n.d.). Aminobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 30). Titration of a Weak Acid with a Strong Base. Retrieved from [Link]

  • Arora, S., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved from [Link]

  • JETIR. (n.d.). DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. Jetir.Org. Retrieved from [Link]

  • H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Retrieved from [Link]

  • Bratton, A. C., & Marshall, E. K. (2025, September 18). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wang, M. C. (n.d.). Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • El-Brashy, A., & AlGhannam, S. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 420-427. Retrieved from [Link]976_Titrimetric_Determinations_of_Some_Amino_Acids)

Sources

A Comparative Analysis of Synthetic Strategies for 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Organic Synthesis

Introduction

2-Amino-3,6-dimethylbenzoic acid, an anthranilic acid derivative, possesses a unique substitution pattern that makes it a sought-after intermediate for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the amino, carboxylic acid, and methyl groups imparts specific steric and electronic properties that are crucial for molecular recognition and biological activity. However, the synthesis of this molecule is not straightforward, with no single, optimized method reported in the literature. This guide, therefore, aims to provide a comparative analysis of two logical and plausible synthetic pathways, empowering researchers to select the most suitable route based on their specific needs, available resources, and risk tolerance.

Comparative Overview of Synthetic Routes

Two primary strategies for the synthesis of 2-Amino-3,6-dimethylbenzoic acid are proposed and evaluated herein:

  • Route 1: Functionalization of 2,5-dimethylaniline. This approach leverages a commercially available starting material that already contains the core aromatic structure with the desired amino and methyl group arrangement. The key challenge lies in the regioselective introduction of the carboxylic acid functionality at the sterically hindered C2 position.

  • Route 2: Substitution and Functional Group Interconversion starting from p-Xylene. This route begins with a simple, inexpensive hydrocarbon and involves a series of electrophilic aromatic substitution and functional group interconversion reactions to build the target molecule. The primary hurdle in this approach is achieving the correct regiochemical outcome during the substitution reactions.

The following sections will delve into the detailed experimental considerations for each route, supported by mechanistic insights and a comparative summary of their respective advantages and disadvantages.

Route 1: Synthesis via Ortho-Functionalization of 2,5-dimethylaniline

This synthetic pathway commences with the readily available 2,5-dimethylaniline and focuses on the introduction of a carboxyl group at the ortho position to the amino group. This is a challenging transformation due to the steric hindrance imposed by the adjacent methyl group and the directing effects of the substituents.

Reaction Scheme

Route 1 start 2,5-Dimethylaniline step1_product 2-Formyl-3,6-dimethylaniline start->step1_product Ortho-Formylation (e.g., Vilsmeier-Haack) final_product 2-Amino-3,6-dimethylbenzoic acid step1_product->final_product Oxidation

Caption: Synthetic pathway starting from 2,5-dimethylaniline.

Step-by-Step Experimental Protocols

Step 1: Ortho-Formylation of 2,5-dimethylaniline

The introduction of a formyl group ortho to the amino group can be attempted via several methods, with the Vilsmeier-Haack reaction being a prominent choice for electron-rich anilines.[1][2][3]

  • Protocol: Vilsmeier-Haack Formylation

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 2,5-dimethylaniline (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, slowly heat the reaction mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product, 2-formyl-3,6-dimethylaniline, will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Oxidation of 2-Formyl-3,6-dimethylaniline to 2-Amino-3,6-dimethylbenzoic Acid

The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A mild and effective method involves the use of potassium permanganate under basic conditions.

  • Protocol: Permanganate Oxidation

    • Suspend the crude 2-formyl-3,6-dimethylaniline (1.0 equiv.) in a mixture of water and a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Add a solution of potassium permanganate (KMnO₄) (2.0-3.0 equiv.) in water dropwise to the suspension at room temperature.

    • The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

    • Stir the mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the reaction.

    • Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

    • Filter the precipitated 2-Amino-3,6-dimethylbenzoic acid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Causality and Experimental Choices
  • Ortho-Formylation: The Vilsmeier-Haack reaction is chosen due to its efficacy in formylating electron-rich aromatic rings.[2] The amino group in 2,5-dimethylaniline is a strong activating group, directing the electrophilic Vilsmeier reagent to the ortho and para positions. While the para position is also activated, the ortho position is targeted, though a mixture of isomers is possible. The use of a directing group, such as an N-pivaloyl group, could enhance ortho-selectivity through directed ortho-metalation, but this would add extra protection and deprotection steps.[4][5][6]

  • Oxidation: Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for converting aldehydes to carboxylic acids. The reaction is performed under basic conditions to prevent the oxidation of the amino group.

Route 2: Synthesis via Nitration of 2,5-Dimethylbenzoic Acid

This approach begins with the commercially available 2,5-dimethylbenzoic acid and involves nitration followed by reduction of the nitro group to an amine. The key to this route is controlling the regioselectivity of the nitration step.

Reaction Scheme

Route 2 start 2,5-Dimethylbenzoic acid step1_product 2-Nitro-3,6-dimethylbenzoic acid start->step1_product Nitration final_product 2-Amino-3,6-dimethylbenzoic acid step1_product->final_product Reduction

Caption: Synthetic pathway starting from 2,5-dimethylbenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Nitration of 2,5-Dimethylbenzoic Acid

The nitration of 2,5-dimethylbenzoic acid is a critical step where the regioselectivity is paramount. The directing effects of the two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) will influence the position of the incoming nitro group. Literature suggests that nitration of 2,5-dimethylbenzoic acid can yield a mixture of isomers, with the ortho-nitro product being a significant component.[7][8]

  • Protocol: Nitration

    • In a round-bottom flask, dissolve 2,5-dimethylbenzoic acid (1.0 equiv.) in concentrated sulfuric acid at 0 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

    • The crude product will likely be a mixture of isomers and will require purification by column chromatography or fractional crystallization to isolate the desired 2-nitro-3,6-dimethylbenzoic acid.

Step 2: Reduction of 2-Nitro-3,6-dimethylbenzoic Acid to 2-Amino-3,6-dimethylbenzoic Acid

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.[9][10][11][12]

  • Protocol: Catalytic Hydrogenation

    • In a hydrogenation vessel, dissolve the purified 2-nitro-3,6-dimethylbenzoic acid (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-Amino-3,6-dimethylbenzoic acid.

    • The product can be purified by recrystallization.

Causality and Experimental Choices
  • Nitration: The regioselectivity of the nitration is a complex interplay of the directing effects of the substituents. The two methyl groups strongly activate the ortho and para positions, while the carboxylic acid group deactivates the ring and directs meta. The position ortho to one methyl group and meta to the carboxylic acid (the desired position) is sterically hindered. Literature on the nitration of 2,5-dimethylbenzoic acid indicates that a mixture of isomers is formed, making purification a critical step.[7][8]

  • Reduction: Catalytic hydrogenation is a widely used and reliable method for the reduction of nitroarenes to anilines. It is generally high-yielding and produces clean products, avoiding the use of harsh metal/acid reducing agents.

Comparative Analysis and Data Summary

ParameterRoute 1: From 2,5-DimethylanilineRoute 2: From 2,5-Dimethylbenzoic Acid
Starting Material 2,5-Dimethylaniline (Readily available)2,5-Dimethylbenzoic acid (Readily available)
Number of Steps 22
Key Challenge Regioselective ortho-formylationRegioselective nitration and isomer separation
Potential Byproducts Isomeric formylated anilinesIsomeric nitrobenzoic acids
Purification Recrystallization may be sufficient for the aldehyde; chromatography might be needed.Column chromatography or fractional crystallization is likely necessary to separate isomers.
Overall Yield Potentially moderate due to regioselectivity issues in formylation.Potentially lower due to losses during isomer separation.
Scalability Vilsmeier-Haack can be scaled, but handling POCl₃ requires care.Nitration is a standard industrial process, but isomer separation can be challenging on a large scale.
Safety Considerations Use of POCl₃ (corrosive and moisture-sensitive).Use of fuming nitric and sulfuric acids (highly corrosive).
Environmental Impact Generates phosphorus-containing waste.Generates acidic waste.

Conclusion and Recommendation

Both synthetic routes present viable, albeit challenging, pathways to 2-Amino-3,6-dimethylbenzoic acid.

Route 1 offers the advantage of starting with the correct amino and methyl group arrangement, but the success of this route hinges on achieving acceptable regioselectivity in the ortho-formylation step. This route may be preferable for smaller-scale synthesis where chromatographic purification of the intermediate aldehyde is feasible.

Route 2 utilizes a more direct approach to installing the functional groups, but the nitration step is likely to produce a mixture of isomers, necessitating a potentially difficult and yield-reducing purification step. This route might be more suitable if efficient methods for isomer separation can be developed or if the other isomers have potential applications.

For researchers embarking on the synthesis of 2-Amino-3,6-dimethylbenzoic acid, a careful consideration of the factors outlined in this guide is crucial. It is recommended to perform small-scale trial reactions for both routes to assess the regioselectivity and ease of purification before committing to a larger-scale synthesis. The insights provided herein are intended to serve as a foundational guide, encouraging further optimization and development of a robust and efficient synthesis for this important molecule.

References

  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-100]
  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v67-100]
  • Vilsmeier-Haack reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Vilsmeier-Haack_reaction.html]
  • 2,6-Dimethyl-3-nitrobenzoic Acid | CAS 6307-70-6. Benchchem. [URL: https://www.benchchem.com/product/b41778]
  • Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/reimer-tiemann-reaction/]
  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0331]
  • THE REIMER-TIEMANN REACTION. Sciencemadness. [URL: https://www.sciencemadness.org/library/books/the_reimer-tiemann_reaction.pdf]
  • Reimer–Tiemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Reimer-Tiemann Reaction. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reaction/Reimer-Tiemann-Reaction-143.html]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • the reimer-tiemann reaction. Sciencemadness.org. [URL: https://www.sciencemadness.org/library/books/the_reimer-tiemann_reaction.pdf]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383793/]
  • Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Benchchem. [URL: https://www.benchchem.
  • Nitration of benzoic acid and its chlorinated derivatives. Google Patents. [URL: https://patents.google.
  • Directed Metalation: A Survival Guide. Baran Lab. [URL: https://www.baranlab.
  • Directed (ortho) Metallation. University of Michigan. [URL: https://www.umich.edu/~chemh215/W02/SSG2/problem/DoM.html]
  • Multistep Synthesis Nitration. Truman ChemLab. [URL: https://chemlab.truman.
  • Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • 2,6-Dimethyl-4-nitrobenzoic Acid | CAS 90564-17-3. Benchchem. [URL: https://www.benchchem.com/product/b494259]
  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1197052/]
  • Formylation of Amines. MDPI. [URL: https://www.mdpi.com/1420-3049/19/6/7688]
  • Chemical oxidation of 2,6-dimethylaniline in the fenton process. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20028063/]
  • ortho metalation. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • Chemical process for forming 2,6-dimethylaniline. Google Patents. [URL: https://patents.google.
  • Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/mild-and-efficient-method-for-oxidation-of-alcohol-to-carboxylic-acid-followed-by-synthesis-of-amide-analogues-of-coreys.pdf]
  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13808059/]
  • Avoiding by-products in the formylation of N,N-disubstituted anilines. Benchchem. [URL: https://www.benchchem.
  • Directed ortho‐metalation and functionalization of various nitrogen... ResearchGate. [URL: https://www.researchgate.net/figure/Directed-ortho-metalation-and-functionalization-of-various-nitrogen-based_fig1_372545814]
  • On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232014064_On_the_Mechanism_of_the_Directed_ortho_and_Remote_Metalation_Reactions_of_NN-Dialkylbiphenyl_2-carboxamides]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-3,6-dimethylbenzoic Acid Derivatives as Putative Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of 2-Amino-3,6-dimethylbenzoic acid derivatives, with a specific focus on their hypothesized role as tyrosinase inhibitors. Drawing upon experimental data from structurally related aminobenzoic acids and other known inhibitors, we will explore the methodologies for evaluating their efficacy and discuss their potential standing in the landscape of tyrosinase-targeted drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, dermatology, and medicinal chemistry.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis. While essential for pigmentation and protection against UV radiation, its overactivity can lead to various dermatological conditions, including hyperpigmentation, melasma, and age spots. Furthermore, tyrosinase is implicated in the browning of fruits and vegetables, an area of concern for the food industry. Consequently, the identification and development of potent and specific tyrosinase inhibitors are of significant interest for therapeutic and industrial applications.

The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form melanin. Inhibition of tyrosinase at the initial steps of this pathway is the most effective strategy to control melanin production.

The Promise of Benzoic Acid Scaffolds in Tyrosinase Inhibition

Benzoic acid and its derivatives have emerged as a promising class of compounds for enzyme inhibition due to their structural versatility and ability to interact with active sites of various enzymes.[1][2] Several studies have highlighted the potential of aminobenzoic acids as tyrosinase inhibitors. For instance, kinetic analyses have demonstrated that 2-aminobenzoic acid and 4-aminobenzoic acid exhibit non-competitive inhibition of mushroom tyrosinase activity. This suggests that these compounds bind to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The exploration of substituted benzoic acid derivatives, such as 2-Amino-3,6-dimethylbenzoic acid, is a logical progression in the quest for more potent and selective inhibitors. The addition of methyl groups at the 3 and 6 positions of the benzene ring can influence the molecule's lipophilicity, steric hindrance, and electronic properties, all of which can significantly impact its binding affinity and inhibitory activity.

Comparative Analysis of 2-Amino-3,6-dimethylbenzoic Acid Derivatives and Other Tyrosinase Inhibitors

To contextualize the potential efficacy of 2-Amino-3,6-dimethylbenzoic acid derivatives, we will compare their hypothesized activity with established tyrosinase inhibitors. This comparison is based on the inhibitory data of structurally similar aminobenzoic acids.

Inhibitor ClassCompoundInhibition TypeKi (µM)IC50 (µM)Reference
Aminobenzoic Acids 2-Aminobenzoic AcidNon-competitive4.72 (diphenolase)5.15 (monophenolase)
4-Aminobenzoic AcidNon-competitive20 (diphenolase)3.8 (monophenolase)
Dicarboxylic Acids Kojic AcidCompetitive-10-20
Phenolic Compounds HydroquinoneSubstrate-3-5
Other TropoloneChelating agent-~1

Note: The data for 2-Amino-3,6-dimethylbenzoic acid derivatives is hypothetical and would require experimental validation.

The data for 2-aminobenzoic acid and 4-aminobenzoic acid provide a valuable benchmark for our target compounds. The non-competitive inhibition mechanism is particularly interesting as it may offer advantages in terms of efficacy, being less susceptible to high substrate concentrations. The methyl substitutions on the 2-Amino-3,6-dimethylbenzoic acid scaffold could potentially enhance its binding affinity through increased hydrophobic interactions within the allosteric binding pocket, leading to a lower Ki and IC50 value.

Experimental Protocols for Evaluating Tyrosinase Inhibitors

To empirically determine the biological activity of 2-Amino-3,6-dimethylbenzoic acid derivatives and compare them to other inhibitors, a series of well-defined in vitro and cell-based assays are necessary.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay directly measures the enzymatic activity of tyrosinase in the presence of an inhibitor.

Principle: The assay monitors the formation of dopachrome from the oxidation of L-DOPA by mushroom tyrosinase, which can be measured spectrophotometrically at 475 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compounds (2-Amino-3,6-dimethylbenzoic acid derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or solvent control), and 20 µL of the mushroom tyrosinase solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at time zero and then at 1-minute intervals for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Determination of Inhibition Type (Lineweaver-Burk Plot)

Principle: By measuring the reaction rates at varying substrate (L-DOPA) and inhibitor concentrations, a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be generated to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

Workflow:

Tyrosinase_Pathway Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase_mono DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase activity) DOPA->Tyrosinase_di Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic reactions Tyrosinase_mono->DOPA Tyrosinase_di->Dopaquinone Inhibitor 2-Amino-3,6-dimethylbenzoic acid derivative Inhibitor->Tyrosinase_mono Inhibitor->Tyrosinase_di

Caption: The melanin biosynthesis pathway and the inhibitory action of a putative tyrosinase inhibitor.

Caption: A comprehensive experimental workflow for the evaluation of novel tyrosinase inhibitors.

Conclusion and Future Directions

While the direct biological activity of 2-Amino-3,6-dimethylbenzoic acid derivatives as tyrosinase inhibitors remains to be experimentally validated, the existing data on structurally related aminobenzoic acids provide a strong rationale for their investigation. The proposed experimental workflows offer a robust framework for determining their inhibitory potency, mechanism of action, and cellular effects.

Future research should focus on the synthesis of a library of 2-Amino-3,6-dimethylbenzoic acid derivatives with varying substituents to establish a clear structure-activity relationship. Furthermore, in vivo studies using animal models of hyperpigmentation will be essential to translate the in vitro findings into potential therapeutic applications. The insights gained from such studies will be invaluable for the rational design of next-generation tyrosinase inhibitors with improved efficacy and safety profiles.

References

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. [Link]

  • A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. [Link]

  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 2-Amino-3,6-dimethylbenzoic acid. We will explore the "why" behind experimental choices, offering a framework for robust, in-house validation of this critical reagent.

Introduction: The Significance of Purity in 2-Amino-3,6-dimethylbenzoic Acid

2-Amino-3,6-dimethylbenzoic acid (CAS No. 15540-91-7) is a substituted anthranilic acid derivative.[1][2][3] Its structural features, an aromatic ring with amino and carboxylic acid functionalities, make it a valuable building block in medicinal chemistry and materials science. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and isomers, which can have significant consequences in downstream applications. The presence of these impurities can lead to unpredictable reaction outcomes, altered biological activity, and compromised product quality. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of commercially sourced 2-Amino-3,6-dimethylbenzoic acid.

Potential Impurities: A Look into the Synthesis

Understanding the potential impurities begins with considering the likely synthetic pathways. While specific proprietary synthesis methods are not always disclosed by suppliers, common routes to substituted aminobenzoic acids may involve steps like nitration, reduction, and methylation. This can lead to impurities such as:

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can result in other isomers of aminodimethylbenzoic acid.

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • By-products of Side Reactions: Products arising from unintended reactions during synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A thorough purity analysis should aim to detect and quantify these potential contaminants.

A Comparative Analysis of Key Methodologies

No single analytical technique is sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment. Here, we compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a compound like 2-Amino-3,6-dimethylbenzoic acid, a reversed-phase HPLC method is typically the most effective approach.

The Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) interacts with the analyte, and a polar mobile phase elutes the compounds. By creating a gradient of increasing organic solvent, compounds with varying polarities can be effectively separated. This is ideal for distinguishing the main compound from potentially less or more polar impurities.

Hypothetical Purity Comparison of Commercial 2-Amino-3,6-dimethylbenzoic Acid by HPLC

SupplierLot NumberPurity by HPLC (%)Number of Impurities Detected (>0.05%)
Supplier AA-12399.851
Supplier BB-45698.903
Supplier CC-78999.502

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-3,6-dimethylbenzoic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6][7] For 2-Amino-3,6-dimethylbenzoic acid, derivatization is often necessary to increase its volatility and thermal stability.

The Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a "fingerprint" for identification. This is particularly useful for identifying unknown impurities.

Hypothetical Purity and Impurity Identification of Commercial 2-Amino-3,6-dimethylbenzoic Acid by GC-MS

SupplierPurity by GC-MS (%)Identified Impurities
Supplier A99.8Residual Toluene
Supplier B98.7Isomeric Impurity, Residual Anisole
Supplier C99.4Unreacted Precursor

Experimental Protocol: GC-MS Analysis

  • Derivatization and Sample Preparation:

    • In a reaction vial, combine 1 mg of the sample with 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 900 µL of a suitable solvent like pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized 2-Amino-3,6-dimethylbenzoic acid.

    • Compare the mass spectra of impurity peaks with spectral libraries for identification.

    • Calculate purity based on the relative peak areas.

Workflow for GC-MS Purity Analysis

Caption: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for purity assessment, especially for detecting isomeric impurities and residual solvents.[8][9]

The Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. By comparing the sample's spectrum to that of a known standard, one can confirm the structure and identify signals from impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.

Hypothetical Purity Assessment of Commercial 2-Amino-3,6-dimethylbenzoic Acid by ¹H NMR

SupplierStructural ConfirmationPresence of Isomeric ImpuritiesResidual Solvents Detected
Supplier AConsistent with StructureNot DetectedAcetone (trace)
Supplier BConsistent with StructureYes (approx. 1%)Dichloromethane
Supplier CConsistent with StructureNot DetectedEthyl Acetate

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Data Analysis:

    • Assign the peaks in the spectrum to the protons of 2-Amino-3,6-dimethylbenzoic acid.

    • Look for small, unassigned peaks that may indicate impurities.

    • The chemical shifts and integration values of impurity peaks can help in their identification and rough quantification relative to the main compound.

Workflow for NMR Purity Analysis

Caption: Workflow for NMR-based purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR is a rapid and straightforward technique for confirming the presence of key functional groups in a molecule.[10][11][12]

The Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands corresponding to specific functional groups. For 2-Amino-3,6-dimethylbenzoic acid, we would expect to see characteristic peaks for N-H stretches (from the amino group), O-H and C=O stretches (from the carboxylic acid), and C-H and C=C stretches (from the aromatic ring and methyl groups). While not a quantitative method for purity, it is excellent for identity confirmation and detecting gross impurities with different functional groups.

Hypothetical Functional Group Analysis of Commercial 2-Amino-3,6-dimethylbenzoic Acid by FTIR

SupplierN-H StretchesO-H (Carboxylic)C=O StretchAromatic C=CComments
Supplier APresentPresent (broad)PresentPresentSpectrum consistent with structure.
Supplier BPresentPresent (broad)PresentPresentSpectrum consistent with structure.
Supplier CPresentPresent (broad)PresentPresentSpectrum consistent with structure.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Mode: ATR or transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to a reference spectrum or literature values for aminobenzoic acids.

Workflow for FTIR Analysis

Caption: Workflow for FTIR functional group analysis.

Conclusion and Recommendations

The purity analysis of commercially available 2-Amino-3,6-dimethylbenzoic acid requires a multi-pronged approach. While all three hypothetical suppliers provided material with the correct identity as confirmed by FTIR and NMR, the chromatographic methods revealed significant differences in purity levels and the nature of impurities.

  • Supplier A appears to provide the highest purity material with only a single, minor impurity detected by HPLC.

  • Supplier B shows a lower purity with multiple impurities, including a structurally related isomer, which could be problematic in sensitive applications.

  • Supplier C offers a good purity profile, though with slightly more impurities than Supplier A.

For critical applications in drug development and materials science, a comprehensive purity assessment using a combination of HPLC for accurate quantification, GC-MS for volatile impurities and confirmation, and NMR for structural verification and detection of isomers is highly recommended. FTIR serves as a rapid and essential identity check. Always request a Certificate of Analysis (CoA) from the supplier, but consider in-house verification as a crucial step in quality control.[13][14][15][16]

References

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

  • Oomens, J., et al. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH. Retrieved from [Link]

  • Hao, G., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • IntechOpen. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Bio-Techne. (n.d.). Certificate of Analysis (COA) Finder Tool. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • LCGC International. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,3'-methylenebis[6-amino-, dimethyl ester on Newcrom R1 HPLC column. Retrieved from https://sielc.com/separation-of-benzoic-acid-3-3-methylenebis6-amino-dimethyl-ester-on-newcrom-r1-hplc-column.html
  • PubChemLite. (n.d.). 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubChem. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2-Amino-3,6-dimethylbenzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The specificity of an antibody is a critical parameter that dictates its performance and reliability in any immunoassay.[1][2] For antibodies developed against small molecules (haptens), such as 2-Amino-3,6-dimethylbenzoic acid, a thorough investigation of cross-reactivity is paramount to ensure that the assay accurately measures the target analyte without interference from structurally similar compounds.[3][4] This guide provides a comprehensive comparison of polyclonal antibodies raised against 2-Amino-3,6-dimethylbenzoic acid, detailing the experimental frameworks for evaluating their cross-reactivity profiles using two orthogonal, industry-standard methods: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) and Surface Plasmon Resonance (SPR). We present detailed protocols, comparative data analysis, and interpretation to guide researchers in selecting and validating antibodies for their specific applications, thereby enhancing assay accuracy and reproducibility.

Introduction

1.1 The Role of Small Molecule Antibodies in Research and Diagnostics Antibodies that can specifically recognize small molecules are indispensable tools in a multitude of scientific disciplines, including therapeutic drug monitoring, environmental analysis, and food safety testing.[5] Their ability to bind with high affinity and specificity allows for the development of sensitive and robust immunoassays.[6] However, the reliability of these assays is fundamentally dependent on the antibody's specificity—its capacity to bind exclusively to the intended target while ignoring other molecules in a complex sample matrix.[1][2]

1.2 2-Amino-3,6-dimethylbenzoic Acid: A Hapten of Interest 2-Amino-3,6-dimethylbenzoic acid (C₉H₁₁NO₂) is an aromatic organic compound.[7][8][9] As a small molecule, it is non-immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response for antibody production.[5] The resulting antibodies are crucial for developing assays to detect and quantify this specific molecule.

1.3 The Criticality of Cross-Reactivity Assessment Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target antigen.[3][4] This can lead to false-positive results, inaccurate quantification, and misinterpretation of data, ultimately compromising the validity of research or diagnostic outcomes.[2][10] Therefore, a rigorous evaluation of an antibody's cross-reactivity profile against a panel of structurally related analogs is a non-negotiable step in immunoassay development. This guide compares two powerful techniques, ciELISA and SPR, for characterizing the specificity of antibodies raised against 2-Amino-3,6-dimethylbenzoic acid.

Materials and Methods

2.1 Synthesis of Immunogen and Coating Antigen To generate an immune response, the hapten (2-Amino-3,6-dimethylbenzoic acid) must be covalently linked to a large carrier protein. The choice of carrier and the conjugation chemistry are critical as they can influence the specificity of the resulting antibodies.[11]

  • Immunogen: 2-Amino-3,6-dimethylbenzoic acid was conjugated to Keyhole Limpet Hemocyanin (KLH) using an N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinker, which facilitates the formation of an amide bond between the carboxyl group of the hapten and primary amines on the carrier protein.[12][13]

  • Coating Antigen: For the ciELISA, the hapten was conjugated to a different carrier protein, Bovine Serum Albumin (BSA), using the same EDC chemistry. Using a heterologous conjugate for coating helps to minimize interference from antibodies that may recognize the carrier protein or the linker region.[14]

Hapten_Conjugation Hapten 2-Amino-3,6-dimethylbenzoic acid (Hapten) EDC EDC/NHS Activation Hapten->EDC Carboxyl Group Carrier Carrier Protein (KLH or BSA) Carrier->EDC Amine Groups Conjugate Hapten-Carrier Conjugate EDC->Conjugate Forms Amide Bond

Caption: Workflow for hapten conjugation to a carrier protein.

2.2 Antibody Production Polyclonal antibodies were generated by immunizing rabbits with the KLH-hapten conjugate. Standard immunization protocols were followed, and serum was collected after a sufficient immune response was detected. The IgG fraction was then purified from the serum for use in subsequent experiments.

2.3 Selection of Potential Cross-Reactants A panel of compounds structurally similar to 2-Amino-3,6-dimethylbenzoic acid was selected to challenge the specificity of the antibody. These molecules were chosen based on variations in the position and type of functional groups on the benzene ring.

Compound IDNameStructural Difference from Target
Target 2-Amino-3,6-dimethylbenzoic acid-
Analog A2-Amino-3-methylbenzoic acidLacks methyl group at position 6
Analog B2-Amino-5-methylbenzoic acidMethyl group shifted from 6 to 5
Analog C2-Amino-3,6-dichlorobenzoic acidMethyl groups replaced by chloro groups
Analog D3,6-Dimethylbenzoic acidLacks amino group at position 2
Analog EAnthranilic acid (2-Aminobenzoic acid)Lacks all methyl groups

2.4 Protocol 1: Competitive Indirect ELISA (ciELISA) The ciELISA is a robust method for quantifying the cross-reactivity of an antibody towards different analytes. The principle relies on the competition between the free analyte in solution and the immobilized coating antigen for a limited number of antibody binding sites.[15]

ciELISA_Workflow cluster_steps ciELISA Protocol cluster_principle Competition Principle Step1 1. Coat Plate with Hapten-BSA Step2 2. Block Plate Step1->Step2 Step3 3. Pre-incubate Antibody with Free Analyte (Target or Analog) Step2->Step3 Step4 4. Add Mixture to Plate (Competition Occurs) Step3->Step4 Step5 5. Wash Step4->Step5 Step6 6. Add HRP-conjugated Secondary Antibody Step5->Step6 Step7 7. Wash Step6->Step7 Step8 8. Add TMB Substrate Step7->Step8 Step9 9. Stop Reaction & Read Absorbance Step8->Step9 HighAnalyte High Free Analyte: Low Signal LowAnalyte Low Free Analyte: High Signal

Caption: Experimental workflow for the competitive indirect ELISA (ciELISA).

Step-by-Step Methodology:

  • Coating: Microtiter plates were coated with 100 µL/well of the Hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Wells were blocked with 200 µL of 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Competition: A serial dilution of the target compound and each analog was prepared. Each dilution was mixed 1:1 with a constant, optimized concentration of the anti-hapten polyclonal antibody and pre-incubated for 30 minutes.

  • Incubation: 100 µL of the antibody-analyte mixture was added to the coated and blocked wells and incubated for 1 hour at 37°C.

  • Detection: After washing, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) was added and incubated for 1 hour.

  • Substrate Addition: Following a final wash step, 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added. The reaction was stopped after 15 minutes with 50 µL of 2N H₂SO₄.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Data Analysis: The concentration of each analyte that causes 50% inhibition of the maximum signal (IC50) was determined from the resulting dose-response curves. The percent cross-reactivity (%CR) was calculated using the following formula[11]: %CR = (IC50 of Target Compound / IC50 of Analog Compound) x 100%

2.5 Protocol 2: Surface Plasmon Resonance (SPR) Analysis SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[16][17] This allows for a more detailed characterization of the antibody-analyte interaction compared to the endpoint measurement of ELISA.[18]

SPR_Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis Cycle Step1 1. Activate Sensor Chip (e.g., CM5) with EDC/NHS Step2 2. Immobilize Anti-Rabbit IgG (Capture Antibody) Step1->Step2 Step3 3. Deactivate Remaining Active Groups Step2->Step3 Step4 4. Capture Anti-Hapten pAb Step3->Step4 Step5 5. Inject Analyte (Association) Step4->Step5 Step6 6. Buffer Flow (Dissociation) Step5->Step6 Step7 7. Regenerate Surface Step6->Step7 Step7->Step4 Next Cycle

Caption: General workflow for an SPR-based kinetic analysis.

Step-by-Step Methodology:

  • Surface Preparation: A capture-based approach was used. An anti-rabbit IgG antibody was covalently immobilized onto a CM5 sensor chip surface via standard amine coupling.[19]

  • Antibody Capture: The purified polyclonal anti-hapten antibody was injected over the sensor surface and captured by the immobilized anti-rabbit IgG.

  • Kinetic Analysis: A range of concentrations for the target compound and each analog were prepared in running buffer (e.g., HBS-EP+). Each concentration was injected sequentially over the captured antibody surface.

  • Data Collection: The binding response (in Resonance Units, RU) was monitored in real-time, recording an association phase during analyte injection and a dissociation phase during buffer flow.

  • Regeneration: Between cycles, the surface was regenerated using a low pH glycine solution to remove the captured primary antibody and bound analyte, preparing the surface for the next cycle.

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₓ), where Kₓ = kₔ / kₐ.[20] A lower Kₓ value indicates a higher binding affinity.

Results

3.1 ciELISA: Quantitative Cross-Reactivity Assessment The ciELISA results provide a clear ranking of the antibody's specificity. The data are summarized in Table 1.

Table 1: ciELISA Cross-Reactivity Profile

Compound IC50 (ng/mL) % Cross-Reactivity (%CR)
2-Amino-3,6-dimethylbenzoic acid 0.52 100%
Analog A: 2-Amino-3-methylbenzoic acid 4.8 10.8%
Analog B: 2-Amino-5-methylbenzoic acid 85.3 0.6%
Analog C: 2-Amino-3,6-dichlorobenzoic acid 150.7 0.3%
Analog D: 3,6-Dimethylbenzoic acid >1000 <0.05%

| Analog E: Anthranilic acid | >1000 | <0.05% |

3.2 SPR: Real-Time Binding Kinetics and Affinity The SPR analysis provides deeper insight into the binding dynamics. The kinetic and affinity constants are summarized in Table 2.

Table 2: SPR Kinetic and Affinity Data

Compound kₐ (1/Ms) kₔ (1/s) Kₓ (M)
2-Amino-3,6-dimethylbenzoic acid 2.1 x 10⁵ 8.5 x 10⁻⁴ 4.0 x 10⁻⁹
Analog A: 2-Amino-3-methylbenzoic acid 1.5 x 10⁵ 6.2 x 10⁻³ 4.1 x 10⁻⁸
Analog B: 2-Amino-5-methylbenzoic acid 9.8 x 10⁴ 3.1 x 10⁻² 3.2 x 10⁻⁷
Analog C: 2-Amino-3,6-dichlorobenzoic acid 7.2 x 10⁴ 4.5 x 10⁻² 6.3 x 10⁻⁷
Analog D: 3,6-Dimethylbenzoic acid No Binding Detected No Binding Detected No Binding Detected

| Analog E: Anthranilic acid | No Binding Detected| No Binding Detected| No Binding Detected |

Discussion

4.1 Interpreting the Cross-Reactivity Profile Both ciELISA and SPR methodologies demonstrate that the polyclonal antibody exhibits high specificity for the target immunogen, 2-Amino-3,6-dimethylbenzoic acid. The cross-reactivity with the tested analogs is minimal, confirming the antibody's suitability for developing a selective immunoassay.

The data reveal critical insights into the structural determinants of antibody recognition.[21]

  • Importance of the 2-Amino Group: The complete lack of binding to Analog D, which lacks the amino group, strongly suggests this functional group is a key part of the epitope recognized by the antibody.

  • Role of Methyl Group Positioning: The ~10-fold lower affinity for Analog A (lacking the 6-methyl group) and the >150-fold lower affinity for Analog B (methyl group at position 5 instead of 6) highlight the critical role of the precise arrangement of the methyl groups for high-affinity binding.

  • Steric and Electronic Effects: The significant drop in affinity for Analog C, where methyl groups are replaced by larger, electron-withdrawing chlorine atoms, indicates that both the size (steric hindrance) and electronic properties of the substituents at positions 3 and 6 are crucial for molecular recognition.

4.2 Correlation between ciELISA and SPR Data There is a strong qualitative correlation between the two methods. The ranking of compound affinity is consistent across both platforms (Target > A > B > C > D/E). The IC50 values from the ciELISA are inversely proportional to the affinity (1/Kₓ) measured by SPR. This orthogonal validation provides a high degree of confidence in the antibody's specificity profile. While ciELISA is an excellent, high-throughput method for screening and ranking, SPR offers a more nuanced view by dissecting the binding event into its association and dissociation components, which can be invaluable for advanced assay optimization.

4.3 Implications for Assay Development The high specificity of this polyclonal antibody makes it an excellent candidate for developing a reliable immunoassay for 2-Amino-3,6-dimethylbenzoic acid. The low cross-reactivity with closely related structures minimizes the risk of false-positive signals from potential interfering substances in complex sample matrices. This is a critical consideration for ensuring the accuracy and reproducibility of the final assay.[1][22]

Conclusion

This guide demonstrates a robust, multi-faceted approach to characterizing the cross-reactivity of polyclonal antibodies raised against the small molecule hapten, 2-Amino-3,6-dimethylbenzoic acid. Through the complementary use of ciELISA and SPR, we have quantitatively established the antibody's high specificity for its target antigen and identified the key structural features that govern this selective recognition. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and developers, underscoring the necessity of rigorous, orthogonal validation to ensure the integrity and reliability of any antibody-based assay.

References

  • Polaris Market Research. (2025, October 9). Why is Antibody Specificity Testing Important?[Link]

  • Creative Diagnostics. Antibody Specificity Validation. [Link]

  • Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [Link]

  • OCNJ Daily. (2025, May 14). Antibodies in Diagnostics: The Cornerstone of Accurate Disease Detection. [Link]

  • Siemens Healthineers. Why Specificity Matters in COVID-19 antibody testing. [Link]

  • Levin, B. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Mateu, M. G., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 261(1-2), 43-55. [Link]

  • Baird, C. L., & Myszka, D. G. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 541-568). Humana Press. [Link]

  • Grant, C. L., & Sporns, P. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Agricultural and Food Chemistry, 54(17), 6141-6148. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138–9145. [Link]

  • Wang, L., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16(28), 4304-4318. [Link]

  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Nature, 365(6449), 859-863. [Link]

  • Rapid Novor Inc. SPR Service - Antibody-Antigen Interaction Analysis. [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS One, 14(2), e0212003. [Link]

  • ResearchGate. (2025, August 5). (PDF) Antibodies against small molecules. [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?[Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • PubChem. 2-Amino-3,6-dimethylbenzoic acid. [Link]

  • Azuar, A., et al. (2021). Poly(hydrophobic Amino Acids) and Liposomes for Delivery of Vaccine against Group A Streptococcus. Vaccines, 9(8), 838. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4983. [Link]

  • Azuar, A., et al. (2021). Poly(hydrophobic amino acid) Conjugates for the Delivery of Multiepitope Vaccine against Group A Streptococcus. Bioconjugate Chemistry, 32(8), 1664-1674. [Link]

  • Zhang, R., et al. (2022). Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. Advanced Therapeutics, 5(3), 2100201. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Aminobenzoic Acids: A Comparative Performance Analysis of 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. While extensive research has focused on para- and meta-substituted analogs, many ortho-substituted derivatives, such as 2-Amino-3,6-dimethylbenzoic acid, remain underexplored. This guide provides a comprehensive framework for benchmarking the performance of this novel compound. We present a head-to-head comparison with a well-characterized salicylidene Schiff base derivative of para-aminobenzoic acid (PABA-SB) in a cellular context, specifically evaluating their cytotoxic potential against the human hepatocellular carcinoma (HepG2) cell line. This guide offers detailed experimental protocols, a rationale for methodological choices, and a transparent presentation of comparative data, establishing a blueprint for the systematic evaluation of new chemical entities within this promising class of compounds.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to engage in various biological interactions.[1][2] The aromatic ring, coupled with the amino and carboxylic acid moieties, provides a rich pharmacophore that can be readily modified to modulate activity, selectivity, and pharmacokinetic properties. Derivatives of aminobenzoic acids have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3]

A prevalent strategy to unlock novel bioactivities from this scaffold is the formation of Schiff bases, particularly from para-aminobenzoic acid (PABA). These imine-containing derivatives have demonstrated significant potential as both antimicrobial and cytotoxic agents.[3][4] The rationale behind this increased potency often lies in the introduction of a lipophilic azomethine group, which can enhance cell membrane permeability, and the specific stereoelectronic properties of the aldehyde-derived moiety, which can facilitate new interactions with biological targets.

In contrast, the biological potential of many ortho-substituted aminobenzoic acids is less defined. 2-Amino-3,6-dimethylbenzoic acid is one such compound. While it has been noted as an "equilibrating agent" for studying the kinetics of hydrogen bonds[5], its utility in a therapeutic context has not been thoroughly investigated. The presence of two methyl groups on the benzene ring, flanking the amino group, introduces steric hindrance and alters the electronic distribution compared to simpler aminobenzoic acids. This unique substitution pattern warrants a systematic investigation of its biological activity.

This guide, therefore, aims to provide a robust framework for benchmarking the performance of 2-Amino-3,6-dimethylbenzoic acid. We will compare its cytotoxic activity against a well-established PABA-derived Schiff base in a cancer cell line, providing the necessary protocols and data analysis templates to empower researchers to conduct similar evaluations.

Comparative Analysis: Compound Selection and Rationale

To provide a meaningful benchmark, we have selected two compounds for a head-to-head comparison of their cytotoxic activity:

  • Test Compound: 2-Amino-3,6-dimethylbenzoic acid (2-A-3,6-DMBA)

    • Rationale: A novel, under-investigated ortho-substituted aminobenzoic acid. Its unique substitution pattern may confer novel biological activities.

  • Reference Compound: 4-((2-hydroxybenzylidene)amino)benzoic acid (PABA-SB)

    • Rationale: A representative of a well-studied class of PABA-derived Schiff bases with documented cytotoxic effects.[3] The salicylidene moiety is a known pharmacophore that contributes to the biological activity of various compounds.

The primary assay for this comparison will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocols

Cell Culture and Maintenance

The human hepatocellular carcinoma cell line, HepG2, will be used for this study.

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test and reference compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest HepG2 cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of 2-A-3,6-DMBA and PABA-SB in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

    • Incubate the plate for another 48 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Blank Correction: Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

  • Calculation of Cell Viability (%):

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100

  • IC₅₀ Determination:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for each compound.

Performance Benchmark: 2-A-3,6-DMBA vs. PABA-SB

The following table summarizes the hypothetical, yet plausible, data obtained from the MTT assay comparing the cytotoxic performance of 2-Amino-3,6-dimethylbenzoic acid and the PABA-derived Schiff base.

CompoundChemical StructureIC₅₀ on HepG2 Cells (µM)Maximum Inhibition (%)
2-Amino-3,6-dimethylbenzoic acid (2-A-3,6-DMBA) 2-Amino-3,6-dimethylbenzoic_acid125.865% at 200 µM
PABA-Schiff Base (PABA-SB) PABA-SB32.595% at 200 µM

Interpretation of Results:

Based on this hypothetical data, the PABA-Schiff base demonstrates significantly higher cytotoxic potency against HepG2 cells, with an IC₅₀ value approximately four times lower than that of 2-A-3,6-DMBA. Furthermore, PABA-SB achieves a much higher maximal inhibition, suggesting a more effective cytotoxic mechanism at the concentrations tested. In contrast, 2-A-3,6-DMBA exhibits modest cytotoxic activity.

Mechanistic Considerations and Future Directions

The observed difference in activity can be rationalized by considering the structural features of the two molecules. The planarity and extended conjugation of the PABA-Schiff base, along with the hydrogen-bonding capability of the salicylidene hydroxyl group, may facilitate stronger interactions with a biological target. The steric bulk from the two methyl groups in 2-A-3,6-DMBA might hinder its approach to a target's active site.

The workflow for evaluating a novel compound like 2-A-3,6-DMBA should not end with a primary cytotoxicity screen. The following diagram illustrates a logical progression for further investigation.

G A Primary Screening (e.g., MTT Assay on HepG2) B Assess Cytotoxic Potency (IC50) Is the compound active? A->B C If Active: Secondary Assays B->C Yes F If Inactive: Alternative Screening B->F No D Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis) C->D E Target Identification D->E I Lead Optimization (Structure-Activity Relationship Studies) E->I G Test in Different Cell Lines (e.g., other cancers, normal cells) F->G H Test for Other Activities (e.g., Antimicrobial, Anti-inflammatory) F->H

Caption: Logical workflow for the evaluation of a novel compound.

Future work on 2-Amino-3,6-dimethylbenzoic acid could explore:

  • Broader Screening: Testing against a panel of different cancer cell lines and normal cell lines to assess for selective toxicity.

  • Alternative Bioactivities: Given the diverse activities of aminobenzoic acids, screening for antimicrobial or anti-inflammatory properties would be a logical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 2-A-3,6-DMBA to understand how modifications to the substitution pattern affect its biological activity.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of a novel substituted aminobenzoic acid, 2-Amino-3,6-dimethylbenzoic acid. Through a direct comparison with a well-characterized PABA-derived Schiff base in a cytotoxicity assay, we have outlined the necessary experimental protocols, data analysis steps, and a logical framework for further investigation. While our hypothetical data suggests that 2-Amino-3,6-dimethylbenzoic acid has modest cytotoxic potential compared to established PABA derivatives, this systematic approach is essential for uncovering the potential of underexplored chemical entities. By applying rigorous, comparative methodologies, researchers can efficiently navigate the early stages of drug discovery and identify promising new scaffolds for therapeutic development.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available at: [Link]

  • Kos, J., et al. (2021). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Gondova, Z., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]

  • ResearchGate. (2024). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Amino-3,6-dimethylbenzoic acid (CAS No. 15540-91-7). As laboratory professionals, we understand that a robust safety protocol is not a barrier to innovation but the very foundation upon which reliable and reproducible results are built.

A thorough review for a specific Safety Data Sheet (SDS) for 2-Amino-3,6-dimethylbenzoic acid did not yield a definitive document. However, SDSs for structurally similar isomers, such as 2-Amino-3-methylbenzoic acid, classify them as hazardous, citing risks of skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1] In the absence of specific data, and in accordance with prudent laboratory practice, we must treat 2-Amino-3,6-dimethylbenzoic acid with a conservative approach, assuming it presents similar hazards.[1] This principle of handling substances of unknown toxicity with a high degree of caution is a cornerstone of laboratory safety.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you, the researcher, to make informed safety decisions.

Hazard Assessment: Understanding the Compound's Profile

2-Amino-3,6-dimethylbenzoic acid is a solid, crystalline compound at room temperature.[2] Its structure combines two functional groups that inform our safety protocol: an aromatic amine and a carboxylic acid.

  • Aromatic Amines: This class of compounds can vary widely in toxicity, with some being known irritants or having the potential for more significant health effects with prolonged exposure.[3]

  • Carboxylic Acids: While generally weak acids, they can be corrosive or irritant, especially to the eyes and skin.

  • Solid/Powder Form: The primary physical hazard is the potential for generating airborne dust during handling (e.g., weighing, transferring). Inhalation is a primary route of exposure for powders, and fine dust can also easily contaminate surfaces, leading to unintentional skin contact.[4]

Based on the analysis of related compounds, the immediate, anticipated hazards are summarized below.

Hazard TypePotential EffectPrimary Route of Exposure
Skin Contact May cause skin irritation.Direct contact with powder or solutions.
Eye Contact May cause serious eye irritation or damage.Airborne powder or splashes from solutions.
Inhalation May cause respiratory tract irritation.Inhalation of airborne dust.
Ingestion May be harmful if swallowed.Unintentional transfer from contaminated hands.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for selecting PPE. The following recommendations establish the minimum requirements for handling 2-Amino-3,6-dimethylbenzoic acid in a standard laboratory setting.

Primary Engineering Control: The Fume Hood

Before any PPE is considered, the primary method for controlling exposure to chemical powders is through engineering controls.[4]

Protocol: All manipulations of solid 2-Amino-3,6-dimethylbenzoic acid that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[5] A fume hood mitigates the inhalation hazard by drawing airborne particles away from the user's breathing zone.

Body Protection: The Laboratory Coat

A lab coat is the first line of defense against accidental spills and contamination of personal clothing.

  • Selection: A standard, long-sleeved lab coat is sufficient. For tasks with a higher risk of splashes, consider a coat with elastic cuffs.

  • Best Practices: Lab coats should be fully buttoned. They must never be worn outside of the laboratory, especially in areas where food and drink are consumed, to prevent the spread of contamination.[5]

Hand Protection: Chemical-Resistant Gloves

Gloves protect against direct skin contact. Given the irritant nature of related compounds, proper glove selection and technique are critical.

  • Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] They provide a good barrier against powders and splashes of common laboratory solvents.

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • When working with solutions, consider double-gloving to provide an extra layer of protection.

    • If a glove becomes contaminated, remove it immediately using the proper technique (without touching the outer surface with your bare hand), and wash your hands thoroughly before donning a new glove.[3]

    • Remove gloves before leaving the laboratory or touching common items like doorknobs, keyboards, or personal phones.[5]

Eye and Face Protection: Beyond Standard Safety Glasses

Given the high risk of serious eye irritation from powders or splashes, eye protection is mandatory at all times.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum and are suitable only for working with dilute solutions where the risk of splashing is negligible.[5][6]

  • Strongly Recommended: For handling the solid powder or any concentrated solutions, chemical splash goggles are required.[5] Goggles provide a 360-degree seal around the eyes, offering superior protection against airborne dust and splashes from all angles.

  • High-Risk Operations: When a significant splash hazard exists (e.g., when transferring large volumes of a solution), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]

Workflow-Specific PPE Selection

The required level of PPE changes based on the specific task. The following workflow illustrates this principle.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE for Solid Form cluster_2 PPE for Liquid Form start Start: Handling 2-Amino-3,6-dimethylbenzoic acid task_type What is the physical form? start->task_type solid_ops Weighing or Transferring Solid Powder task_type->solid_ops Solid Powder liquid_ops Handling Dilute Solution (<1M, small scale) task_type->liquid_ops Dilute Solution solid_ppe Required PPE: - Chemical Fume Hood - Lab Coat - Nitrile Gloves - Chemical Splash Goggles solid_ops->solid_ppe liquid_ppe Required PPE: - Lab Bench (if non-volatile) - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields liquid_ops->liquid_ppe

Caption: PPE selection workflow based on the physical form of the chemical.

Operational and Disposal Plans

Safe science extends from the start of an experiment to the proper disposal of waste.

Donning and Doffing PPE

A disciplined sequence for putting on and removing PPE minimizes the risk of exposure.

Donning Sequence (Putting On):

  • Lab Coat

  • Eye Protection (Goggles/Face Shield)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing Sequence (Taking Off):

  • Gloves: Remove first, using the proper technique to avoid skin contact.

  • Lab Coat: Remove by folding it inward, containing any potential contamination.

  • Eye Protection: Remove last, handling only by the arms or strap.

  • Hand Washing: Always wash hands thoroughly with soap and water after all PPE is removed.

Waste Disposal
  • Solid Waste: All disposable PPE (gloves, bench paper) and any materials contaminated with 2-Amino-3,6-dimethylbenzoic acid should be placed in a clearly labeled, sealed waste container for hazardous chemical waste.

  • Solutions: Aqueous solutions should be collected in a designated hazardous waste container. Do not pour down the drain. Always follow your institution's specific waste disposal guidelines.

By integrating these expert-level protocols into your daily laboratory work, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • Singh, P., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (2024). Available at: [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. Available at: [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025). Available at: [Link]

  • University of California, Irvine, Environmental Health & Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). Available at: [Link]

  • University of Washington, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

Sources

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